molecular formula C11H8FNO B592012 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde CAS No. 881674-56-2

5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

Número de catálogo: B592012
Número CAS: 881674-56-2
Peso molecular: 189.189
Clave InChI: MQULPEUCGKEHEG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H8FNO and its molecular weight is 189.189. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-10-4-2-1-3-9(10)11-5-8(7-14)6-13-11/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQULPEUCGKEHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501250112
Record name 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881674-56-2
Record name 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881674-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881674562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.237.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde: Synthesis, Characterization, and Application in Next-Generation Therapeutics

Introduction: The Emergence of a Pivotal Intermediate

In the landscape of modern pharmaceutical synthesis, the efficiency, purity, and accessibility of key intermediates are paramount. This compound, identified by its CAS number 881674-56-2 , has emerged as a compound of significant interest and critical importance.[1][2][3][4] This heterocyclic aldehyde is not merely another building block; it is the cornerstone intermediate in the synthesis of Vonoprazan, a first-in-class potassium-competitive acid blocker (P-CAB).[5][6][7][8]

Vonoprazan has revolutionized the treatment of acid-related gastrointestinal disorders such as gastric ulcers, duodenal ulcers, and reflux esophagitis by offering more rapid and sustained acid suppression than traditional proton pump inhibitors (PPIs).[6][7][8] The unique structure of this compound provides the essential scaffold upon which the final active pharmaceutical ingredient (API) is constructed. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its properties, synthesis strategies, analytical validation, and pivotal role in pharmacology.

Physicochemical and Handling Properties

Accurate characterization is the foundation of reproducible science and scalable manufacturing. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 881674-56-2[1][2][5][9]
Molecular Formula C₁₁H₈FNO[2][5][10]
Molecular Weight 189.19 g/mol [2][5][9][10]
IUPAC Name This compound[2]
Synonyms 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde[2][10]
Appearance Light orange to yellow or green crystalline powder[5]
Purity ≥98%; pharmaceutical grades often exceed 99.0%[1][7][9]
Storage Store at ambient or controlled room temperature (10°C - 25°C) in a well-sealed container[9][10]

Synthetic Methodologies: A Tale of Two Strategies

The industrial production of a high-purity pharmaceutical intermediate like this requires a robust, scalable, and cost-effective synthetic route. The narrative of its synthesis has evolved from multi-step classical methods to more streamlined one-pot processes, reflecting a drive towards manufacturing efficiency.

Strategy 1: Multi-Step Synthesis via Suzuki Coupling

An established and widely documented route begins with pyrrole itself and builds the molecule sequentially. This method offers precise control at each stage but involves multiple isolations.

Workflow Overview:

  • N-H Protection: The pyrrole nitrogen is first protected, for instance, with a triisopropylsilyl (TIPS) group, to prevent side reactions in subsequent steps.[5][11]

  • Vilsmeier-Haack Formylation: The protected pyrrole is then formylated to introduce the aldehyde group at the 3-position.[5][11]

  • Bromination: A bromine atom is selectively introduced at the 5-position, typically using N-bromosuccinimide (NBS).[5][11]

  • Suzuki Coupling: The critical C-C bond is formed by a palladium-catalyzed Suzuki coupling reaction between the brominated pyrrole intermediate and 2-fluorophenylboronic acid.[1][5][7][11]

  • Deprotection & Purification: The protecting group is removed, and the final product is rigorously purified, often via recrystallization from a solvent like toluene, to achieve the required pharmaceutical-grade purity.[5][11]

G Pyrrole Pyrrole ProtectedPyrrole N-Protected Pyrrole Pyrrole->ProtectedPyrrole N-Protection (e.g., TIPSCl) FormylPyrrole Protected 1H-Pyrrole-3-carbaldehyde ProtectedPyrrole->FormylPyrrole Vilsmeier-Haack Formylation BromoPyrrole Protected 5-Bromo-1H-pyrrole-3-carbaldehyde FormylPyrrole->BromoPyrrole Bromination (NBS) CoupledProduct Protected this compound BromoPyrrole->CoupledProduct Suzuki Coupling with 2-Fluorophenylboronic Acid FinalProduct This compound CoupledProduct->FinalProduct Deprotection & Purification

Fig. 1: Multi-step synthesis workflow via Suzuki coupling.
Strategy 2: Efficient One-Pot Industrial Synthesis

To overcome the challenges of a multi-step process, recent innovations focus on a "one-pot" method, which is highly advantageous for industrial production.[12] This approach significantly reduces waste, cost, and processing time.[12]

Workflow Overview: This method starts with 2-(2-fluorobenzoyl)malononitrile. The entire sequence is performed in a single reactor without isolating intermediates. It involves a series of reduction and cyclization reactions catalyzed by a metal catalyst (e.g., Raney Nickel or Palladium) under a hydrogen atmosphere.[5][12] This advanced route avoids the separation of multiple intermediates, streamlining the path to the final product.[12]

G Start 2-(2-Fluorobenzoyl)malononitrile OnePot One-Pot Reaction Vessel (Solvent, Metal Catalyst, H₂, Acetic Acid) Start->OnePot Charge Reactants FinalProduct This compound OnePot->FinalProduct Controlled Reduction, Cyclization & Purification

Fig. 2: Streamlined one-pot synthesis for industrial production.

Synthesis Challenges and Controls: A primary challenge in either route is controlling the formation of impurities. Defluorination, where the fluorine atom is lost from the phenyl ring, is a known side reaction that must be minimized through careful optimization of catalysts and reaction conditions.[1]

Analytical Characterization and Quality Control

For its use as a pharmaceutical intermediate, the identity, purity, and impurity profile of each batch must be rigorously verified.[1]

Analytical MethodPurpose
HPLC To determine purity (assay) and quantify known and unknown impurities.[1]
GC To measure levels of residual solvents from the synthesis and purification steps.[1]
¹H and ¹³C NMR To confirm the chemical structure and ensure the absence of structural isomers.[1][13]
Mass Spectrometry (MS) To verify the molecular weight of the compound.[1]
FTIR Spectroscopy To confirm the presence of key functional groups (N-H, C=O, aromatic C-H).[13]

Pivotal Application: The Gateway to Vonoprazan

The principal and most critical application of this compound is its role as the direct precursor to Vonoprazan.[6][7][10][14] The transformation involves two key synthetic steps following the creation of our title compound.

  • Sulfonylation: The pyrrole nitrogen is reacted with pyridin-3-ylsulfonyl chloride. This step attaches the second key pharmacophore to the pyrrole ring.[14]

  • Reductive Amination: The aldehyde group is then converted to the final methylamine side chain.

  • Salt Formation: The resulting base is reacted with fumaric acid to produce the stable and marketable Vonoprazan Fumarate salt.[14]

G Start 5-(2-Fluorophenyl)-1H- pyrrole-3-carbaldehyde Intermediate 5-(2-fluorophenyl)-1-(pyridin- 3-ylsulfonyl)-1H-pyrrole-3- carbaldehyde Start->Intermediate Sulfonylation Vonoprazan Vonoprazan Intermediate->Vonoprazan Reductive Amination & Salt Formation

Fig. 3: Synthetic pathway from the intermediate to Vonoprazan.

This synthetic sequence underscores why the purity of this compound is non-negotiable; any impurities can lead to significant downstream issues, impacting the yield and safety profile of the final drug.

Mechanism of Action of Vonoprazan

The final drug, Vonoprazan, functions by competitively inhibiting the H⁺,K⁺-ATPase enzyme (the proton pump) in gastric parietal cells.[5] Unlike traditional PPIs, which require an acidic environment for activation and bind irreversibly, Vonoprazan binds reversibly and ionically to the potassium-binding site, effectively blocking proton secretion and gastric acid production.

G ProtonPump H⁺,K⁺-ATPase (Proton Pump) Lumen Gastric Lumen (Acidic) ProtonPump->Lumen H⁺ Secretion Vonoprazan Vonoprazan Vonoprazan->ProtonPump Inhibits

Fig. 4: Simplified mechanism of proton pump inhibition by Vonoprazan.

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory or manufacturing setting.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][9]

  • Signal Word: Warning.[9]

  • Recommendations: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion and Future Outlook

This compound is a testament to the enabling power of chemical synthesis in modern medicine. Its development and optimization have been crucial to the successful commercialization of Vonoprazan, a drug that has improved the quality of life for millions. While its primary role is firmly established, the broader pyrrole scaffold continues to be a source of inspiration for medicinal chemists. The pyrrole ring is a "privileged structure" found in numerous natural products and therapeutic agents, explored for anticancer, antimicrobial, and anti-inflammatory activities.[15][16][17][18] Continued research into the synthesis and derivatization of functionalized pyrroles like this one will undoubtedly fuel the discovery of future therapeutics.

References

5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde: Synthesis, Properties, and Pharmaceutical Applications

Introduction

This compound, identified by CAS Number 881674-56-2, is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a pyrrole ring substituted with a 2-fluorophenyl group and a reactive carbaldehyde moiety, makes it a valuable and versatile building block in organic synthesis.[3][4] The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of Vonoprazan (TAK-438), a potent, orally active potassium-competitive acid blocker (P-CAB).[1][5][6] Vonoprazan represents a major advancement in the treatment of acid-related gastrointestinal disorders, offering a different mechanism of action and, in many cases, superior performance compared to traditional proton pump inhibitors (PPIs).[2][7][8]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's structure, physicochemical properties, synthetic methodologies, and critical applications. It emphasizes the rationale behind experimental choices and outlines the quality control standards necessary for its use in pharmaceutical manufacturing.

Molecular Structure and Physicochemical Properties

The chemical architecture of this compound consists of a five-membered aromatic pyrrole ring.[3][4] A 2-fluorophenyl group is attached at the 5-position of the ring, and a carbaldehyde (-CHO) functional group is present at the 3-position.[3] The fluorine atom on the phenyl ring enhances lipophilicity and can influence metabolic stability and binding affinity to biological targets.[3][9] The aldehyde group is a key site of reactivity, allowing for a variety of subsequent chemical transformations.[4][9]

Caption: Chemical Structure of this compound.

Physicochemical Properties Summary

PropertyValueSource(s)
CAS Number 881674-56-2[5][10][11]
Molecular Formula C₁₁H₈FNO[5][12]
Molecular Weight 189.19 g/mol [5][12]
Appearance Light Brown to Brown Solid[2][5]
Melting Point 133 °C[5]
Boiling Point 370.6 ± 32.0 °C (Predicted)[5]
Density 1.270 ± 0.06 g/cm³ (Predicted)[5]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol.[4][5]
InChI Key MQULPEUCGKEHEG-UHFFFAOYSA-N[5][11]
SMILES O=CC1=CNC(=C1)C2=CC=CC=C2F[3][5]
Purity Typically >98.0% (GC/HPLC)[2][5][10]

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical process for the pharmaceutical industry, directly impacting the quality and availability of Vonoprazan.[1][10] Several synthetic routes have been developed, often employing cross-coupling and formylation reactions.[2][10] The choice of pathway is dictated by factors such as starting material availability, scalability, yield, purity, and environmental impact.

A prevalent and effective strategy involves a multi-step sequence starting from pyrrole. This approach provides excellent control over the introduction of substituents at specific positions on the pyrrole ring.

synthesis_workflow start Pyrrole step1 N-Protection (e.g., Triisopropylsilyl chloride) start->step1 intermediate1 N-Protected Pyrrole step1->intermediate1 step2 Vilsmeier-Haack Formylation intermediate1->step2 intermediate2 N-Protected 2-formylpyrrole step2->intermediate2 step3 Bromination (NBS) intermediate2->step3 intermediate3 N-Protected 5-bromo-2-formylpyrrole step3->intermediate3 step4 Suzuki Coupling (2-Fluorophenylboronic acid, Pd catalyst) intermediate3->step4 intermediate4 N-Protected This compound step4->intermediate4 step5 Deprotection intermediate4->step5 product 5-(2-Fluorophenyl)-1H- pyrrole-3-carbaldehyde step5->product

Caption: A common synthetic workflow for this compound.

Exemplary Synthesis Protocol

The following protocol is a composite representation based on established chemical principles and literature reports.[5][13]

Step 1: N-Protection of Pyrrole

  • Rationale: The pyrrole NH proton is acidic and can interfere with subsequent reactions, particularly organometallic couplings. Protection with a bulky group like triisopropylsilyl (TIPS) directs reactions to the carbon positions and improves solubility in organic solvents.

  • Procedure: Pyrrole is treated with triisopropylsilyl chloride in the presence of a base (e.g., triethylamine or imidazole) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically run at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

Step 2: Vilsmeier-Haack Formylation

  • Rationale: This classic reaction introduces an aldehyde group onto an electron-rich aromatic ring. The Vilsmeier reagent (formed from phosphoryl chloride and dimethylformamide) acts as a mild electrophile, which preferentially attacks the 2-position of the N-protected pyrrole.

  • Procedure: The Vilsmeier reagent is prepared in situ at low temperatures (0 °C) and then reacted with the N-protected pyrrole. After the reaction, a basic workup hydrolyzes the intermediate iminium salt to yield the aldehyde.

Step 3: Bromination

  • Rationale: To introduce the fluorophenyl group via cross-coupling, a halogen handle is required on the pyrrole ring. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich heterocycles. It installs a bromine atom at the 5-position.

  • Procedure: N-Protected 2-formylpyrrole is dissolved in a solvent like THF and cooled. NBS is added portion-wise, and the reaction is monitored by TLC or HPLC to avoid over-bromination.

Step 4: Suzuki Cross-Coupling

  • Rationale: The Suzuki coupling is a powerful and versatile method for forming carbon-carbon bonds. It couples the 5-bromo-pyrrole derivative with 2-fluorophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃). This step is crucial for constructing the core structure of the target molecule.[10][13]

  • Procedure: The brominated intermediate, 2-fluorophenylboronic acid, palladium catalyst, and base are combined in a solvent mixture (e.g., toluene/water or dioxane/water) and heated under an inert atmosphere (nitrogen or argon) until the starting material is consumed.

Step 5: Deprotection

  • Rationale: The final step is the removal of the N-protecting group to yield the free NH pyrrole. Silyl groups are typically removed under mild acidic conditions or with a fluoride source.

  • Procedure: The crude product from the Suzuki coupling is treated with a reagent like tetrabutylammonium fluoride (TBAF) in THF or a mild acid to cleave the silyl ether, yielding the final product.

Purification and Quality Control

  • Trustworthiness: Achieving high purity (typically >99.0%) is essential for pharmaceutical applications.[10] The crude product is purified using techniques like recrystallization from a suitable solvent (e.g., toluene) or column chromatography on silica gel.[5][10]

  • Validation: The identity and purity of each batch must be rigorously confirmed using a suite of analytical methods, including:

    • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.[10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.[10][14]

    • Mass Spectrometry (MS): To verify the molecular weight.[10]

Key Applications in Drug Discovery

The predominant application of this compound is as a pivotal intermediate in the industrial synthesis of Vonoprazan fumarate.[1][2][7]

Synthesis of Vonoprazan

Vonoprazan is synthesized from this aldehyde precursor through a reductive amination followed by sulfonylation, or a variation thereof. A key transformation involves reacting the aldehyde with pyridine-3-sulfonyl chloride.[9]

vonoprazan_synthesis start 5-(2-Fluorophenyl)-1H- pyrrole-3-carbaldehyde step1 Sulfonylation with Pyridin-3-ylsulfonyl chloride start->step1 intermediate1 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl) -1H-pyrrole-3-carbaldehyde step1->intermediate1 step2 Further Synthetic Steps (e.g., Reductive Amination) intermediate1->step2 product Vonoprazan step2->product

Caption: Conversion to a key Vonoprazan intermediate.

The aldehyde group undergoes nucleophilic sulfonylation with pyridin-3-ylsulfonyl chloride in the presence of sodium hydride and a crown ether catalyst.[9] This forms 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, a direct precursor that is further elaborated to produce Vonoprazan.[9][15]

Mechanism of Action of Vonoprazan

Vonoprazan functions as a potassium-competitive acid blocker (P-CAB). It inhibits the final step of gastric acid secretion by reversibly binding to the H⁺,K⁺-ATPase (proton pump) in gastric parietal cells, competing with K⁺ ions.[5][6] This mechanism provides rapid, potent, and sustained acid suppression, making it highly effective for treating gastric ulcers, duodenal ulcers, and reflux esophagitis.[1][2][5]

Other Potential Applications

Beyond its role in Vonoprazan synthesis, the unique electronic properties imparted by the pyrrole and fluorophenyl groups suggest potential applications in materials science. It can serve as a structural unit in the synthesis of organic optoelectronic materials, such as those used in Organic Light Emitting Diodes (OLEDs), to enhance luminous efficiency and stability.[4] The pyrrole scaffold itself is a "privileged structure" in medicinal chemistry, known to be a component in a wide array of biologically active compounds with anticancer and antimicrobial properties.[16][17]

Chemical Reactivity

The reactivity of this compound is dominated by its two principal functional groups:

  • Aldehyde Group: This group is highly susceptible to nucleophilic addition reactions.[4] It can be:

    • Oxidized to a carboxylic acid.[9]

    • Reduced to a primary alcohol.[9]

    • Undergo reductive amination to form various amines.

    • Participate in Wittig-type reactions to form alkenes.

  • Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system. The NH group can be deprotonated and alkylated or acylated. The carbon atoms can undergo electrophilic substitution, although the existing substituents will direct the position of further reactions.[4]

Safety and Handling

Hazard Identification: According to aggregated GHS data, this compound is considered hazardous.[5][11][12]

  • Signal Word: Warning[5][11]

  • Hazard Statements:

    • H302: Harmful if swallowed.[11][12]

    • H315: Causes skin irritation.[11][12]

    • H319: Causes serious eye irritation.[5][12]

    • H335: May cause respiratory irritation.[11]

Storage and Handling:

  • Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2-8°C.[5] The compound is noted to be hygroscopic.[5]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood to avoid inhalation of dust.

Conclusion

This compound is a high-value chemical intermediate whose importance is intrinsically linked to the production of the next-generation acid suppressant, Vonoprazan. Its synthesis requires a carefully controlled, multi-step process where purity and quality are paramount. The unique structural features of this molecule—a reactive aldehyde, an electron-rich pyrrole core, and a fluorinated phenyl group—not only make it an ideal precursor for complex pharmaceutical targets but also suggest potential for its use in the development of novel materials. For researchers and developers in the pharmaceutical industry, a thorough understanding of this compound's synthesis, properties, and reactivity is essential for advancing the treatment of acid-related diseases worldwide.

References

1H NMR and spectroscopic data for 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

Introduction

This compound is a pivotal heterocyclic compound with the molecular formula C₁₁H₈FNO and a molecular weight of 189.19 g/mol .[1][2][3][4] Its significance in the pharmaceutical landscape is firmly established as a key intermediate in the synthesis of Vonoprazan Fumarate, a potent, orally active potassium-competitive acid blocker (P-CAB).[1][5] Vonoprazan is utilized in the treatment of acid-related disorders such as gastric ulcers and reflux esophagitis.[1][5] Beyond this primary application, the molecule serves as a versatile scaffold for the synthesis of more complex pyrrole derivatives, making it a subject of interest for researchers in medicinal chemistry and drug development.[6]

This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a detailed framework for its identification, characterization, and quality control. We will delve into the interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, grounded in established chemical principles.

Molecular Structure and Atom Numbering

A precise understanding of the molecule's structure is fundamental to interpreting its spectroscopic output. The following diagram illustrates the IUPAC-recommended numbering convention for the pyrrole and phenyl rings, which will be used for all spectral assignments herein.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The spectrum for this compound was acquired in DMSO-d₆ at 600 MHz.[7]

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
12.14br s-1HNH -1
9.76s-1HCH O
7.82d1.81HH -2
7.77td7.8, 1.81HH -6'
7.35 - 7.27m-3HH -3', H -4', H -5'
6.90dd2.4, 1.81HH -4

Abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets, td = triplet of doublets, br s = broad singlet.

Interpretation of the ¹H NMR Spectrum:
  • δ 12.14 (N-H): The most downfield signal is a broad singlet corresponding to the pyrrole N-H proton. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace water in the DMSO solvent. Its significant downfield shift is characteristic of N-H protons in aromatic heterocyclic systems.

  • δ 9.76 (CHO): The sharp singlet at 9.76 ppm is unequivocally assigned to the aldehyde proton. This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen, placing it far downfield. It appears as a singlet as it has no adjacent protons within three bonds to couple with.

  • δ 7.82 (H-2): This signal, a doublet with a small coupling constant of 1.8 Hz, is assigned to the H-2 proton on the pyrrole ring. It is coupled to the H-4 proton four bonds away (a characteristic long-range coupling in pyrrole systems).

  • δ 7.77 (H-6'): The triplet of doublets is characteristic of a proton on a substituted benzene ring ortho to a substituent and adjacent to two other protons. This signal corresponds to H-6' on the fluorophenyl ring. It is split into a triplet by the adjacent H-5' and further split into a doublet by the fluorine atom.

  • δ 7.35 - 7.27 (H-3', H-4', H-5'): This complex multiplet integrates to three protons and represents the overlapping signals of the remaining protons on the 2-fluorophenyl ring.

  • δ 6.90 (H-4): This signal, a doublet of doublets, is assigned to the H-4 proton of the pyrrole ring. It shows coupling to both the H-2 proton (J = 1.8 Hz) and the N-H proton (J = 2.4 Hz).

¹³C NMR Spectroscopic Analysis

Table 2: Predicted ¹³C NMR Data

Predicted Chemical Shift (δ) ppmCarbon AssignmentRationale
185.5C HOAldehyde carbonyl carbons are strongly deshielded.
159.0 (d, ¹JCF ≈ 245 Hz)C -2'Carbon directly bonded to fluorine shows a large one-bond coupling constant.
139.0C -5Pyrrole carbon bearing the bulky phenyl substituent.
131.5C -2Pyrrole carbon adjacent to the nitrogen.
130.0 (d)C -4'Aromatic CH, influenced by fluorine.
129.5 (d)C -6'Aromatic CH, influenced by fluorine.
125.0 (d)C -5'Aromatic CH.
124.0C -3Pyrrole carbon bearing the aldehyde group.
118.0 (d, ²JCF ≈ 20 Hz)C -1'Carbon ipso to the pyrrole ring, shows two-bond coupling to fluorine.
116.5 (d)C -3'Aromatic CH.
110.0C -4Pyrrole carbon adjacent to the nitrogen.

Note: The assignments and chemical shifts are predictive. Actual values may vary. (d) indicates expected splitting due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic absorptions for this compound are related to the N-H, C=O, C-H, and aromatic C=C bonds.[4][10]

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400N-H StretchPyrrole N-H
3100 - 3000C-H StretchAromatic & Pyrrole C-H
2850, 2750C-H StretchAldehyde C-H (Fermi doublet)
~1700C=O StretchAldehyde Carbonyl
1600 - 1450C=C StretchAromatic & Pyrrole Rings
~1250C-F StretchAryl-Fluoride
Interpretation of the IR Spectrum:
  • A broad peak around 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring.[4]

  • The sharp, intense absorption around 1700 cm⁻¹ is a clear indicator of the C=O stretch from the aldehyde functional group.[4][10]

  • Two weaker bands expected near 2850 cm⁻¹ and 2750 cm⁻¹ are characteristic of the C-H stretch of an aldehyde, often appearing as a Fermi doublet, which helps distinguish aldehydes from ketones.[10]

  • Multiple sharp peaks between 1600-1450 cm⁻¹ correspond to the C=C stretching vibrations within the aromatic phenyl and pyrrole rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data

m/z ValueInterpretation
189.06Molecular Ion Peak [M]⁺
188.05[M-H]⁺ (Loss of aldehyde proton)
160.05[M-CHO]⁺ (Loss of formyl group)
95.04[C₆H₄F]⁺ (Fluorophenyl cation)

The molecular ion peak [M]⁺ should be observed at approximately m/z 189, consistent with the molecular weight of the compound (C₁₁H₈FNO).[2] High-resolution mass spectrometry (HRMS) would show this peak at the calculated exact mass of 189.05899.[2] Common fragmentation pathways would include the loss of the formyl radical (-CHO) to give a fragment at m/z 160 and cleavage of the C-C bond between the two rings to yield a fluorophenyl cation at m/z 95.

Experimental Protocols and Synthesis Workflow

Protocol: Sample Preparation for NMR Analysis

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Weighing: Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the NMR tube using a clean pipette. DMSO-d₆ is chosen for its excellent solvating power for this class of compounds.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a new, clean NMR tube. This prevents shimming issues and improves spectral resolution.

  • Analysis: Insert the NMR tube into the spectrometer spinner, place it in the magnet, and proceed with locking, shimming, and data acquisition as per the instrument's standard operating procedure.

Overview of Synthesis

The title compound is typically prepared via multi-step organic synthesis. One common and efficient route is the "one-pot" method starting from 2-(2-fluorobenzoyl) malononitrile.[7]

start 2-(2-Fluorobenzoyl)malononitrile step1 Step 1: First Reduction Catalyst: Pd/C Reagents: H₂, Glacial Acetic Acid Solvent: THF start->step1 One-Pot Method intermediate Intermediate (in situ) step1->intermediate step2 Step 2: Reductive Cyclization Catalyst: Raney Nickel Solvent: THF/Water intermediate->step2 product This compound step2->product workup Workup & Purification (Filtration, Concentration, Crystallization) product->workup final_product Final Pure Product workup->final_product

References

Solubility of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS 881674-56-2), a critical intermediate in the synthesis of the potassium-competitive acid blocker (P-CAB), Vonoprazan fumarate.[1][2] Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the overall efficiency and cost-effectiveness of the pharmaceutical manufacturing process.[3] This document details the known physicochemical properties of the compound, presents its qualitative solubility in common organic solvents, and provides a detailed, field-proven experimental protocol for quantitative solubility determination. The guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and manufacturing of Vonoprazan and related active pharmaceutical ingredients (APIs).

Introduction: The Strategic Importance of a Key Intermediate

This compound is a cornerstone molecule in modern pharmaceutical synthesis. Its primary and most significant application is serving as a key starting material for Vonoprazan (TAK-438), a next-generation drug for treating acid-related diseases such as gastric ulcers and reflux esophagitis.[1][2] Unlike traditional proton pump inhibitors (PPIs), Vonoprazan offers a more rapid and sustained acid suppression, representing a significant therapeutic advancement.[2]

The efficiency of the multi-step synthesis of Vonoprazan is heavily dependent on the physical and chemical properties of its intermediates. Solubility, in particular, is a critical parameter that dictates process viability.[4][5] Poor solubility can lead to challenges in reaction kinetics, purification, and handling, ultimately impacting yield, purity, and manufacturing costs.[6] A thorough understanding of the solubility profile of this compound in various organic solvents is therefore not merely an academic exercise; it is a fundamental requirement for:

  • Reaction Optimization: Selecting appropriate solvents to ensure all reactants remain in a single phase for efficient and complete chemical conversion.

  • Purification and Crystallization: Designing effective crystallization processes to isolate the compound with high purity by identifying suitable solvent/anti-solvent systems.[3]

  • Process Safety and Handling: Ensuring safe handling and transfer of materials within a manufacturing setting.

  • Analytical Method Development: Preparing stock solutions and standards for chromatographic analysis, such as HPLC.

This guide provides the foundational knowledge and practical methodologies required to characterize and leverage the solubility of this vital pharmaceutical intermediate.

Physicochemical Properties

A baseline understanding of the compound's key physicochemical properties is essential before delving into its solubility behavior. These properties, summarized in Table 1, influence its interactions with various solvents.

PropertyValueSource(s)
Chemical Name This compound[7]
Synonyms 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxaldehyde[8]
CAS Number 881674-56-2[8]
Molecular Formula C₁₁H₈FNO[8]
Molecular Weight 189.19 g/mol [7][8]
Appearance Off-white to pale yellow crystalline powder[8]
Melting Point 145-148°C[8]
Purity (Typical) ≥98.5% (HPLC)[8]

Solubility Profile in Organic Solvents

The solubility of this compound is governed by its molecular structure, which features a polar pyrrole-carbaldehyde moiety and a non-polar fluorophenyl group. This amphiphilic nature suggests a varied solubility across different solvent classes.

Theoretical Considerations & Structural Impact

The principle of "like dissolves like" provides a predictive framework for solubility. The compound's structure dictates its potential for various intermolecular interactions:

  • Hydrogen Bonding: The pyrrole N-H group can act as a hydrogen bond donor, while the aldehyde oxygen can act as a hydrogen bond acceptor. This suggests favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO).

  • Dipole-Dipole Interactions: The polar aldehyde group (C=O) creates a significant dipole moment, promoting solubility in polar solvents like dichloromethane and ethyl acetate.

  • Van der Waals Forces: The aromatic rings (pyrrole and fluorophenyl) contribute to non-polar character, allowing for solubility in less polar solvents through London dispersion forces.

G cluster_compound This compound Structure cluster_solvents Solvent Classes & Interactions Compound Structural Features Pyrrole N-H (H-Bond Donor) Aldehyde C=O (Polar, H-Bond Acceptor) Aromatic Rings (Non-polar) Solvents Solvent Type Polar Protic (e.g., Methanol) Polar Aprotic (e.g., DMSO, DCM) Non-Polar (e.g., Toluene) Compound:f1->Solvents:f1 Strong H-Bonding Compound:f2->Solvents:f1 H-Bonding Compound:f2->Solvents:f2 Dipole-Dipole Compound:f3->Solvents:f2 van der Waals Compound:f3->Solvents:f3 Strong van der Waals

Caption: Relationship between molecular features and solvent interactions.

Qualitative Solubility Data

While extensive quantitative data is not widely published, several sources provide qualitative assessments of solubility. This information is consolidated in Table 2.

Solvent ClassSolventSolubilitySource(s)
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble[8]
Polar Protic MethanolSoluble[8]
Halogenated Dichloromethane (DCM)Soluble[8][9]
Halogenated ChloroformSoluble[9]
Ester Ethyl AcetateSoluble[9]
Aqueous WaterInsoluble[8][9]

These data confirm that the compound is generally soluble in common polar organic solvents but has low solubility in water, as expected from its predominantly organic structure.[8][9]

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative descriptions, a robust and reproducible experimental method is required. The equilibrium shake-flask method is a gold standard for determining the solubility of solid compounds.[5] The following protocol provides a self-validating system for generating accurate quantitative data.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25°C).

Materials and Equipment
  • This compound (purity ≥98.5%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (4-decimal place)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The key is to ensure solid material remains after equilibrium is reached, confirming saturation.

    • Record the exact mass of the compound added.

    • Pipette a precise volume of the selected solvent (e.g., 5.0 mL) into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C ± 0.5°C).

    • Agitate the slurry at a constant speed for a predetermined period (e.g., 24-48 hours). This duration should be sufficient to ensure equilibrium is reached, a point where the concentration of the dissolved solute no longer changes. A preliminary time-point study can validate the required equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow excess solid to settle.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean vial. This filtration step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Analysis:

    • Accurately dilute a known volume of the filtered supernatant with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample by HPLC-UV. A pre-developed and validated analytical method for the compound is required.

    • Determine the concentration of the compound in the diluted sample by comparing its peak area to a standard calibration curve.

  • Calculation:

    • Calculate the concentration of the saturated solution (i.e., the solubility) using the following formula:

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Analysis cluster_calc Phase 4: Calculation A 1. Add excess solid to vial B 2. Add precise volume of solvent A->B C 3. Agitate at constant T (e.g., 24h @ 25°C) B->C D 4. Settle undissolved solid C->D E 5. Withdraw supernatant with syringe D->E F 6. Filter (0.22 µm) to remove solids E->F G 7. Dilute sample accurately F->G H 8. Analyze by validated HPLC method G->H I 9. Determine concentration vs. calibration curve H->I J 10. Calculate final solubility (mg/mL or mol/L) I->J

Caption: Workflow for quantitative solubility determination via shake-flask method.

Conclusion

This compound is a compound of high strategic value in the pharmaceutical industry. This guide has established its physicochemical profile and summarized its known qualitative solubility in key organic solvents, noting its general solubility in polar organic media and insolubility in water.[8][9] More importantly, this document provides a detailed, actionable protocol for researchers to determine precise quantitative solubility data. Armed with this information, scientists and engineers can make informed decisions regarding solvent selection, leading to optimized, scalable, and efficient manufacturing processes for Vonoprazan and other critical medicines.

References

A Technical Guide to the Strategic Role of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde in the Synthesis of Vonoprazan

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vonoprazan, a first-in-class potassium-competitive acid blocker (P-CAB), represents a paradigm shift in the management of acid-related gastrointestinal disorders, offering more rapid and sustained acid suppression than traditional proton pump inhibitors (PPIs)[1][2][3]. The efficacy and commercial viability of this groundbreaking therapeutic are intrinsically linked to the efficiency of its chemical synthesis. This technical guide provides an in-depth analysis of the pivotal role played by the key intermediate, 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS 881674-56-2). We will dissect the synthetic pathways that utilize this building block, elucidate the mechanistic principles guiding the reaction choices, and present detailed protocols for researchers and drug development professionals.

The Keystone Intermediate: this compound

The molecular architecture of Vonoprazan necessitates a precisely substituted pyrrole core. This compound serves as this foundational scaffold, providing two critical structural elements: the 5-(2-fluorophenyl) group and a reactive carbaldehyde handle at the 3-position.

  • The 5-(2-Fluorophenyl) Moiety: This group is essential for the pharmacological activity of Vonoprazan, contributing to the molecule's potent and selective binding to the H+,K+-ATPase enzyme[4][5].

  • The 3-Carbaldehyde Functionality: This aldehyde group is the primary reactive site for introducing the methylaminomethyl side chain, a crucial step in the final assembly of the Vonoprazan molecule. Its reactivity is central to the efficiency of the entire synthesis[6].

The industrial production of this intermediate with high purity (typically >99.0%) is paramount, as the quality directly influences the yield and impurity profile of the final Active Pharmaceutical Ingredient (API)[7][8].

Synthesis of the Intermediate

Achieving an efficient and scalable synthesis of this compound is a critical prerequisite. While various methods exist, common industrial strategies often involve multi-step sequences starting from simpler precursors. Key chemical transformations include Suzuki coupling reactions to introduce the aryl group and Vilsmeier-Haack or similar formylation reactions to install the aldehyde functionality[2][7]. A representative workflow is outlined below.

A Pyrrole Derivatives (e.g., Pyrrole-3-carboxaldehyde) B Suzuki Coupling (with 2-Fluorophenylboronic acid) A->B Pd Catalyst C This compound (Target Intermediate) B->C D Alternative Routes (e.g., from 2-Fluoroacetophenone) D->C Multi-step

Caption: High-level synthetic approaches to the key intermediate.

The Core Synthesis: Assembling Vonoprazan

With the keystone intermediate in hand, the synthesis converges on the construction of the final Vonoprazan molecule. The most prevalent and industrially scalable strategy involves a two-stage process: sulfonylation of the pyrrole nitrogen followed by reductive amination of the carbaldehyde.

Stage 1: Sulfonylation of the Pyrrole Ring

The first critical step is the attachment of the pyridine-3-sulfonyl group to the pyrrole nitrogen. This transformation is crucial as it completes the core structure required for H+,K+-ATPase inhibition.

Causality of Experimental Choice: The pyrrole N-H proton is weakly acidic and can be removed by a suitable base, such as sodium hydride (NaH), to generate a nucleophilic anion. This anion then readily attacks the electrophilic sulfur atom of 3-pyridinesulfonyl chloride, forming the desired N-S bond. The reaction is typically performed in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) to prevent quenching of the base and the anionic intermediate[9].

The product of this reaction is 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (CAS 881677-11-8), which is itself a key advanced intermediate.

Stage 2: Reductive Amination

This is the final and most critical bond-forming step in the synthesis. The aldehyde functionality of the advanced intermediate is converted into the N-methylmethanamine side chain of Vonoprazan.

Mechanistic Principle: Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. The process occurs in two distinct mechanistic steps:

  • Imine Formation: The aldehyde reacts with methylamine in a nucleophilic addition-elimination reaction to form a Schiff base, or imine. This step is often acid-catalyzed and is reversible.

  • Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond.

Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation[10][11]. It is chosen for its excellent selectivity and operational simplicity. NaBH₄ is a mild reductant that readily reduces imines but is slow to react with the starting aldehyde, especially at controlled temperatures. This selectivity is critical to prevent the undesired reduction of the aldehyde to an alcohol, thereby maximizing the yield of the target amine.

The overall synthetic workflow from the keystone intermediate to Vonoprazan is illustrated below.

cluster_0 Vonoprazan Synthesis Pathway A This compound B Sulfonylation A->B 3-Pyridinesulfonyl Chloride, Base (e.g., NaH) C 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl) -1H-pyrrole-3-carbaldehyde B->C D Reductive Amination C->D 1. Methylamine 2. Reducing Agent (e.g., NaBH4) E Vonoprazan (Free Base) D->E F Salt Formation E->F Fumaric Acid G Vonoprazan Fumarate (API) F->G

Caption: Key stages in the synthesis of Vonoprazan Fumarate.

Experimental Protocols & Data

The following protocols are synthesized from methodologies described in the patent literature and represent a practical approach to the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Synthesis of 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
ParameterValue/ReagentPurpose
Starting Material This compoundKeystone Intermediate
Reagent 1 Sodium Hydride (NaH, 60% in oil)Base
Reagent 2 3-Pyridinesulfonyl ChlorideElectrophile
Solvent Anhydrous Dichloromethane (DCM)Aprotic reaction medium
Temperature 0 °C to Room TemperatureControls reaction rate

Methodology:

  • Suspend this compound (1.0 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium hydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add a solution of 3-pyridinesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 6 hours, monitoring completion by TLC or HPLC[9].

  • Work-up: Carefully quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the pure product.

Protocol: Synthesis of Vonoprazan (Reductive Amination)
ParameterValue/ReagentPurpose
Starting Material 5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehydeAdvanced Intermediate
Reagent 1 Methylamine (e.g., 40% in Methanol)Nitrogen source for imine formation
Reagent 2 Sodium Borohydride (NaBH₄)Reducing Agent
Solvent MethanolPolar protic solvent
Temperature -20 °C to 10 °CControls selectivity of reduction

Methodology:

  • Dissolve the starting aldehyde (1.0 eq) in methanol.

  • Add the methylamine solution (2.0-3.0 eq) and stir at room temperature for 1-2 hours to allow for imine formation[11].

  • Cool the reaction mixture to between -20 °C and 10 °C[11].

  • Add sodium borohydride (0.4-0.6 eq) portion-wise, ensuring the temperature remains controlled[11].

  • Stir the reaction for 1-2 hours, monitoring completion by TLC or HPLC.

  • Work-up: Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Salt Formation: The resulting crude Vonoprazan free base can be purified if necessary. For the API, dissolve the base in a suitable solvent (e.g., methanol or ethanol) and add one equivalent of fumaric acid to precipitate Vonoprazan Fumarate[10]. The salt is then collected by filtration and dried.

Analytical Characterization & Quality Control

Rigorous analytical control is essential at each stage of the synthesis to ensure the purity and identity of the intermediates and the final API.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress and determining the purity of the intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of each compound by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

  • Gas Chromatography (GC): Used to quantify residual solvents in the final API.

These techniques are indispensable for process control and for ensuring that the final product meets the stringent specifications required for pharmaceutical use[7].

Conclusion

This compound is not merely a starting material but a strategically vital intermediate in the synthesis of Vonoprazan. Its molecular framework provides the essential moieties required for pharmacological activity, while its aldehyde functionality allows for a highly efficient and direct installation of the key side chain via reductive amination. The synthetic routes built around this intermediate are robust, scalable, and amenable to the rigorous controls of industrial pharmaceutical manufacturing. A thorough understanding of the synthesis and handling of this keystone compound is fundamental to the successful and economic production of Vonoprazan, a therapeutic agent that continues to improve the quality of life for patients with acid-related diseases.

References

Foreword: The Strategic Imperative of Fluorine in Pyrrole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of Fluorinated Pyrrole Compounds

In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine into bioactive scaffolds is a cornerstone of rational drug design.[1][2] The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a privileged structure found in numerous natural products and clinically approved drugs, valued for its versatile biological activity.[3][4][5] When these two chemical entities are combined, the resulting fluorinated pyrrole compounds often exhibit profoundly enhanced pharmacological profiles.

The strategic introduction of fluorine—the most electronegative element—can dramatically alter a molecule's physicochemical properties.[2] It can modulate pKa, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which often enhances membrane permeability and bioavailability.[6][7][8] These modifications can lead to superior potency, selectivity, and pharmacokinetic properties compared to their non-fluorinated analogues. This guide provides a technical exploration of the diverse biological activities of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential, underpinned by mechanistic insights and validated experimental protocols.

Part 1: Anticancer Activity of Fluorinated Pyrroles

The development of novel anticancer agents remains a critical objective in pharmaceutical research. Fluorinated pyrrole derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against a range of cancer cell lines, including multidrug-resistant strains.[4][9]

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A primary mechanism by which fluorinated pyrroles exert their anticancer effects is through the induction of programmed cell death (apoptosis) and disruption of the cell cycle. For instance, certain fluorinated 7-aryl-pyrrolo[2,1-f][6][10][11]triazine (7-PPyQ) analogs have been shown to cause G2/M phase arrest in the cell cycle.[4] This checkpoint disruption prevents cancer cells from proceeding through mitosis, ultimately leading to the activation of caspase-3 and subsequent apoptosis, often accompanied by the production of reactive oxygen species (ROS).[4] The ability of some of these compounds to retain high cytotoxicity in multidrug-resistant cell lines suggests their mechanism may bypass common resistance pathways like P-glycoprotein efflux pumps.[4]

apoptosis_pathway cluster_stimulus Initiation cluster_execution Execution drug Fluorinated Pyrrole Compound ros ROS Production drug->ros g2m G2/M Phase Arrest drug->g2m cas3 Caspase-3 Activation ros->cas3 activates g2m->cas3 leads to apop Apoptosis cas3->apop executes antimicrobial_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare Compound Stock (Fluorinated Pyrrole) serial Perform Serial Dilution in 96-Well Plate stock->serial inoculum Prepare Bacterial Inoculum (e.g., MRSA) inoculate Inoculate Wells inoculum->inoculate serial->inoculate incubate Incubate Plate (18-24h at 37°C) inoculate->incubate read Read Plate Visually or with Plate Reader incubate->read mic Determine MIC (Lowest concentration with no growth) read->mic cox_pathway cluster_pathway Inflammatory Cascade cluster_inhibitor Inhibition mem Membrane Phospholipids aa Arachidonic Acid mem->aa PLA₂ cox2 COX-2 Enzyme aa->cox2 pg Prostaglandins (Inflammation, Pain) cox2->pg drug Fluorinated Pyrrole Compound drug->cox2 Inhibits neuroprotection_workflow cluster_setup Assay Setup cluster_insult Neurotoxic Insult cluster_outcome Outcome Measurement culture Culture Neuronal Cells (e.g., SH-SY5Y) pretreat Pre-treat with Fluorinated Pyrrole culture->pretreat toxin Induce Stress (e.g., H₂O₂, Glutamate) pretreat->toxin viability Assess Cell Viability (MTT or LDH Assay) toxin->viability markers Measure Biomarkers (ROS, Caspase Activity) toxin->markers result Quantify Neuroprotection viability->result markers->result

References

Methodological & Application

Application Note: A Validated Synthesis Protocol for 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS: 881674-56-2). This pyrrole derivative is a high-value intermediate, primarily recognized for its critical role in the manufacturing of Vonoprazan Fumarate, a potent potassium-competitive acid blocker (P-CAB) used in the treatment of acid-related gastrointestinal disorders.[1][2] The synthetic strategy detailed herein focuses on the regioselective formylation of a 5-aryl substituted pyrrole precursor via the Vilsmeier-Haack reaction. This application note is designed for researchers in medicinal chemistry, process development, and drug discovery, offering in-depth mechanistic insights, a step-by-step experimental procedure, characterization data, and troubleshooting guidance to ensure reproducible and high-purity synthesis.

Introduction and Significance

This compound is a cornerstone building block in the synthesis of next-generation pharmaceuticals. Its primary application is as a key precursor to Vonoprazan (TAK-438), a drug that offers a more rapid and sustained acid suppression effect compared to traditional proton pump inhibitors for treating conditions like gastric ulcers, duodenal ulcers, and reflux esophagitis.[2] The robust and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry.[3]

The structure, featuring a pyrrole core functionalized with both an aryl group and an aldehyde, presents unique synthetic challenges, particularly concerning regioselectivity. This guide focuses on a logical and widely applicable two-step conceptual pathway: the synthesis of the 5-arylpyrrole core followed by its C3-formylation. We will concentrate on the critical formylation step, a classic yet powerful transformation for functionalizing electron-rich heterocycles.

Compound Identification:

  • Chemical Name: this compound

  • CAS Number: 881674-56-2

  • Molecular Formula: C₁₁H₈FNO[1]

  • Molecular Weight: 189.19 g/mol [1][4][5]

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic route involves the Vilsmeier-Haack formylation of 5-(2-fluorophenyl)-1H-pyrrole. This method is highly effective for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[6][7]

Core Reaction: Vilsmeier-Haack Formylation

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[8][9]

  • Electrophilic Attack: The electron-rich pyrrole ring acts as a nucleophile, attacking the Vilsmeier reagent. Pyrroles typically undergo electrophilic substitution preferentially at the C2 or C5 (α) positions. With the C5 position already occupied by the 2-fluorophenyl group, the substitution is directed to a vacant C2 or C3 position. In this specific substrate, formylation is observed to occur regioselectively at the C3 (β) position.

  • Hydrolysis: The resulting iminium salt intermediate is stable until a final aqueous workup, during which it is hydrolyzed to yield the target aldehyde.[7]

This regioselectivity is crucial for the successful synthesis of the desired isomer and underscores the importance of precise reaction control.

Vilsmeier_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrole 5-(2-Fluorophenyl) -1H-pyrrole Iminium_Intermediate Iminium Salt Intermediate Pyrrole->Iminium_Intermediate + Vilsmeier Reagent Iminium_Intermediate_hydrolysis Iminium Salt Intermediate Final_Product 5-(2-Fluorophenyl) -1H-pyrrole-3-carbaldehyde Iminium_Intermediate_hydrolysis->Final_Product + H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Detailed Experimental Protocol

This protocol describes the formylation of 5-(2-fluorophenyl)-1H-pyrrole. It is critical that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) as the Vilsmeier reagent is moisture-sensitive.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Molar Eq.Example AmountRole
5-(2-Fluorophenyl)-1H-pyrrole161.181.010.0 gSubstrate
Phosphorus Oxychloride (POCl₃)153.331.27.6 mLReagent
N,N-Dimethylformamide (DMF)73.09-100 mLReagent/Solvent
Sodium Acetate (NaOAc)82.03~5.637.0 gBase (Workup)
Ethyl Acetate (EtOAc)88.11-As neededExtraction Solvent
n-Heptane100.21-As neededAnti-solvent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As neededDrying Agent

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, add N,N-Dimethylformamide (100 mL). Cool the flask to 0-5 °C in an ice-salt bath.

  • Add phosphorus oxychloride (7.6 mL, 1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction with Substrate: Dissolve 5-(2-fluorophenyl)-1H-pyrrole (10.0 g, 1.0 eq) in a minimal amount of DMF and add it to the dropping funnel. Add this solution dropwise to the cold Vilsmeier reagent mixture over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Hydrolysis: Prepare a solution of sodium acetate (37.0 g) in water (300 mL) in a separate beaker and cool it to 0 °C.

  • Carefully and slowly pour the reaction mixture onto the cold sodium acetate solution with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 20 °C.

  • Stir the mixture for 30 minutes at 0-10 °C to complete the hydrolysis of the iminium intermediate.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate, then add n-heptane dropwise until turbidity persists.[1] Cool the mixture first to room temperature and then to 0-5 °C for 1 hour to induce crystallization.

  • Collect the precipitated crystals by vacuum filtration, wash with a cold ethyl acetate/n-heptane (1:2) mixture, and dry under vacuum at 50 °C to a constant weight. The expected product is a light brown to brown powder.[2]

Workflow A 1. Prepare Vilsmeier Reagent (DMF + POCl₃ @ 0-5°C) B 2. Add Substrate Solution (5-(2-fluorophenyl)-1H-pyrrole) A->B C 3. React at Room Temp (Stir for 4-6 hours) B->C D 4. Quench & Hydrolyze (Pour into cold NaOAc solution) C->D E 5. Extraction (Ethyl Acetate) D->E F 6. Wash & Dry (Brine, Na₂SO₄) E->F G 7. Concentrate (Rotary Evaporation) F->G H 8. Purify (Recrystallization from EtOAc/Heptane) G->H I Final Product (5-(2-Fluorophenyl)-1H-pyrrole -3-carbaldehyde) H->I

Caption: Experimental workflow for the synthesis.

Product Characterization and Validation

To ensure the successful synthesis of the target compound, rigorous analytical validation is required. High purity (>98%) is essential for its use in subsequent pharmaceutical manufacturing steps.[2]

  • Appearance: Light brown to brown powder.[2]

  • High-Performance Liquid Chromatography (HPLC): To determine purity and identify any residual starting materials or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment, including the characteristic aldehyde proton signal (δ ≈ 9.5-10.0 ppm) and the pattern of aromatic/heterocyclic protons.

    • ¹³C NMR: To verify the carbon skeleton, including the carbonyl carbon of the aldehyde group (δ ≈ 180-190 ppm).

    • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (m/z = 189.19).

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Cause: Incomplete formation of the Vilsmeier reagent due to moisture.

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. Use anhydrous grade DMF.

    • Cause: Inefficient hydrolysis or workup.

    • Solution: Ensure the reaction mixture is added slowly to a vigorously stirred, cold aqueous base solution. Proper pH control during workup is critical.[3]

  • Impurity Formation:

    • Cause: Uncontrolled temperature during reagent addition leading to side reactions.

    • Solution: Maintain strict temperature control (0-10 °C) during the addition of POCl₃ and the substrate.

    • Cause: Formation of di-formylated or other regioisomers.

    • Solution: Use of precise stoichiometry (1.1-1.2 equivalents of Vilsmeier reagent) can minimize over-reaction. The observed regioselectivity is generally high for this substrate, but purification by column chromatography may be necessary if isomers are detected.

  • Poor Crystallization:

    • Cause: Presence of oily impurities.

    • Solution: If recrystallization fails, purify the crude material via silica gel column chromatography using a hexane/ethyl acetate gradient before attempting recrystallization again.

References

Application Note: High-Efficiency Synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry.[1] Its power lies in the efficient and versatile construction of carbon-carbon (C-C) bonds, a fundamental transformation for assembling complex molecular architectures.[2] This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, offering a robust and highly functional group tolerant method for creating biaryl and heteroaryl-aryl structures.[3][4] These structural motifs are prevalent in a vast number of active pharmaceutical ingredients (APIs), making the Suzuki coupling an indispensable tool in drug discovery and development.[5]

The advantages of the Suzuki coupling are numerous, contributing to its widespread adoption:

  • Mild Reaction Conditions: The reaction typically proceeds under gentle heating, preserving sensitive functional groups within the reacting molecules.[4]

  • High Functional Group Tolerance: A broad range of functional groups are compatible with the reaction conditions, minimizing the need for extensive protecting group strategies.[2]

  • Commercial Availability of Reagents: A vast library of boronic acids and organic halides is commercially available, enabling rapid exploration of chemical space for structure-activity relationship (SAR) studies.[6]

  • Favorable Toxicological Profile: Boronic acids and their byproducts are generally less toxic and more environmentally benign compared to organometallic reagents used in other cross-coupling reactions, such as those involving tin or zinc.[3][6]

This application note provides a comprehensive guide and a detailed protocol for the synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde, a key intermediate for various pharmaceutically relevant compounds. The presence of the fluorophenyl group can enhance metabolic stability and membrane permeability, while the pyrrole-3-carbaldehyde moiety offers a versatile handle for further chemical elaboration.[7] The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and efficient method for this transformation.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (e.g., C-Br) of the organic halide (5-bromo-1H-pyrrole-3-carbaldehyde). This step forms a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3][9]

  • Transmetalation: In the presence of a base, the organic group from the activated organoboron species (2-fluorophenylboronic acid) is transferred to the palladium(II) center, displacing the halide. The base is crucial for activating the boronic acid to facilitate this transfer.[10]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond of the desired product, this compound. This step regenerates the active Pd(0) catalyst, which can then participate in a new catalytic cycle.[8][9]

Suzuki Coupling Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reagents Reactants & Products Pd0 Pd(0)L_n OxAd_Int R¹-Pd(II)L_n-X Pd0->OxAd_Int Oxidative Addition (R¹-X) Trans_Int R¹-Pd(II)L_n-R² OxAd_Int->Trans_Int Transmetalation (R²-B(OH)₂ + Base) Trans_Int->Pd0 Reductive Elimination (R¹-R²) Product This compound (R¹-R²) Trans_Int->Product Reactant1 5-bromo-1H-pyrrole-3-carbaldehyde (R¹-X) Reactant1->OxAd_Int Reactant2 2-Fluorophenylboronic Acid (R²-B(OH)₂) Reactant2->Trans_Int

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed procedure for the Suzuki-Miyaura cross-coupling of 5-bromo-1H-pyrrole-3-carbaldehyde with 2-fluorophenylboronic acid. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.[2]

Materials and Equipment:
  • Starting Materials:

    • 5-bromo-1H-pyrrole-3-carbaldehyde

    • 2-Fluorophenylboronic acid

  • Catalyst & Ligand:

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Base:

    • Potassium carbonate (K₂CO₃)

  • Solvents:

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

  • Equipment:

    • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar

    • Inert gas supply (Argon or Nitrogen)

    • Heating mantle or oil bath

    • Standard laboratory glassware for workup and purification

    • Silica gel for column chromatography

Experimental Workflow Diagram:

Experimental_Workflow start Start reagents Combine Reactants: - 5-bromo-1H-pyrrole-3-carbaldehyde - 2-Fluorophenylboronic acid - K₂CO₃ - Pd(dppf)Cl₂ start->reagents solvent Add Degassed Solvents: 1,4-Dioxane and Water reagents->solvent inert Purge with Inert Gas (Argon or Nitrogen) solvent->inert reaction Heat Reaction Mixture (e.g., 80-100 °C) inert->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup: - Cool to RT - Add Water - Extract with Ethyl Acetate monitoring->workup purification Purify Crude Product: Column Chromatography workup->purification product Obtain Pure Product: This compound purification->product

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:
  • Reaction Setup: To a Schlenk flask, add 5-bromo-1H-pyrrole-3-carbaldehyde (1.0 equiv.), 2-fluorophenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.03-0.05 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., a 4:1 to 5:1 ratio) to the flask via syringe. The reaction mixture should be stirred to ensure proper mixing.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove any oxygen, which can deactivate the catalyst.[11]

  • Reaction: Heat the reaction mixture in an oil bath to 80-100 °C with vigorous stirring. The optimal temperature may need to be determined empirically.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Key Reaction Parameters and Expected Outcome:
ParameterRecommended Condition/ValueRationale
Starting Material 5-bromo-1H-pyrrole-3-carbaldehydeThe bromo-substituted pyrrole is a common and effective electrophile in Suzuki couplings.
Boronic Acid 2-Fluorophenylboronic acid (1.2 equiv.)A slight excess ensures complete consumption of the limiting starting material.
Catalyst Pd(dppf)Cl₂ (3-5 mol%)An air-stable and effective catalyst for a wide range of Suzuki couplings, including those with heteroaryl halides.[12]
Base K₂CO₃ (2.0 equiv.)A common, effective, and moderately strong base for activating the boronic acid.
Solvent System 1,4-Dioxane/Water (4:1 or 5:1)A biphasic system that effectively dissolves both organic and inorganic reagents.[6]
Temperature 80-100 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation of the Pd(0) catalyst.[11]
Expected Yield 60-90%Yields are substrate-dependent and can be optimized.[13]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Low reaction temperature.1. Use a fresh batch of catalyst or a different palladium source (e.g., Pd(PPh₃)₄). 2. Ensure proper degassing of solvents and thorough purging of the reaction vessel. 3. Increase the reaction temperature in increments.
Formation of Side Products (e.g., Homocoupling) 1. Presence of oxygen. 2. Decomposition of boronic acid.1. Improve inert atmosphere techniques.[11] 2. Use a slight excess of the boronic acid or add it portion-wise. Consider using a more stable boronic ester.
Debromination of Starting Material 1. Presence of protic impurities. 2. Specific catalyst/ligand combination.1. Use anhydrous solvents. 2. Screen different ligands or catalyst systems.
Difficulty in Product Purification 1. Co-elution with byproducts. 2. Product instability on silica gel.1. Optimize the eluent system for column chromatography or consider alternative purification methods like recrystallization. 2. Use a deactivated silica gel or an alternative stationary phase.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. By carefully controlling the reaction parameters, including the choice of catalyst, base, and solvent, and maintaining an inert atmosphere, researchers can achieve high yields of the desired product. The protocol and troubleshooting guide provided in this application note serve as a valuable resource for scientists in the pharmaceutical and chemical industries, facilitating the efficient synthesis of this important building block for drug discovery and development.

References

Application Notes & Protocols: A Guide to the Vilsmeier-Haack Formylation of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the formylation of substituted pyrroles. It delves into the underlying mechanistic principles, explores the critical influence of substituents on regioselectivity, and offers detailed, field-proven protocols for practical application in research and development settings.

Theoretical Framework: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2] For synthetic chemists, particularly those working with heterocyclic scaffolds like pyrrole, this reaction is an indispensable tool. Pyrrole and its derivatives are core components in numerous pharmaceuticals and natural products, and the ability to selectively install an aldehyde "handle" opens up a vast landscape of subsequent chemical transformations.

The reaction proceeds via an electrophilic aromatic substitution mechanism.[3][4] The key electrophile, known as the Vilsmeier reagent (a chloroiminium ion), is not stable enough to be bottled and is therefore generated in situ.[5][6] This is typically achieved by reacting a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[7][8]

The Vilsmeier reagent is a relatively weak electrophile compared to those generated in Friedel-Crafts acylations.[5] This characteristic makes the reaction highly selective for electron-rich substrates, such as pyrroles, phenols, and anilines, while being generally unreactive toward electron-deficient rings.[5][9]

The Mechanism of Formylation

The reaction can be dissected into two primary stages: the formation of the electrophile and the subsequent electrophilic attack by the pyrrole ring, followed by hydrolysis.

  • Formation of the Vilsmeier Reagent: DMF, acting as a Lewis base, attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of electron movements results in the elimination of a phosphate derivative and the formation of the highly electrophilic chloroiminium cation, the Vilsmeier reagent.[4][10]

  • Electrophilic Attack & Hydrolysis: The electron-rich pyrrole ring attacks the carbon of the Vilsmeier reagent. Pyrroles preferentially react at the α-position (C2 or C5) because the resulting cationic intermediate (a σ-complex) is stabilized by three resonance structures, compared to only two for attack at the β-position (C3 or C4).[5][11] After the initial attack, the aromaticity of the pyrrole ring is restored by the loss of a proton. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final pyrrole carbaldehyde.[3][9]

Vilsmeier_Mechanism Mechanism of Vilsmeier-Haack Formylation of Pyrrole cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF reagent Vilsmeier Reagent (Chloroiminium ion) DMF->reagent + POCl₃ POCl3 POCl₃ sigma_complex σ-Complex (Iminium Intermediate) pyrrole Substituted Pyrrole pyrrole->sigma_complex + Vilsmeier Reagent hydrolysis Aqueous Workup (H₂O) sigma_complex->hydrolysis Rearomatization product Formylated Pyrrole hydrolysis->product Hydrolysis

Figure 1: General mechanism of the Vilsmeier-Haack reaction on a pyrrole substrate.

Regiocontrol: The Decisive Role of Substituents

In substituted pyrroles, the position of formylation is a predictable outcome governed by the interplay of steric and electronic effects of the substituents already present on the ring. Understanding these effects is paramount for achieving the desired regiochemical outcome.

N-Substituted Pyrroles (Position 1)

For pyrroles substituted at the nitrogen atom, steric hindrance is the predominant factor controlling the site of formylation.[12][13]

  • Small N-Substituents (e.g., N-Methyl): These groups exert minimal steric hindrance, and formylation proceeds as with unsubstituted pyrrole, yielding the 2-formyl product as the major isomer due to electronic preference.

  • Bulky N-Substituents (e.g., N-tert-Butyl, N-Aryl): As the steric bulk on the nitrogen increases, the approach of the Vilsmeier reagent to the adjacent C2 and C5 positions becomes more difficult. This disfavors α-attack and leads to an increased proportion of the β-formylated product (3-formylpyrrole).[12][13] While electronic effects from N-aryl groups exist, they are found to be minor and primarily inductive.[14]

C-Substituted Pyrroles (Positions 2, 3, 4, or 5)

The electronic nature of substituents on the pyrrole carbons has a profound directing effect.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl and alkoxy groups are activating. They increase the electron density of the pyrrole ring, enhancing its reactivity.[15] Formylation is directed to the available α-position. For example, 3,4-dialkylpyrroles are regioselectively formylated at the C2 position.[16]

  • Electron-Withdrawing Groups (EWGs): Groups like esters (-COOR), nitriles (-CN), or other formyl groups (-CHO) are deactivating.[15] They reduce the ring's nucleophilicity, making the reaction more challenging. The EWG deactivates the positions adjacent to it. Therefore, formylation will occur at the most activated, sterically accessible position away from the deactivating group. For a 2-substituted pyrrole with an EWG, the incoming formyl group is directed to the C5 or C4 position. For instance, 1-substituted pyrrole-2-carbaldehyde undergoes a second formylation at the C5 position.[17]

The following table summarizes the directing effects of common substituents.

Substituent & PositionTypeReactivity EffectPrimary Formylation Site(s)Notes
1-Methyl EDG (Inductive)ActivatingC2Steric hindrance is minimal; electronic preference for α-attack dominates.
1-tert-Butyl EDG (Inductive)ActivatingC3 > C2Significant steric hindrance at C2/C5 favors β-attack.[13]
1-Phenyl EWG (Inductive)DeactivatingC2 and C3The ratio of α to β products is influenced by steric factors.[12]
3-Methyl EDG (Hyperconjugation)ActivatingC5 > C2C5 is the most activated and sterically accessible α-position.
2-Ester (-COOR) EWG (Resonance)DeactivatingC5 or C4The C2/C3 positions are deactivated; C5 is electronically preferred over C4.
3,4-Dialkyl EDG (Hyperconjugation)Strongly ActivatingC2/C5Both α-positions are highly activated and equivalent.[16]

Experimental Protocols & Methodologies

Safety First: The Vilsmeier-Haack reaction involves corrosive and moisture-sensitive reagents. All operations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride (POCl₃) reacts violently with water and is corrosive; handle with extreme care.[16]

General Workflow

The experimental procedure follows a consistent sequence of steps, which can be optimized based on the specific reactivity of the pyrrole substrate.

Workflow start Start: Assemble Dry Glassware under Inert Atmosphere (N₂ or Ar) reagent_prep 1. Vilsmeier Reagent Formation - Add POCl₃ dropwise to anhydrous DMF - Maintain temperature at 0-10 °C start->reagent_prep pyrrole_add 2. Pyrrole Addition - Add substituted pyrrole solution dropwise - Maintain low temperature (0-5 °C) reagent_prep->pyrrole_add reaction 3. Reaction - Allow to warm to room temperature - Stir for 2-12 hours (optional heating to 40-80 °C) - Monitor by TLC pyrrole_add->reaction quench 4. Quenching & Hydrolysis - Pour reaction mixture into ice/water - Neutralize with base (e.g., NaHCO₃, NaOH) - Stir to hydrolyze iminium salt reaction->quench workup 5. Workup & Extraction - Extract with organic solvent (e.g., DCM, EtOAc) - Wash combined organic layers - Dry over Na₂SO₄ or MgSO₄ quench->workup purify 6. Purification - Concentrate solvent in vacuo - Purify crude product via column chromatography or recrystallization workup->purify end End: Characterize Pure Product purify->end

Figure 2: Standard experimental workflow for the Vilsmeier-Haack formylation.

Detailed Protocol: Formylation of 3,4-Diethylpyrrole

This protocol provides a specific example for the regioselective synthesis of 3,4-diethylpyrrole-2-carbaldehyde, adapted from established procedures.[16]

Materials & Reagents:

  • 3,4-Diethylpyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment:

  • Flame-dried, two- or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas (N₂ or Ar) inlet

  • Ice-water bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a 250 mL flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (20 mL).

    • Cool the flask to 0 °C in an ice-water bath.

    • Add POCl₃ (1.1 equivalents) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes. Ensure the internal temperature is maintained below 10 °C throughout the addition, as the reaction is exothermic.[16]

    • After the addition is complete, stir the resulting pale yellow solution at 0 °C for an additional 30 minutes.

  • Pyrrole Addition:

    • Dissolve 3,4-diethylpyrrole (1.0 equivalent) in a minimal amount of anhydrous DCM (e.g., 10 mL).

    • Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 15 minutes. A color change is typically observed.

    • Rinse the dropping funnel with a small amount of DCM to ensure complete transfer.

  • Reaction:

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours. For less reactive substrates, gentle heating (e.g., to 40-60 °C) may be required to drive the reaction to completion.[1][16]

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting pyrrole is consumed.

  • Workup and Hydrolysis:

    • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully and slowly pour the reaction mixture into a separate beaker containing 100 g of crushed ice with vigorous stirring.

    • Slowly add saturated aqueous NaHCO₃ solution to the mixture until effervescence ceases and the pH of the solution is approximately 7-8. This step neutralizes the acid and hydrolyzes the intermediate iminium salt.[17]

    • Stir the mixture for 30-60 minutes. Gentle heating may be applied to ensure complete hydrolysis if necessary.[16]

  • Extraction and Purification:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,4-diethylpyrrole-2-carbaldehyde.

Troubleshooting & Optimization
  • Low or No Yield: The primary culprit is often moisture. Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous, as water rapidly decomposes the Vilsmeier reagent.[16] Maintaining low temperatures during reagent formation and pyrrole addition is also critical to prevent decomposition.[16]

  • Formation of Multiple Products: This may indicate a loss of regioselectivity. If steric hindrance is a factor, small amounts of the β-isomer may form, which can typically be separated by chromatography.[16] If diformylation occurs, consider reducing the stoichiometry of the Vilsmeier reagent to 1.05-1.1 equivalents.

  • Incomplete Reaction: If TLC analysis shows significant unreacted starting material after several hours at room temperature, consider gently heating the reaction mixture (e.g., 40-80 °C) to increase the reaction rate.[9] The optimal temperature depends on the stability and reactivity of the specific pyrrole substrate.

Conclusion

The Vilsmeier-Haack formylation is a cornerstone reaction in heterocyclic chemistry, offering a reliable and regioselective method for the synthesis of pyrrole carbaldehydes. A thorough understanding of the reaction mechanism and the directing effects of substituents is crucial for designing successful synthetic strategies. By carefully controlling reaction parameters, particularly temperature and stoichiometry, and by adhering to anhydrous conditions, researchers can effectively leverage this reaction to build complex molecular architectures for applications in drug discovery and materials science.

References

An Application Guide to the Synthesis of Vonoprazan from its Pyrrole Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, step-by-step protocol for the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB), starting from the key intermediate 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, experimental choices, and process controls necessary for a successful synthesis. The protocols described herein are designed to be robust and reproducible, supported by authoritative references from peer-reviewed literature and patents.

Introduction: Vonoprazan's Significance and Synthetic Strategy

Vonoprazan (TAK-438) is a first-in-class potassium-competitive acid blocker used for the treatment of acid-related diseases[1][2]. Its unique mechanism of action, which involves the reversible inhibition of the H+,K+-ATPase proton pump, offers a rapid, potent, and sustained suppression of gastric acid secretion[3]. The chemical structure of Vonoprazan is 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine[1].

The synthesis of this complex molecule can be efficiently achieved from advanced intermediates. This guide focuses on a convergent and highly practical synthetic route starting from the pyrrole aldehyde intermediate, This compound . This strategy is divided into two primary chemical transformations:

  • Sulfonylation: Attachment of the pyridine-3-sulfonyl group to the pyrrole nitrogen.

  • Reductive Amination: Conversion of the aldehyde functional group to the final N-methylmethanamine side chain.

This approach is advantageous as it builds the core structure in a logical sequence and is amenable to scale-up for industrial production[4].

Overall Synthetic Workflow

The two-step synthesis transforms the readily available pyrrole intermediate into the Vonoprazan free base, which is then typically converted to its fumarate salt for improved stability and bioavailability.

G cluster_start Starting Material cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Reductive Amination cluster_final Final Product Pyrrole_Intermediate This compound Sulfonylated_Intermediate 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl) -1H-pyrrole-3-carbaldehyde Pyrrole_Intermediate->Sulfonylated_Intermediate  Pyridine-3-sulfonyl chloride,  Base (e.g., NaH)   Vonoprazan_Base Vonoprazan (Free Base) Sulfonylated_Intermediate->Vonoprazan_Base  Methylamine (CH3NH2),  Reducing Agent (e.g., NaBH4)   Vonoprazan_Fumarate Vonoprazan Fumarate Vonoprazan_Base->Vonoprazan_Fumarate  Fumaric Acid  

Figure 1: Overall synthetic pathway from the pyrrole intermediate to Vonoprazan Fumarate.

Step 1: N-Sulfonylation of the Pyrrole Intermediate

Principle: This step involves the deprotonation of the pyrrole nitrogen, which is weakly acidic, followed by nucleophilic attack on the sulfur atom of pyridine-3-sulfonyl chloride. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing side reactions.

Expert Insight: Sodium hydride (NaH) is an excellent choice for this transformation. It is a powerful, non-nucleophilic base that irreversibly deprotonates the pyrrole, generating hydrogen gas as the only byproduct, which simplifies reaction workup. The use of an aprotic polar solvent like tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is essential to dissolve the reactants and facilitate the reaction. Some protocols also mention the use of a phase-transfer catalyst like 15-crown-5 to enhance the reactivity of the sodium salt[5][6].

Protocol 1: Sulfonylation
Reagent/ParameterQuantity/SettingMolar Equiv.Purpose
This compound1.0 g1.0Starting Material
Anhydrous Tetrahydrofuran (THF)20 mL-Solvent
Sodium Hydride (60% dispersion in oil)230 mg1.2Base
Pyridine-3-sulfonyl chloride1.02 g1.2Sulfonylating Agent
Reaction Temperature0 °C to Room Temp.-Control Reactivity
Reaction Time1-2 hours-Ensure Completion

Step-by-Step Methodology:

  • Inert Atmosphere: Set up a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. An inert atmosphere is crucial as sodium hydride reacts violently with water.

  • Dispersion: Add the sodium hydride (60% dispersion) to the flask. Add 5 mL of anhydrous THF and stir to create a suspension.

  • Substrate Addition: Dissolve the this compound (1.0 g) in 10 mL of anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice bath).

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes. You will observe gas evolution (H₂), indicating the formation of the sodium pyrrolide salt.

  • Sulfonylation: Dissolve pyridine-3-sulfonyl chloride (1.02 g) in 5 mL of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess NaH by slowly adding 5 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel, add ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde [7]. This intermediate is often of sufficient purity to be carried forward to the next step without extensive purification.

G Start Pyrrole Aldehyde Anion Pyrrolide Anion Start->Anion Deprotonation (H₂ byproduct) Base NaH Sulfonyl Pyridine-3-sulfonyl chloride Product Sulfonylated Intermediate Sulfonyl->Product Nucleophilic Attack Anion->Product

References

Application Notes and Protocols for the Industrial Scale-Up of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Key Pharmaceutical Intermediate

5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde, identified by CAS number 881674-56-2, is a critical starting material in the synthesis of Vonoprazan fumarate.[1][2][3] Vonoprazan is a potent potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[2] The efficiency, purity, and scalability of the synthesis of this intermediate directly impact the quality and availability of the final active pharmaceutical ingredient (API).[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the industrial-scale production of this compound, focusing on a robust and optimized synthetic strategy. Our approach prioritizes safety, quality, and process efficiency, drawing from established chemical principles and modern manufacturing practices.

Selected Synthetic Pathway: A Rationale for Industrial Application

Several synthetic routes for this compound have been documented, including multi-step sequences and one-pot methodologies.[6][7][8] For industrial-scale production, a convergent synthesis strategy is often preferred for its efficiency and ease of purification of intermediates. The selected pathway for this guide is a robust, multi-step synthesis that offers high purity and yield, with considerations for process safety and environmental impact. This route involves the initial formation of a pyrrole ring structure, followed by functionalization to yield the target aldehyde.

A common and effective approach involves a modified Paal-Knorr pyrrole synthesis, a reliable method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[9][10][11] Subsequent formylation, for instance via a Vilsmeier-Haack type reaction, can introduce the required aldehyde group.[12][13][14] This strategic choice allows for the isolation and purification of key intermediates, ensuring the final product meets the stringent purity requirements for pharmaceutical use.[4]

Process Chemistry and Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is crucial for process optimization and troubleshooting. The selected synthetic route can be broken down into two key transformations:

  • Paal-Knorr Pyrrole Synthesis: This reaction involves the condensation of a 1,4-dicarbonyl compound with an amine. The mechanism proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[11][15] The choice of solvent and catalyst is critical in this step to ensure efficient cyclization and minimize side-product formation.

  • Vilsmeier-Haack Formylation: This reaction introduces the formyl group onto the electron-rich pyrrole ring. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3).[13][14] The electrophilic Vilsmeier reagent then attacks the pyrrole ring, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed to the aldehyde during workup.[13]

Detailed Protocol for Industrial Scale-Up

This protocol is designed for a multi-kilogram scale production. All operations should be conducted in a controlled manufacturing environment, adhering to Good Manufacturing Practices (GMP) and appropriate Environmental, Health, and Safety (EHS) guidelines.[16][17]

Part 1: Synthesis of the Pyrrole Intermediate

Objective: To synthesize the core 5-(2-Fluorophenyl)-1H-pyrrole ring structure.

Materials and Reagents:

ReagentCAS NumberQuantity (kg)Molar Eq.
1-(2-Fluorophenyl)-1,4-butanedioneVaries10.01.0
Ammonium Acetate631-61-88.52.0
Glacial Acetic Acid64-19-750.0 L-
Toluene108-88-330.0 L-

Equipment:

  • 100 L Glass-Lined Reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Heating/Cooling Mantle.

  • Nutsche Filter Dryer.

  • Vacuum Pump.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents: Charge the reactor with 1-(2-Fluorophenyl)-1,4-butanedione (10.0 kg), ammonium acetate (8.5 kg), and glacial acetic acid (50.0 L).

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) with constant stirring. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to 20-25 °C.

    • Slowly add water (50.0 L) to the reactor to precipitate the product.

    • Stir the resulting slurry for 1 hour at 20-25 °C.

    • Filter the solid product using the Nutsche filter dryer.

    • Wash the filter cake with a mixture of toluene and water (1:1, 2 x 10.0 L).

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

In-Process Controls (IPCs):

  • Reaction Completion: HPLC analysis to confirm the disappearance of the starting 1,4-dicarbonyl compound.

  • Product Purity: Preliminary HPLC analysis of the wet cake.

Part 2: Formylation to this compound

Objective: To introduce the aldehyde functionality to the pyrrole ring.

Materials and Reagents:

ReagentCAS NumberQuantity (kg)Molar Eq.
5-(2-Fluorophenyl)-1H-pyrrole(Intermediate from Part 1)8.01.0
N,N-Dimethylformamide (DMF)68-12-224.0 L-
Phosphorus Oxychloride (POCl3)10025-87-38.51.1
Dichloromethane (DCM)75-09-240.0 L-
Sodium Bicarbonate Solution (10%)144-55-8As needed-

Equipment:

  • 100 L Glass-Lined Reactor with overhead stirrer, dropping funnel, and temperature probe.

  • Cooling System.

  • Quench Tank.

  • Phase Separator.

  • Rotary Evaporator.

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a separate, dry, and inerted reactor, cool DMF (24.0 L) to 0-5 °C.

    • Slowly add phosphorus oxychloride (8.5 kg) dropwise, maintaining the temperature below 10 °C.

    • Stir the mixture for 1 hour at 0-5 °C to form the Vilsmeier reagent.

  • Formylation Reaction:

    • In the main reactor, dissolve the 5-(2-Fluorophenyl)-1H-pyrrole (8.0 kg) in dichloromethane (40.0 L) and cool to 0-5 °C.

    • Slowly add the pre-formed Vilsmeier reagent to the pyrrole solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by HPLC.

  • Quenching and Work-up:

    • Carefully and slowly transfer the reaction mixture to a quench tank containing a stirred solution of ice and water (50 kg).

    • Neutralize the mixture by the controlled addition of a 10% sodium bicarbonate solution to a pH of 7-8.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 10.0 L).

    • Combine the organic layers and wash with brine (15.0 L).

  • Solvent Removal and Crystallization:

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure using the rotary evaporator to obtain a crude solid.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.

  • Drying: Dry the purified product under vacuum at 40-50 °C.

In-Process Controls (IPCs):

  • Reaction Completion: HPLC analysis to monitor the consumption of the pyrrole intermediate.

  • pH of Quench: pH measurement to ensure proper neutralization.

  • Purity after Recrystallization: HPLC analysis to confirm purity meets specifications.

Process Optimization and Control: A Quality by Design (QbD) Approach

To ensure a robust and reproducible manufacturing process, a Quality by Design (QbD) approach is recommended.[18] This involves identifying Critical Process Parameters (CPPs) and their impact on Critical Quality Attributes (CQAs) of the final product.

Critical Quality Attributes (CQAs) for this compound:

CQATargetAnalytical Method
Assay≥ 99.0%HPLC
PurityIndividual impurities ≤ 0.1%HPLC
Residual SolventsAs per ICH Q3C guidelinesGas Chromatography (GC)
Water Content≤ 0.5%Karl Fischer Titration

Critical Process Parameters (CPPs) and their Control:

StepCPPImpact on CQAControl Strategy
Paal-Knorr Synthesis Reaction TemperatureIncomplete reaction, impurity formationStrict temperature control (± 2 °C)
Reagent StoichiometryYield, residual starting materialsAccurate weighing and charging
Formylation Temperature of Vilsmeier Reagent AdditionExothermic reaction, side productsControlled addition rate, efficient cooling
Quench ProcedureProduct degradation, safetySlow addition to ice/water, pH monitoring
Crystallization Solvent System, Cooling RateCrystal size, purity, filterabilityDefined solvent ratio and cooling profile

Process Analytical Technology (PAT):

  • In-line Spectroscopy (e.g., FTIR, Raman): To monitor reaction kinetics and ensure complete conversion.

  • Automated Sampling and HPLC: For real-time analysis of reaction progress and impurity profiles.

Safety and Environmental Considerations

Industrial-scale chemical synthesis requires stringent safety protocols and a commitment to environmental stewardship.[16][17]

Hazard Identification and Mitigation:

HazardMitigation Measures
Phosphorus Oxychloride (POCl3): Highly corrosive and reacts violently with water.Handle in a closed system. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.[22] Ensure adequate ventilation. Have a neutralization agent (e.g., soda ash) readily available for spills.
Flammable Solvents (Toluene, DCM, Ethanol): Use in well-ventilated areas, away from ignition sources. Ground all equipment to prevent static discharge.
Exothermic Reactions: Implement controlled addition rates and efficient cooling. Monitor reaction temperature continuously.[23] Have an emergency cooling plan in place.

Waste Management:

  • Aqueous Waste: Neutralize acidic and basic waste streams before disposal.

  • Organic Waste: Segregate and dispose of halogenated and non-halogenated solvent waste according to regulations.

  • Solid Waste: Dispose of filter cakes and other solid waste in compliance with local environmental regulations.

Diagrams

Overall Synthesis Workflow

G cluster_0 Part 1: Paal-Knorr Pyrrole Synthesis cluster_1 Part 2: Vilsmeier-Haack Formylation A 1-(2-Fluorophenyl)-1,4-butanedione + Ammonium Acetate B Reaction in Acetic Acid (Reflux) A->B C Precipitation & Isolation B->C D Pyrrole Intermediate C->D E Pyrrole Intermediate G Formylation in DCM E->G F Vilsmeier Reagent (DMF + POCl3) F->G H Quench & Work-up G->H I Crystallization H->I J This compound I->J G cluster_0 Manufacturing Process cluster_1 Process Analytical Technology (PAT) Raw_Materials Raw Materials Purity, Identity Synthesis_Part_1 Paal-Knorr Synthesis IPC: HPLC Raw_Materials->Synthesis_Part_1 Intermediate Pyrrole Intermediate Purity, Assay Synthesis_Part_1->Intermediate Synthesis_Part_2 Vilsmeier-Haack Formylation IPC: HPLC, pH Intermediate->Synthesis_Part_2 Crude_Product Crude Product Purity Synthesis_Part_2->Crude_Product Crystallization Crystallization IPC: Purity Crude_Product->Crystallization Final_Product Final Product Assay, Purity, Residual Solvents, Water Content Crystallization->Final_Product PAT_1 In-line Spectroscopy PAT_1->Synthesis_Part_1 Monitors Reaction Kinetics PAT_1->Synthesis_Part_2 Monitors Reaction Kinetics PAT_2 Automated Sampling PAT_2->Synthesis_Part_1 Real-time HPLC PAT_2->Synthesis_Part_2 Real-time HPLC

References

Application Notes & Protocols: 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Intermediate in Modern Medicinal Chemistry

5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS No: 881674-56-2) has emerged as a cornerstone synthetic intermediate, most notably for its critical role in the manufacture of Vonoprazan Fumarate.[1][2] Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) that has significantly advanced the treatment of acid-related gastrointestinal disorders, offering a more rapid and sustained action compared to traditional proton pump inhibitors.[2][3] The strategic placement of the reactive aldehyde group on the electron-rich pyrrole core, coupled with the influence of the 2-fluorophenyl substituent, makes this molecule a highly versatile platform for the construction of complex pharmaceutical agents.[4][5]

This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound. It is designed for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also the underlying chemical principles that govern its application. We will delve into key transformations of both the aldehyde moiety and the pyrrole ring, providing a robust framework for its use in drug discovery and development projects.

Physicochemical Properties & Quality Control

Ensuring the purity and identity of the starting material is paramount for reproducible and successful synthetic outcomes. High purity, typically exceeding 99.0%, is required for pharmaceutical applications.[1]

PropertyValueSource
CAS Number 881674-56-2[3]
Molecular Formula C₁₁H₈FNO[3][6]
Molecular Weight 189.19 g/mol [3][6][7]
Appearance Light brown to brown powder/solid[2]
Purity Typically >98%[2]
IUPAC Name This compound[7]
SMILES C1=CC=C(C(=C1)C2=CC(=CN2)C=O)F[6][7]
InChI Key MQULPEUCGKEHEG-UHFFFAOYSA-N[7]
Storage Store at ambient temperature (10°C - 25°C) in a well-closed container.[6]

Analytical Control: The identity and purity of this intermediate are typically confirmed using a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1]

Overview of Synthetic Routes

Several synthetic pathways to this compound have been developed, often tailored for scalability and purity. A common industrial approach begins with 2-fluoro acetophenone and proceeds through a multi-step sequence.

A 2-Fluoro Acetophenone B 2-Fluoro-α-bromoacetophenone A->B Bromination (e.g., TBATB) C 2-[2-(2-Fluorophenyl)-2-carbonyl]malononitrile B->C + Malononitrile (Base Catalysis) D 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile C->D Cyclization (HCl-EtOAc) E 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile D->E Catalytic Hydrogenation (Dechlorination) F This compound E->F Hydrogenation (Reduction of Nitrile)

Caption: A multi-step synthesis of the target compound from 2-fluoro acetophenone.[8]

Other notable routes include the Suzuki coupling of a brominated pyrrole-3-carbaldehyde derivative with 2-fluorophenylboronic acid and a one-pot synthesis from 2-(2-fluorobenzoyl)malononitrile using Raney nickel.[3][9][10][11] The choice of route often depends on factors like raw material cost, scalability, and impurity profile control.

Part 1: Reactions of the Aldehyde Functional Group

The aldehyde group is the primary site of reactivity, enabling a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions.

Reductive Amination: Introducing Amine Functionality

Reductive amination is a powerful method for converting aldehydes into amines, a crucial transformation in the synthesis of many active pharmaceutical ingredients.[12] The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced in situ. This allows for the introduction of diverse side chains, which can modulate a molecule's pharmacological profile, solubility, and bioavailability.

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.1 - 1.5 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equiv)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (optional, catalytic amount)

  • Procedure:

    • To a stirred solution of this compound in anhydrous DCM, add the desired amine.

    • If the amine salt is used, add a non-nucleophilic base like triethylamine (TEA) to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the protonated imine intermediate without affecting the aldehyde starting material. Its use avoids the need for a separate reduction step.

    • Allow the reaction to stir at room temperature for 3-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Knoevenagel Condensation: Carbon Chain Extension

The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[13][14] This reaction is exceptionally useful for synthesizing α,β-unsaturated systems, which are valuable intermediates for subsequent transformations, including Michael additions and cycloadditions.[13]

  • Materials:

    • This compound (1.0 equiv)

    • Malononitrile (1.1 equiv)

    • Piperidine (catalytic, ~0.1 equiv)

    • Ethanol or Isopropanol

  • Procedure:

    • Dissolve this compound and malononitrile in ethanol in a round-bottom flask.

    • Add a catalytic amount of piperidine to the solution. Causality: Piperidine acts as a mild base, deprotonating the active methylene compound (malononitrile) to generate a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the aldehyde.[14]

    • Stir the reaction mixture at room temperature. The reaction is often accompanied by the precipitation of the product.

    • Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 2-4 hours).

    • If a precipitate has formed, cool the mixture in an ice bath for 30 minutes and collect the solid product by filtration.

    • Wash the collected solid with cold ethanol and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Wittig Reaction: Olefination

The Wittig reaction provides a reliable method for converting aldehydes into alkenes.[15] The geometry of the resulting alkene (E or Z) is influenced by the nature of the phosphorus ylide used. Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides (Horner-Wadsworth-Emmons reagents) predominantly yield the E-alkene.[15][16] This reaction is fundamental for introducing vinyl-pyrrole motifs.

  • Materials:

    • (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide) (1.1 equiv)

    • This compound (1.0 equiv)

    • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Procedure:

    • In a flame-dried, nitrogen-purged flask, dissolve this compound in anhydrous THF.

    • Add the stabilized Wittig reagent, (carbethoxymethylene)triphenylphosphorane, to the solution.

    • Heat the reaction mixture to reflux and stir for 12-24 hours. Causality: The reaction proceeds through a cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. Stabilized ylides react more slowly, often requiring heat.[15]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • The crude product can often be purified by direct column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Part 2: Reactions of the Pyrrole Ring

While the aldehyde is the most activated site, the pyrrole ring itself possesses unique reactivity that can be exploited for further diversification.

N-Sulfonylation: A Key Step Towards Vonoprazan

The pyrrole nitrogen is nucleophilic and can be readily functionalized. A critical application is its reaction with sulfonyl chlorides. In the synthesis of Vonoprazan, this compound is reacted with pyridin-3-ylsulfonyl chloride to form the key intermediate, 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde.[17]

cluster_0 N-Sulfonylation A This compound C 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde A->C Base (e.g., NaH) Solvent (e.g., DMF) B Pyridin-3-ylsulfonyl chloride

Caption: N-Sulfonylation reaction to form a key Vonoprazan precursor.[17]

  • Materials:

    • This compound (1.0 equiv)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

    • Pyridin-3-ylsulfonyl chloride (1.1 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred suspension of NaH in anhydrous DMF at 0°C under a nitrogen atmosphere, add a solution of this compound in DMF dropwise.

    • Allow the mixture to stir at 0°C for 30 minutes. Causality: The strong base (NaH) deprotonates the pyrrole nitrogen to form a highly nucleophilic sodium pyrrolide salt.

    • Add a solution of pyridin-3-ylsulfonyl chloride in DMF dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization or column chromatography.

Conclusion

This compound is a high-value synthetic intermediate whose utility extends far beyond its role as a precursor to Vonoprazan. The predictable reactivity of its aldehyde group through fundamental transformations like reductive amination, Knoevenagel condensation, and Wittig olefination allows for systematic and diverse molecular elaboration. Furthermore, the ability to functionalize the pyrrole nitrogen provides an additional vector for structural modification. The protocols and principles outlined in this guide serve as a robust foundation for chemists to leverage this powerful building block in the design and synthesis of novel chemical entities for pharmaceutical and materials science applications.

References

Application Notes and Protocols: Versatile Chemistry of the Aldehyde Group on Pyrrole-3-Carbaldehyde for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrrole-3-Carbaldehyde in Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Among the various substituted pyrroles, pyrrole-3-carbaldehyde stands out as a particularly versatile building block for the synthesis of diverse compound libraries.[3][4] Its aldehyde functionality at the C3 position serves as a reactive handle for a multitude of chemical transformations, allowing for the strategic introduction of various pharmacophores and the modulation of physicochemical properties. This guide provides an in-depth exploration of the key chemical reactions and derivatization strategies for the aldehyde group of pyrrole-3-carbaldehyde, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.

I. Reductive Amination: A Gateway to Diverse Amine Scaffolds

Reductive amination is a cornerstone reaction for the conversion of aldehydes into amines.[5][6] This two-step, one-pot process involves the initial formation of an imine or iminium ion intermediate through the condensation of pyrrole-3-carbaldehyde with a primary or secondary amine, followed by its immediate reduction to the corresponding amine.[6] This reaction is of paramount importance in medicinal chemistry for the synthesis of compounds with improved bioavailability and target engagement, as the introduction of an amino group can significantly alter a molecule's polarity and basicity.

Mechanistic Rationale

The reaction is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the aldehyde carbon for nucleophilic attack by the amine. The subsequent dehydration of the hemiaminal intermediate yields a Schiff base (for primary amines) or an iminium ion (for secondary amines). A selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, present in the reaction mixture, then reduces the C=N double bond to afford the final amine product.[3] The choice of a mild reducing agent is crucial to avoid the undesired reduction of the starting aldehyde.

Diagram: Reductive Amination Workflow

Reductive_Amination P3C Pyrrole-3-carbaldehyde Imine Schiff Base / Iminium Ion P3C->Imine Condensation Amine Primary or Secondary Amine Amine->Imine Acid Acid Catalyst (e.g., Acetic Acid) Acid->Imine Product Substituted Pyrrole-3-yl-methanamine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: General workflow for the reductive amination of pyrrole-3-carbaldehyde.

Experimental Protocol: Synthesis of N-Benzyl-1-(1H-pyrrol-3-yl)methanamine

Materials:

  • Pyrrole-3-carbaldehyde (1.0 mmol, 95.1 mg)

  • Benzylamine (1.1 mmol, 117.9 mg, 0.12 mL)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Acetic acid, glacial (catalytic amount, ~1 drop)

Procedure:

  • To a stirred solution of pyrrole-3-carbaldehyde (1.0 mmol) in anhydrous DCM (5 mL) under a nitrogen atmosphere, add benzylamine (1.1 mmol) followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the progress by Thin Layer Chromatography (TLC).

  • In a separate flask, suspend sodium triacetoxyborohydride (1.5 mmol) in anhydrous DCM (5 mL).

  • Slowly add the suspension of the reducing agent to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure N-benzyl-1-(1H-pyrrol-3-yl)methanamine.

Reactant Molar Ratio Purity Expected Yield
Pyrrole-3-carbaldehyde1.0>98%75-85%
Benzylamine1.1>99%
Sodium triacetoxyborohydride1.5>95%

II. Wittig Reaction: Olefination for Carbon-Carbon Bond Formation

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[7][8] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent) to form a new carbon-carbon double bond with a high degree of regioselectivity.[9] This transformation is invaluable in drug development for extending carbon chains, introducing conformational constraints, and synthesizing vinyl-substituted pyrroles as precursors to more complex molecules.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of pyrrole-3-carbaldehyde. This addition leads to the formation of a zwitterionic intermediate known as a betaine. The betaine then undergoes ring closure to form a four-membered oxaphosphetane intermediate. The driving force for the reaction is the subsequent decomposition of the oxaphosphetane into the desired alkene and a highly stable triphenylphosphine oxide byproduct.[7] The stereochemical outcome (E/Z selectivity) of the Wittig reaction is influenced by the nature of the substituents on the ylide.[8]

Diagram: Wittig Reaction Mechanism

Wittig_Reaction Start Pyrrole-3-carbaldehyde + Phosphorus Ylide Betaine Betaine Intermediate (Zwitterionic) Start->Betaine Nucleophilic Addition Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Products Vinyl-substituted Pyrrole + Triphenylphosphine Oxide Oxaphosphetane->Products Decomposition

Caption: Key intermediates in the Wittig reaction of pyrrole-3-carbaldehyde.

Experimental Protocol: Synthesis of 3-(2-Phenylvinyl)-1H-pyrrole

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 mmol, 427.9 mg)

  • Potassium tert-butoxide (1.1 mmol, 123.4 mg)

  • Pyrrole-3-carbaldehyde (1.0 mmol, 95.1 mg)

  • Tetrahydrofuran (THF), anhydrous (15 mL)

Procedure:

  • To a stirred suspension of benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere, add potassium tert-butoxide (1.1 mmol) portion-wise at 0 °C.

  • Stir the resulting orange-red solution at room temperature for 1 hour to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of pyrrole-3-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water (10 mL) and extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(2-phenylvinyl)-1H-pyrrole.

Reactant Molar Ratio Purity Expected Yield
Pyrrole-3-carbaldehyde1.0>98%60-75%
Benzyltriphenylphosphonium chloride1.1>98%
Potassium tert-butoxide1.1>97%

III. Condensation Reactions: Building Molecular Complexity

The aldehyde group of pyrrole-3-carbaldehyde readily participates in various condensation reactions with active methylene compounds, leading to the formation of α,β-unsaturated systems. These reactions, such as the Knoevenagel and Claisen-Schmidt condensations, are fundamental for creating more complex molecular architectures with potential biological activities.[10][11]

A. Knoevenagel Condensation

This reaction involves the condensation of pyrrole-3-carbaldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst like piperidine or an ionic liquid.[10][11][12] The resulting vinyl-substituted pyrroles are valuable intermediates in drug synthesis, often serving as Michael acceptors for covalent inhibitor design.[10]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • Pyrrole-3-carbaldehyde (1.0 mmol, 95.1 mg)

  • Malononitrile (1.1 mmol, 72.7 mg)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • Dissolve pyrrole-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (1-2 drops) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. A precipitate may form as the reaction progresses.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture in an ice bath and collect the precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure 2-(1H-pyrrol-3-ylmethylene)malononitrile.

Reactant Molar Ratio Purity Expected Yield
Pyrrole-3-carbaldehyde1.0>98%85-95%
Malononitrile1.1>99%
PiperidineCatalytic>99%
B. Schiff Base Formation

The reaction of pyrrole-3-carbaldehyde with primary amines under neutral or slightly acidic conditions leads to the formation of Schiff bases (imines).[13][14][15] These compounds are not only important intermediates for reductive amination but also exhibit a range of biological activities themselves and are used as ligands in coordination chemistry.[16][17]

Experimental Protocol: Synthesis of a Pyrrole-3-carbaldehyde Schiff Base

Materials:

  • Pyrrole-3-carbaldehyde (1.0 mmol, 95.1 mg)

  • Aniline (1.0 mmol, 93.1 mg, 0.09 mL)

  • Ethanol (10 mL)

  • Glacial acetic acid (catalytic amount, 1 drop)

Procedure:

  • To a solution of pyrrole-3-carbaldehyde (1.0 mmol) in ethanol (10 mL), add aniline (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may crystallize out of solution. If so, collect by filtration, wash with cold ethanol, and dry.

  • If the product does not crystallize, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

IV. Oxidation and Reduction of the Aldehyde Group

Simple yet powerful transformations of the aldehyde group involve its oxidation to a carboxylic acid or its reduction to a primary alcohol. These reactions provide access to key pyrrole derivatives with distinct chemical properties and biological applications.

A. Oxidation to Pyrrole-3-carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents.[18] A common and effective method involves the use of silver oxide. Pyrrole-3-carboxylic acid is a valuable intermediate for the synthesis of amides and esters, which are prevalent in many drug molecules.[19]

Experimental Protocol: Oxidation using Silver(I) Oxide

Materials:

  • Pyrrole-3-carbaldehyde (1.0 mmol, 95.1 mg)

  • Silver(I) oxide (Ag₂O) (2.0 mmol, 463.4 mg)

  • Aqueous sodium hydroxide (1 M, 5 mL)

  • Water (10 mL)

  • Hydrochloric acid (1 M)

Procedure:

  • Suspend pyrrole-3-carbaldehyde (1.0 mmol) and silver(I) oxide (2.0 mmol) in a mixture of 1 M aqueous NaOH (5 mL) and water (5 mL).

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Filter the reaction mixture to remove the silver salts.

  • Cool the filtrate in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry to yield pyrrole-3-carboxylic acid.

B. Reduction to (1H-Pyrrol-3-yl)methanol

The reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents like sodium borohydride (NaBH₄).[20] The resulting alcohol can be further functionalized, for instance, by conversion to a leaving group for nucleophilic substitution reactions.

Experimental Protocol: Reduction using Sodium Borohydride

Materials:

  • Pyrrole-3-carbaldehyde (1.0 mmol, 95.1 mg)

  • Sodium borohydride (NaBH₄) (1.0 mmol, 37.8 mg)

  • Methanol (10 mL)

Procedure:

  • Dissolve pyrrole-3-carbaldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.0 mmol) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Quench the reaction by the slow addition of water (5 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give (1H-pyrrol-3-yl)methanol.

Conclusion

Pyrrole-3-carbaldehyde is a highly valuable and versatile starting material in the synthesis of complex molecules for drug discovery. The aldehyde group's reactivity allows for a wide array of derivatizations, including C-N and C-C bond formations, as well as straightforward oxidation and reduction. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to generate novel compounds with therapeutic potential. Careful control of reaction conditions and an understanding of the underlying mechanisms are key to achieving high yields and purity in these transformations.

References

Application Note: Raney® Nickel-Catalyzed Synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde, a valuable building block in medicinal chemistry. The described protocol utilizes a robust, one-pot reaction sequence starting from 2-(2-fluorobenzoyl)malononitrile, employing a dual catalytic system where Raney® Nickel serves as the critical catalyst for the final reductive cyclization step. This method is notable for its efficiency, reduced waste generation, and applicability to industrial-scale production. Detailed mechanistic insights, step-by-step protocols, safety procedures for handling pyrophoric Raney Nickel, and characterization data are provided for researchers, chemists, and drug development professionals.

Introduction and Rationale

Substituted pyrrole-3-carbaldehydes are privileged scaffolds in drug discovery, appearing in numerous compounds with diverse biological activities. The target molecule, this compound, is a key intermediate for various pharmaceutically active agents. Traditional multi-step syntheses often suffer from low overall yields, cumbersome intermediate purifications, and significant waste production.

This note details a streamlined, one-pot synthesis that leverages the unique catalytic properties of Raney Nickel.[1] Raney Nickel, a high-surface-area, sponge-like nickel catalyst, is renowned for its high activity and selectivity in hydrogenation reactions.[2][3] It is prepared by leaching aluminum from a nickel-aluminum alloy with a concentrated base, creating a porous structure with a large surface area rich in active nickel sites.[3][4] In this synthesis, its primary role is to facilitate a reductive cyclization cascade that efficiently constructs the pyrrole ring and the aldehyde functionality in a single, controlled operation.

Mechanistic Pathway and Causality

The overall transformation proceeds through a two-stage, one-pot process starting from 2-(2-fluorobenzoyl)malononitrile.

Stage 1: Initial Reduction (Chemoselective Ketone Reduction)

The synthesis begins with the selective reduction of the ketone functionality in the starting material. This is typically achieved using a first metal catalyst (e.g., Palladium on Carbon) under a hydrogen atmosphere. The malononitrile group remains intact during this carefully controlled step.

Stage 2: Raney Nickel-Catalyzed Reductive Cyclization

After the initial reduction, Raney Nickel is introduced to catalyze the key transformation. The mechanism is postulated to proceed as follows:

  • Adsorption: The intermediate from Stage 1 and hydrogen molecules are adsorbed onto the highly porous surface of the Raney Nickel catalyst.[4]

  • Nitrile Reduction: The catalyst facilitates the reductive conversion of one of the nitrile groups to an imine and subsequently to a primary amine.

  • Intramolecular Cyclization: The newly formed amine undergoes an intramolecular nucleophilic attack on the carbonyl group (or its reduced alcohol form, which can re-oxidize under reaction conditions), leading to a cyclic intermediate.

  • Dehydration & Tautomerization: The cyclic intermediate dehydrates and tautomerizes to form the stable aromatic pyrrole ring.

  • Second Nitrile to Aldehyde: The remaining nitrile group is reduced to an imine, which is then hydrolyzed upon workup to yield the final carbaldehyde product. The controlled conditions prevent over-reduction to the corresponding alcohol or amine.

The choice of Raney Nickel is critical due to its high activity, which allows the reaction to proceed under relatively mild temperature and pressure conditions, and its cost-effectiveness compared to precious metal catalysts.[2]

Reaction Scheme Visualization

Caption: Overall synthetic transformation.

Experimental Protocol

This protocol is based on methodologies described in the patent literature, providing a robust framework for laboratory synthesis.[1]

3.1. Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-(2-Fluorobenzoyl)malononitrile≥98%Commercial SourceStarting Material
Raney® Nickel (Aqueous Slurry)Active CatalystCommercial SourceApprox. 50% in water. Pyrophoric when dry.[5]
First Metal Catalyst (e.g., 5% Pd/C)Catalyst GradeCommercial SourceFor initial reduction.
Glacial Acetic AcidACS GradeCommercial SourceSolvent/Co-catalyst
MethanolACS GradeCommercial SourceSolvent
Tetrahydrofuran (THF)ACS GradeCommercial SourceFor workup/crystallization
Hydrogen GasHigh Purity (≥99.99%)Gas SupplierReductant
Nitrogen GasHigh PurityGas SupplierInerting
Parr Hydrogenator or similar autoclave--High-pressure reaction vessel
Standard laboratory glassware---
Filtration apparatus (Büchner funnel, Celite®)--For catalyst removal
3.2. Safety Precautions: Handling Raney® Nickel

WARNING: Activated Raney Nickel is a pyrophoric material that can ignite spontaneously upon exposure to air, especially when dry.[5][6][7] It must be handled with extreme care under an inert atmosphere or as an aqueous slurry at all times.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles or a face shield, and chemically resistant gloves.[8]

  • Handling: Never allow Raney Nickel to dry.[8] All transfers should be done as a slurry with water or the reaction solvent. Use spark-proof tools.[5] Keep flammable materials away from the work area.[8]

  • Inert Atmosphere: Conduct all transfers and additions to the reaction vessel under a nitrogen or argon atmosphere.

  • Spills: In case of a small spill, immediately cover the area with dry sand or powdered lime.[8] Do NOT use water directly on a dry spill, as it can generate flammable hydrogen gas.[7]

  • Quenching & Disposal: After the reaction, the catalyst must be deactivated before disposal. This can be done by slowly and carefully adding dilute hydrochloric acid to the catalyst slurry in a well-ventilated fume hood until the solid dissolves.[8]

3.3. Step-by-Step Synthesis Procedure

Stage 1: First Reduction

  • To a suitable high-pressure reactor (e.g., Parr apparatus), add 2-(2-fluorobenzoyl)malononitrile (1.0 eq).

  • Add the first metal catalyst (e.g., 5% Pd/C, 1-2% w/w).

  • Add the solvent (e.g., Methanol) and glacial acetic acid (approx. 1.2-1.6 mass equivalents relative to the starting material).[1]

  • Seal the reactor. Purge the system by pressurizing with nitrogen (3-5 bar) and venting three times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Heat the reaction mixture to 45-50 °C with vigorous stirring.[1]

  • Maintain the reaction for 8-9 hours, monitoring hydrogen uptake.

  • Once the reaction is complete (monitored by TLC or HPLC), cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.

Stage 2: Raney Nickel-Catalyzed Reductive Cyclization

  • Under a positive pressure of nitrogen, carefully filter the reaction mixture to remove the first metal catalyst.

  • Transfer the filtrate to a clean, purged high-pressure reactor.

  • Crucially, under a nitrogen counter-flow , add the Raney Nickel slurry (3-7% w/w relative to the initial starting material) to the reaction mixture.[1] Add a small amount of water if necessary to facilitate the transfer.

  • Reseal the reactor, purge with nitrogen, and then pressurize with hydrogen gas.

  • Maintain the reaction at 15-25 °C with vigorous stirring for 15-16 hours.[1]

Workup and Purification

  • Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. IMPORTANT: Keep the filter cake wet with water at all times to prevent ignition.[8] Immediately transfer the wet catalyst cake to a designated container for quenching and disposal.

  • Concentrate the filtrate under reduced pressure.

  • To the resulting residue, add a mixture of tetrahydrofuran and water.

  • Stir the slurry at a controlled temperature (e.g., 0-5 °C) to induce crystallization.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Experimental Workflow Visualization

G cluster_prep Stage 1: Initial Reduction cluster_reaction Stage 2: Reductive Cyclization cluster_workup Workup & Purification charge Charge Reactor: - Starting Material - Pd/C Catalyst - Solvents purge1 Purge with N2 charge->purge1 react1 Pressurize with H2 Heat to 45-50°C (8-9h) purge1->react1 cool1 Cool & Vent react1->cool1 filter1 Filter to remove Pd/C (Under N2) cool1->filter1 add_raney Add Raney Ni Slurry (Under N2) filter1->add_raney purge2 Purge with N2 add_raney->purge2 react2 Pressurize with H2 Stir at 15-25°C (15-16h) purge2->react2 cool2 Cool & Vent react2->cool2 filter2 Filter through Celite® (Keep cake wet!) cool2->filter2 concentrate Concentrate Filtrate filter2->concentrate crystallize Crystallize from THF/H2O concentrate->crystallize isolate Filter & Dry Product crystallize->isolate

Caption: Step-by-step experimental workflow.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • HPLC: To determine the purity of the final compound.

  • Melting Point: As a physical constant for purity assessment.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Catalyst deactivation; Poor crystallization.Increase reaction time; Use fresh, active catalyst; Optimize crystallization solvent system and temperature.
Incomplete Nitrile Reduction Insufficient catalyst loading; Low hydrogen pressure; Inactive catalyst.Increase Raney Nickel loading; Increase H2 pressure (within vessel limits); Ensure catalyst is active and properly handled.
Over-reduction to Alcohol Reaction temperature too high; Reaction time too long.Maintain reaction temperature strictly within the 15-25 °C range; Monitor reaction progress closely by TLC/HPLC to stop at the optimal time.
Conclusion

The use of Raney Nickel provides an efficient and direct catalytic route for the synthesis of this compound. This one-pot method minimizes intermediate handling and waste, making it an attractive strategy for both laboratory and industrial applications. Adherence to strict safety protocols for handling the pyrophoric catalyst is paramount to ensure a safe and successful outcome.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic process. This compound is a crucial intermediate in the production of Vonoprazan fumarate, a potent potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders.[1][2] Achieving a high yield and purity of this intermediate is critical for the efficiency of the overall drug manufacturing process.[3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

I. Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific issues that can arise during the synthesis of this compound, providing explanations and actionable solutions.

Issue 1: Low Overall Yield in Multi-Step Synthesis

Q: My overall yield for the synthesis of this compound is significantly lower than the reported 35.5%. What are the likely causes and how can I improve it? [2][4]

A: Low overall yield in a multi-step synthesis is a common problem that can often be attributed to inefficiencies in one or more key steps. The synthesis of this compound typically involves several stages, including the formation of a pyrrole ring, introduction of the 2-fluorophenyl group, and a formylation reaction.[1][3] Let's break down the potential problem areas:

Root Cause Analysis & Solutions:

  • Purity of Starting Materials: The purity of your initial reactants is paramount. Impurities can lead to unwanted side reactions, reducing the yield of the desired product.[5]

    • Actionable Advice: Always use freshly purified reagents. Verify the purity of your starting materials (e.g., pyrrole, 2-fluorophenylboronic acid) using techniques like NMR or GC-MS before starting the reaction.

  • Inefficient Suzuki Coupling: The Suzuki coupling reaction, used to introduce the 2-fluorophenyl group, is a critical step.[2][4] Incomplete reaction or side reactions can significantly lower the yield.

    • Actionable Advice:

      • Catalyst Choice: Ensure you are using an appropriate palladium catalyst and ligand. The choice of catalyst can significantly impact the reaction's efficiency.[3]

      • Reaction Conditions: Optimize the reaction temperature, time, and solvent. These parameters are crucial for driving the reaction to completion.[5]

  • Suboptimal Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is commonly used to introduce the aldehyde group onto the pyrrole ring.[6][7] The reactivity of the pyrrole ring and the stability of the Vilsmeier reagent are key factors.

    • Actionable Advice:

      • Reagent Preparation: The Vilsmeier reagent (formed from DMF and a chlorinating agent like POCl₃) should be prepared fresh.[8]

      • Temperature Control: The reaction is often exothermic. Maintaining the correct temperature is crucial to prevent side reactions.[8]

Experimental Workflow for Yield Optimization:

Yield_Optimization_Workflow cluster_start Starting Point: Low Yield cluster_analysis Troubleshooting Steps cluster_outcome Expected Outcome start Low Overall Yield (<35%) purity Verify Starting Material Purity start->purity Step 1 suzuki Optimize Suzuki Coupling purity->suzuki Step 2 vilsmeier Optimize Vilsmeier-Haack Formylation suzuki->vilsmeier Step 3 end Improved Yield (≥35%) vilsmeier->end

Caption: A workflow for troubleshooting low yields.

Issue 2: Formation of Impurities and Side Products

Q: I am observing significant impurity peaks in my HPLC analysis after the synthesis. What are the common side reactions, and how can I minimize them?

A: The formation of impurities is a frequent challenge in pyrrole chemistry. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Defluorination: A common issue is the loss of the fluorine atom from the phenyl ring during certain reaction steps.[3]

    • Causality: This can be promoted by harsh reaction conditions or the presence of certain catalysts.

    • Mitigation:

      • Carefully control the reaction temperature.

      • Screen different palladium catalysts and ligands for the Suzuki coupling to find one that minimizes this side reaction.

  • Over-bromination: In syntheses involving bromination of the pyrrole ring (e.g., with NBS), di- or tri-brominated species can form.

    • Causality: Using an excess of the brominating agent or prolonged reaction times can lead to multiple brominations.

    • Mitigation:

      • Use a stoichiometric amount of NBS.

      • Monitor the reaction closely using TLC or HPLC to stop it once the desired mono-brominated product is formed.

  • Furan Byproduct in Paal-Knorr Synthesis: If a Paal-Knorr synthesis is employed to form the pyrrole ring from a 1,4-dicarbonyl compound, acid-catalyzed intramolecular cyclization of the dicarbonyl can lead to a furan byproduct.[5]

    • Causality: Strongly acidic conditions favor the formation of the furan.

    • Mitigation:

      • Carefully control the pH of the reaction medium. Using weakly acidic conditions is often sufficient for the Paal-Knorr reaction.[9]

Table 1: Troubleshooting Common Impurities

ImpurityPotential CauseRecommended Action
Defluorinated ProductHarsh reaction conditions, unsuitable catalystOptimize temperature, screen catalysts
Di/Tri-brominated PyrroleExcess brominating agent (NBS)Use stoichiometric NBS, monitor reaction
Furan ByproductStrongly acidic conditions in Paal-KnorrControl pH, use weakly acidic catalyst
Issue 3: Difficult Purification of the Final Product

Q: I am struggling with the purification of this compound. What are the recommended purification techniques?

A: Effective purification is crucial to obtain the high-purity product required for pharmaceutical applications.[3]

Recommended Purification Strategies:

  • Recrystallization: This is often a highly effective method for purifying solid organic compounds.

    • Solvent Selection: Toluene has been reported as a suitable solvent for the recrystallization of this compound.[2][4] Other solvent systems, such as mixtures of ethyl acetate and n-hexane, may also be effective.[10]

  • Column Chromatography: For removing closely related impurities, column chromatography is a powerful technique.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point for optimizing the separation.

  • Solvent Washes and Slurries: Washing the crude product with appropriate solvents can remove certain impurities.

    • Procedure: Slurrying the crude solid in a solvent in which the desired product is sparingly soluble, but the impurities are soluble, can be an effective purification step.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: Its primary role is as a key intermediate in the synthesis of Vonoprazan fumarate, a potassium-competitive acid blocker (P-CAB) used for treating acid-related conditions such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease (GERD).[1][2]

Q2: What are the common synthetic routes to prepare this compound?

A2: Several synthetic pathways have been developed. A common approach starts with pyrrole, which undergoes N-protection, followed by Vilsmeier-Haack formylation, bromination, and a Suzuki coupling with 2-fluorophenylboronic acid.[2][4] Another route involves the cyclization of 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile.[11]

Q3: What is the mechanism of the Vilsmeier-Haack formylation of pyrrole?

A3: The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic compounds.[7] The mechanism proceeds in several stages:

  • Formation of the Vilsmeier reagent: Dimethylformamide (DMF) reacts with a chlorinating agent like phosphorus oxychloride (POCl₃) to form an electrophilic iminium salt, the Vilsmeier reagent.[8]

  • Electrophilic attack: The electron-rich pyrrole ring attacks the electrophilic Vilsmeier reagent.[6]

  • Aromatization and Hydrolysis: The resulting intermediate loses a proton to regain aromaticity, and subsequent hydrolysis of the iminium salt yields the aldehyde.[8]

Vilsmeier_Haack_Mechanism reagent DMF + POCl₃ → Vilsmeier Reagent (Electrophilic Iminium Salt) attack Nucleophilic Attack of Pyrrole on Vilsmeier Reagent reagent->attack pyrrole Pyrrole (Nucleophile) pyrrole->attack intermediate Intermediate Cation attack->intermediate aromatization Deprotonation to Regain Aromaticity intermediate->aromatization hydrolysis Hydrolysis of Iminium Salt aromatization->hydrolysis product Pyrrole-3-carbaldehyde hydrolysis->product

Caption: The mechanism of the Vilsmeier-Haack formylation of pyrrole.

Q4: Can the Paal-Knorr synthesis be used to prepare the pyrrole ring in this synthesis?

A4: Yes, the Paal-Knorr synthesis is a viable method for constructing the pyrrole ring.[9][12] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[12] For the synthesis of this compound, a suitably substituted 1,4-dicarbonyl compound would be required.

Q5: Are there any "green" or more environmentally friendly approaches to this synthesis?

A5: Research is ongoing to develop more sustainable synthetic methods. Some strategies include:

  • One-pot synthesis: Combining multiple reaction steps into a single pot reduces the need for intermediate purification and minimizes solvent waste.[13]

  • Use of greener solvents: Exploring the use of water or other environmentally benign solvents in reactions like the Paal-Knorr synthesis.[12]

  • Catalytic methods: Employing efficient catalysts can reduce reaction times and energy consumption.

III. References

  • This compound synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Common side reactions in the synthesis of substituted pyrroles and their avoidance. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • Understanding the Synthesis and Application of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--

  • This compound | 881674-56-2. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Mastering the Synthesis: Key Considerations for 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carboxaldehyde Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--

  • Synthesis method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Vilsmeier formylation of pyrrole. (n.d.). Química Organica.org. Retrieved from --INVALID-LINK--

  • Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Crystalline form of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H- pyrrole-3-carbaldehyde and process for. (n.d.). Technical Disclosure Commons. Retrieved from --INVALID-LINK--

  • Paal–Knorr synthesis. (n.d.). Grokipedia. Retrieved from --INVALID-LINK--

  • Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC. Retrieved from --INVALID-LINK--

  • A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. (2020). ResearchGate. Retrieved from --INVALID-LINK--

  • Paal-Knorr Synthesis. (n.d.). Alfa Chemistry. Retrieved from --INVALID-LINK--

  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. (1970). Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved from --INVALID-LINK--

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from --INVALID-LINK--

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. Retrieved from --INVALID-LINK--

  • Heterocyclic Compounds. (n.d.). Retrieved from --INVALID-LINK--

  • Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. (n.d.). Eureka - Patsnap. Retrieved from --INVALID-LINK--

  • The Essential Role of this compound in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--

  • Pyrrole. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of Crude 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS: 881674-56-2). This document provides in-depth, experience-driven guidance for researchers, chemists, and drug development professionals. As a critical intermediate in the synthesis of pharmaceuticals like Vonoprazan, achieving high purity (often >99.0%) is paramount.[1][2] This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter during the purification process.

Section 1: Compound Profile & Initial Assessment

Before attempting any purification, a thorough understanding of the compound's properties is essential. This knowledge informs every decision, from solvent selection to the choice of purification methodology.

Q: What are the fundamental physical and chemical properties of this compound?

A: The key properties are summarized in the table below. Note that properties like melting point can be sharp indicators of purity; a broad melting range often suggests the presence of impurities.

PropertyValueSource(s)
Molecular Formula C₁₁H₈FNO[3][4]
Molecular Weight 189.19 g/mol [4][5]
Appearance Pale Brown to Light Brown or Yellow/Green Crystalline Powder[2][6][7]
Melting Point 123-133 °C (Range depends on purity)[2][7]
Solubility Low in water; Soluble in DCM, Chloroform, Ethyl Acetate; Slightly soluble in DMSO, Methanol.[3][7]
CAS Number 881674-56-2[1][4]

Q: What are the most common impurities I should expect in my crude sample?

A: The impurity profile is highly dependent on the synthetic route employed. Common synthetic pathways involve steps like Suzuki couplings and formylation reactions.[1][8] Based on these processes, you should anticipate the following types of impurities:

  • Unreacted Starting Materials: Depending on the specific synthesis, this could include pyrrole precursors or 2-fluorophenylboronic acid.

  • Defluorinated Byproducts: A significant challenge in syntheses involving fluorophenyl groups is the potential loss of the fluorine atom, leading to the formation of 5-phenyl-1H-pyrrole-3-carbaldehyde.[1]

  • Side-Reaction Products: The reactive pyrrole ring and aldehyde group can participate in undesired side reactions.[1]

  • Reagents and Catalysts: Residual catalysts (e.g., palladium from a Suzuki coupling) or reagents may be present.[1]

  • Residual Solvents: Solvents used in the final reaction step or work-up will likely be present in the crude material.

A general overview of the process from synthesis to a purified final product is illustrated below.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Starting Materials (e.g., Pyrrole derivatives, 2-Fluorophenylboronic acid) Reaction Chemical Reaction (e.g., Suzuki Coupling, Formylation) Start->Reaction Reagents, Catalysts Crude Crude Product (Contains impurities, byproducts, solvents) Reaction->Crude Work-up Purification Purification Technique (Recrystallization or Column Chromatography) Crude->Purification Isolate & Choose Method Pure Pure Compound (>99% Purity) Purification->Pure Analysis (HPLC, NMR)

Caption: General workflow from synthesis to the purified compound.

Section 2: Recrystallization Guide

Recrystallization is often the most efficient method for purifying crystalline solids, provided a suitable solvent system can be found. It is ideal for removing small amounts of impurities from a large amount of product.

Q: Which solvents are recommended for the recrystallization of this compound?

A: Several solvent systems have been reported or are suggested by the compound's solubility profile. The goal is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Solvent SystemRationale & CommentsSource(s)
Toluene Reported as an effective single solvent for purification.[2][8]
Methanol Suitable for compounds with moderate polarity. Can be used as a single solvent or with an anti-solvent like water.[9]
Ethanol/Water A polar protic system. The compound is dissolved in hot ethanol, and water is added dropwise as an anti-solvent until turbidity appears, which is then cleared by gentle heating before cooling. A 30% ethanol solution has been noted.[10]
Ethyl Acetate/n-Hexane A common solvent/anti-solvent pair. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until the solution becomes cloudy. This is a versatile system for moderately polar compounds.[9]
Detailed Protocol: Recrystallization using Toluene/n-Heptane

This protocol uses a solvent/anti-solvent system, which provides excellent control over the crystallization process.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene (e.g., heated to 80-90 °C) with stirring until the solid is fully dissolved. Avoid using an excessive amount of solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: To the hot, clear solution, slowly add n-heptane (the anti-solvent) dropwise with continuous swirling. Continue adding until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few drops of hot toluene to the cloudy solution until it becomes clear again. This ensures the solution is perfectly saturated at that temperature.

  • Cooling and Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. For maximum recovery, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of cold n-heptane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Troubleshooting Recrystallization

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated to a high degree.

  • Solution 1 (Reheat & Dilute): Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent (e.g., toluene in the protocol above) to lower the saturation point, then attempt to cool it again, but more slowly.

  • Solution 2 (Scratch): Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide a nucleation site for crystal growth.

  • Solution 3 (Seed): If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.

Q: My yield is very low. How can I improve it?

A: Low yield is typically caused by using too much solvent during dissolution or washing the crystals with a solvent in which they have some solubility.

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to dissolve the crude product.

  • Cool Thoroughly: Ensure the solution is cooled sufficiently (including an ice bath) to maximize precipitation.

  • Mother Liquor: Concentrate the filtrate (mother liquor) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Washing Solvent: Always wash the collected crystals with a cold, non-polar anti-solvent (like n-heptane) in which the compound is poorly soluble.

Section 3: Column Chromatography Guide

Column chromatography is a powerful technique for separating compounds with different polarities.[11] It is particularly useful when recrystallization fails or when multiple impurities are present.

Q: How do I choose the correct eluent (solvent system) for column chromatography?

A: The ideal eluent is selected using Thin Layer Chromatography (TLC).[12] The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3. The Rf (retention factor) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

  • Spotting: Dissolve a tiny amount of your crude material in a suitable solvent (e.g., dichloromethane). Spot this onto a silica gel TLC plate.

  • Developing: Place the plate in a sealed chamber containing a potential eluent system.

  • Visualization: After the solvent front has nearly reached the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Optimization:

    • If the spot remains at the bottom (Rf ≈ 0), the eluent is not polar enough. Increase polarity (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture).

    • If the spot runs with the solvent front (Rf ≈ 1), the eluent is too polar. Decrease polarity (e.g., increase the proportion of hexane).

A good starting point for a compound like this is a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane).

Detailed Protocol: Flash Column Chromatography

Flash chromatography uses pressure (from air or nitrogen) to speed up the solvent flow, leading to better and faster separations.[13]

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.

    • Fill the column with the chosen eluent.

    • In a separate beaker, create a slurry of silica gel in the eluent.

    • Pour the slurry into the column. Tap the column gently to pack the silica gel evenly and remove air bubbles. Allow the excess solvent to drain until it is level with the top of the silica bed. Never let the column run dry.[13]

  • Sample Loading (Dry Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to the top of the column using a pipette bulb or a regulated air/nitrogen line.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis:

    • Analyze the collected fractions by TLC to determine which ones contain your pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Troubleshooting Column Chromatography

Q: The separation between my product and an impurity is poor (spots are too close on TLC). How can I improve it?

A:

  • Fine-tune Eluent: Make small, incremental changes to the solvent polarity. Sometimes changing one of the solvents entirely (e.g., switching from ethyl acetate to diethyl ether) can alter the selectivity and improve separation.

  • Use a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina or reversed-phase C18 silica are available and may offer different selectivity for your specific mixture.[14]

Q: My compound is streaking on the TLC plate. What does this mean for my column?

A: Streaking often indicates that the sample is too concentrated on the TLC plate, or the compound is acidic/basic and interacting strongly with the silica gel.

  • Dilute Sample: Try spotting a more dilute solution on the TLC plate.

  • Modify Eluent: If the compound is acidic (the pyrrole N-H can be weakly acidic), adding a small amount of acetic acid (e.g., 0.5%) to the eluent can improve peak shape. If it's basic, a small amount of triethylamine can be added. For this specific molecule, streaking is less likely to be a major issue unless impurities are strongly acidic or basic.

Section 4: Purification Troubleshooting Flowchart

When faced with a purification challenge, a systematic approach is key. Use the following flowchart to guide your troubleshooting process.

cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path start Start: Crude Product Analysis (TLC, NMR) purity_check Is Purity < 99%? start->purity_check recryst_choice Attempt Recrystallization (e.g., Toluene/Heptane) purity_check->recryst_choice Yes end_success End: Pure Product purity_check->end_success No recryst_success Success: Purity > 99% Yield Acceptable? recryst_choice->recryst_success recryst_fail Problem Encountered (Oiling Out, Low Purity/Yield) recryst_success->recryst_fail No recryst_success->end_success Yes troubleshoot_recryst Troubleshoot: - Adjust solvent/cooling rate - Re-purify second crop recryst_fail->troubleshoot_recryst column_choice Perform Column Chromatography recryst_fail->column_choice Switch Method troubleshoot_recryst->column_choice If still impure column_success Success: Pure Fractions Combined Purity > 99%? column_choice->column_success column_fail Problem Encountered (Poor Separation, Streaking) column_success->column_fail No column_success->end_success Yes troubleshoot_column Troubleshoot: - Optimize eluent - Check loading - Change stationary phase column_fail->troubleshoot_column end_reassess Re-evaluate Strategy troubleshoot_column->end_reassess

Caption: A decision-making flowchart for purification troubleshooting.

References

Common side products in the synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical pharmaceutical intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are the key challenges associated with each?

A1: The synthesis of this compound, a key intermediate for compounds like Vonoprazan fumarate, is typically approached through several strategic pathways.[1][2] Each route, while effective, presents a unique set of challenges, primarily concerning side product formation and purification. The three most prevalent strategies are:

  • Paal-Knorr Synthesis followed by Vilsmeier-Haack Formylation: This classic approach involves the cyclization of a 1,4-dicarbonyl compound with an amine, followed by the introduction of the aldehyde group. The primary challenge here is controlling the regioselectivity of the formylation and preventing the formation of furan byproducts during the Paal-Knorr cyclization.[3][4]

  • Vilsmeier-Haack Formylation of a Pre-formed Pyrrole followed by Suzuki Coupling: This route introduces the aldehyde group to a simpler pyrrole precursor, which is then coupled with 2-fluorophenylboronic acid. Key challenges include managing the regioselectivity of the formylation and mitigating side reactions during the Suzuki coupling, such as defluorination and homocoupling.[2][5]

  • Cyclization of a Precursor already containing the Fluorophenyl Moiety: This approach builds the pyrrole ring from a starting material that already incorporates the 2-fluorophenyl group. A common method involves the reduction and cyclization of a dinitrile precursor. The main hurdle in this route is controlling the reduction of the nitrile group to the aldehyde without over-reduction.[6][7]

Below is a visual representation of these synthetic strategies:

G cluster_0 Route 1: Paal-Knorr / Vilsmeier-Haack cluster_1 Route 2: Vilsmeier-Haack / Suzuki Coupling cluster_2 Route 3: Precursor Cyclization a1 1,4-Dicarbonyl + Amine a2 Substituted Pyrrole a1->a2 Paal-Knorr a3 5-(2-Fluorophenyl)-1H- pyrrole-3-carbaldehyde a2->a3 Vilsmeier-Haack b1 Pyrrole Precursor b2 Pyrrole-3-carbaldehyde b1->b2 Vilsmeier-Haack b3 5-(2-Fluorophenyl)-1H- pyrrole-3-carbaldehyde b2->b3 Suzuki Coupling c1 Fluorophenyl Dinitrile Precursor c2 5-(2-Fluorophenyl)-1H- pyrrole-3-carbonitrile c1->c2 Cyclization c3 5-(2-Fluorophenyl)-1H- pyrrole-3-carbaldehyde c2->c3 Nitrile Reduction G Pyrrole 2-Substituted Pyrrole C5_attack Attack at C5 Pyrrole->C5_attack C3_attack Attack at C3 Pyrrole->C3_attack Vilsmeier Vilsmeier Reagent (POCl3, DMF) Vilsmeier->C5_attack Vilsmeier->C3_attack Product_5_formyl 5-Formyl Isomer (Major electronically) C5_attack->Product_5_formyl Product_3_formyl 3-Formyl Isomer (Favored with steric hindrance) C3_attack->Product_3_formyl G Start Pyrrole Halide + 2-Fluorophenylboronic Acid Desired Desired Cross-Coupling Product Start->Desired Suzuki Coupling Defluorinated Defluorinated Product Start->Defluorinated Homocoupled Homocoupled Biphenyl Start->Homocoupled Protodeboronation Fluorobenzene Start->Protodeboronation Pd_cat Pd Catalyst Pd_cat->Desired Pd_cat->Defluorinated Pd_cat->Homocoupled

References

Optimizing reaction conditions for the synthesis of Vonoprazan intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Pyrrolidinone Core

Vonoprazan (TAK-438) is a potassium-competitive acid blocker (P-CAB) that represents a significant advancement in the treatment of acid-related disorders.[1] Its unique 1,3,5-trisubstituted pyrrole structure presents several synthetic challenges, making the efficient construction of its core intermediates a critical focus for process chemists and researchers.[2]

This technical guide focuses on a crucial synthetic step: the N-arylation of 2-pyrrolidinone with an activated pyridine derivative, a reaction central to forming the core scaffold of many Vonoprazan synthetic routes. We will specifically address the optimization of a copper-catalyzed Goldberg-type reaction, a powerful but often sensitive transformation for forming Aryl-N bonds.[3][4] This document provides in-depth troubleshooting, answers to frequently asked questions, and a robust experimental protocol to guide you through the complexities of this reaction, ensuring higher yields, purity, and reproducibility.

Core Reaction Overview: The Copper-Catalyzed N-Arylation (Goldberg Reaction)

The coupling of an amide, such as 2-pyrrolidinone, with an aryl halide is a cornerstone of modern pharmaceutical synthesis. While palladium-catalyzed methods are common, copper-catalyzed systems offer a cost-effective and often highly efficient alternative.[5] The mechanism proceeds through a Cu(I)-mediated nucleophilic aromatic substitution pathway.[4] The key to a successful reaction lies in maintaining the integrity of the Cu(I) catalytic cycle and optimizing the interplay between the catalyst, ligand, base, and solvent.

The generally accepted catalytic cycle involves two primary stages: the formation of a copper(I) amidate complex and the subsequent activation of the aryl halide.[3] Chelating ligands, such as 1,2-diamines or amino acids, are crucial as they control the concentration of the active catalytic species and prevent catalyst deactivation.[3][6]

Copper-Catalyzed N-Arylation Cycle CuI_L Cu(I)X-L Complex Amidate Cu(I)-Amidate Complex [L-Cu(I)-NR₂] CuI_L->Amidate Amide Pyrrolidinone (R₂NH) Amide->Amidate + Base, -HX Base Base (e.g., K₃PO₄) OxAdd Oxidative Addition Intermediate [L-Cu(III)(Ar)(NR₂)(X)] Amidate->OxAdd + Ar-X (Rate-Determining Step) ArX Aryl Halide (Ar-X) ArX->OxAdd OxAdd->CuI_L Product N-Aryl Pyrrolidinone (Ar-NR₂) OxAdd->Product HX HX

Caption: Simplified catalytic cycle for the Goldberg N-arylation reaction.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows very low or no conversion to the desired N-aryl pyrrolidinone. What are the likely causes?

A1: This is a common issue often linked to catalyst deactivation or suboptimal reaction conditions.

  • Cause 1: Inactive Catalyst System. The Cu(I) catalyst is prone to oxidation. If your reagents or solvent contain excess oxygen or water, the catalyst can be rendered inactive. Similarly, the choice of ligand is critical; without an effective ligand, the copper salt may disproportionate or fail to form the active amidate complex.[3][6]

    • Solution: Ensure all reagents are anhydrous and the solvent is properly degassed. Use a reliable inert gas (Argon or Nitrogen) setup.[7] Screen different ligands; N,N'-dimethylethylenediamine or amino acid derivatives like (S)-N-methylpyrrolidine-2-carboxylate have proven effective.[8]

  • Cause 2: Inappropriate Base. The base must be strong enough to deprotonate the pyrrolidinone but not so nucleophilic that it competes in the reaction. It should also be sufficiently soluble.

    • Solution: Potassium phosphate (K₃PO₄) is often the base of choice as it is non-nucleophilic and highly effective.[8] Cesium carbonate (Cs₂CO₃) is a stronger, albeit more expensive, alternative that can sometimes improve yields. Avoid hydroxide or alkoxide bases which can lead to phenol formation from the aryl halide.[7]

  • Cause 3: Insufficient Temperature. Goldberg reactions are thermally demanding. Insufficient heat will result in a sluggish or stalled reaction.

    • Solution: Most protocols call for temperatures between 110-130 °C.[8] Ensure your reaction vessel is being heated uniformly and the internal temperature is accurate. Consider using a high-boiling point aprotic polar solvent like DMSO or DMF.

Q2: My reaction works, but I'm getting a significant amount of a biaryl byproduct. How can I suppress this?

A2: Biaryl formation is a result of the homocoupling of your aryl halide. This side reaction becomes competitive when the desired N-arylation pathway is slow.

  • Cause: Slow Nucleophilic Attack. If the formation of the copper-amidate complex or its subsequent reaction with the aryl halide is slow, the aryl halide can react with itself, catalyzed by copper.

    • Solution: Increase the efficiency of the primary catalytic cycle. This can often be achieved by changing the ligand to one that accelerates the oxidative addition and reductive elimination steps. A chelating diamine ligand is often superior in preventing side reactions compared to monodentate ligands.[3][6] Increasing the reaction concentration can also favor the desired bimolecular reaction over the homocoupling side reaction.

Q3: The reaction starts well according to TLC/GC analysis, but then it stalls before reaching completion. Why?

A3: A stalling reaction often points to catalyst death or product inhibition.

  • Cause 1: Catalyst Poisoning. Trace impurities in your starting materials (e.g., sulfur-containing compounds) can irreversibly bind to the copper catalyst.

    • Solution: Purify your starting materials, particularly the aryl halide, before use. If you suspect impurities, filtering the starting material solution through a small plug of silica or activated carbon may help.

  • Cause 2: Product Inhibition. In some cases, the N-arylated product can act as a ligand for the copper, sequestering the catalyst from the reaction cycle.

    • Solution: This is more difficult to solve without changing the fundamental components. Sometimes, a slight increase in catalyst loading (e.g., from 5 mol% to 8 mol%) can help push the reaction to completion. However, first ensure that other parameters like temperature and base are fully optimized.

  • Cause 3: Insoluble Salt Formation. As the reaction proceeds, halide salts are formed (e.g., KX from Ar-X). In less polar solvents, these salts can precipitate and coat the catalyst or base, hindering reactivity.[7]

    • Solution: Switch to a more polar aprotic solvent like DMSO or DMF, which can better solubilize the ionic byproducts.[8]

Troubleshooting_Flowchart start Reaction Issue Identified q1 Low or No Conversion? start->q1 q2 Significant Byproducts? q1->q2 No a1 Check Inert Atmosphere Degas Solvents Use Anhydrous Reagents q1->a1 Yes q3 Reaction Stalls? q2->q3 No b1 Improve Ligand System (Use Chelating Diamine) q2->b1 Yes c1 Purify Starting Materials (Especially Aryl Halide) q3->c1 Yes end Problem Resolved/Re-evaluate q3->end No (Consult Further) a2 Optimize Base: Switch to K₃PO₄ or Cs₂CO₃ a1->a2 a3 Increase Temperature (Ensure 110-130°C) a2->a3 a4 Screen Ligands (e.g., DMEDA, Proline-deriv.) a3->a4 a4->end b2 Increase Reaction Concentration b1->b2 b2->end c2 Slightly Increase Catalyst Loading (5 -> 8 mol%) c1->c2 c3 Switch to a More Polar Solvent (e.g., DMSO, DMF) c2->c3 c3->end

Caption: A decision tree for troubleshooting common N-arylation issues.

Frequently Asked Questions (FAQs)

Q1: How critical is the choice of copper source? A1: Copper(I) iodide (CuI) is the most common and generally reliable precursor.[8] It is relatively stable and readily available. While other sources like CuBr or Cu₂O can be used, they may require different activation conditions or show varied reactivity. For consistency and reproducibility, CuI is the recommended starting point.

Q2: Can this reaction be performed without a ligand? A2: While some ligand-free Ullmann-type couplings have been reported, they typically require much higher temperatures and catalyst loadings.[8] For the N-arylation of amides under milder conditions (e.g., ~110 °C), a ligand is essential. Omitting the ligand often results in drastically decreased yields.[9]

Q3: What is the best way to monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a solvent system that gives good separation between your starting materials (2-pyrrolidinone and the aryl halide) and the product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS is the preferred method in a development setting.

Q4: How important is the purity of the starting 2-fluoro-5-methylpyridine? A4: Extremely important. Aryl halides, especially pyridines, can contain impurities from their synthesis that can poison the catalyst. 2-Fluoro-5-methylpyridine is often synthesized from 2-amino-5-methylpyridine via a Sandmeyer-type reaction, which can leave trace impurities.[10][11] It is highly recommended to purify the aryl halide by distillation or column chromatography before use.

Data Presentation: Optimized Reaction Parameters

The following table summarizes a set of optimized conditions derived from literature precedents for the N-arylation of 2-pyrrolidinone with an aryl iodide.[8][9] These serve as an excellent starting point for your specific substrate.

ParameterRecommended ValueRationale
Catalyst Copper(I) Iodide (CuI)Standard, reliable Cu(I) source.
Catalyst Loading 5 mol %Balances reaction rate and cost. Can be increased to 8-10% if stalling occurs.
Ligand (S)-N-methylpyrrolidine-2-carboxylateAn effective amino-acid-derived ligand that promotes high yields.[8]
Ligand Loading 10 mol %A 2:1 ligand-to-copper ratio is often optimal to ensure full coordination.
Base Potassium Phosphate (K₃PO₄)Strong, non-nucleophilic base with good performance and solubility in polar solvents.[8]
Base Loading 2.0 equivalentsEnsures complete deprotonation of the amide.
Solvent Dimethyl Sulfoxide (DMSO)High-boiling, polar aprotic solvent that solubilizes reagents and ionic byproducts.[8]
Temperature 110 °CSufficient thermal energy for efficient reaction without significant decomposition.[8]
Reaction Time 5 - 12 hoursSubstrate dependent; monitor by TLC or GC for completion.

Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol describes a general procedure for the synthesis of 1-(5-methyl-2-pyridinyl)-2-pyrrolidinone.

Reagents:

  • 2-Fluoro-5-methylpyridine (1.0 eq)

  • 2-Pyrrolidinone (1.2 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • (S)-N-methylpyrrolidine-2-carboxylate (0.10 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add CuI (0.05 eq), (S)-N-methylpyrrolidine-2-carboxylate (0.10 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure a completely inert atmosphere.[7]

  • Reagent Addition: Under a positive pressure of inert gas, add 2-pyrrolidinone (1.2 eq), followed by anhydrous DMSO via syringe. Then, add the 2-fluoro-5-methylpyridine (1.0 eq).

  • Degassing (Optional but Recommended): Subject the resulting suspension to another three cycles of evacuating and backfilling with inert gas to ensure any dissolved oxygen is removed.

  • Reaction: Immerse the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS every 1-2 hours. The reaction is typically complete within 5-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Filter the mixture through a pad of Celite to remove insoluble copper salts.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-aryl pyrrolidinone.

Caption: General experimental workflow from setup to purification.

References

Technical Support Center: Troubleshooting Low Yield in One-Pot Synthesis of Fluorophenyl Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of fluorophenyl pyrroles. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in one-pot syntheses. We will explore the causality behind experimental challenges and provide actionable, field-proven solutions.

Section 1: General Troubleshooting Framework

Low yields in complex one-pot reactions can often be traced back to a few fundamental areas. Before delving into method-specific issues, it's crucial to validate your core experimental setup.

Q1: My one-pot synthesis of a fluorophenyl pyrrole is resulting in a low yield or a complex mixture. What are the first general factors I should investigate?

A1: When facing poor outcomes, systematically review the basics. Low yields are often not due to a flawed reaction mechanism but rather to suboptimal conditions or materials.[1]

Key Factors to Verify:

  • Purity of Starting Materials: Impurities in your 4-fluoroaniline, 1,4-dicarbonyl compound, or other starting materials can introduce competing side reactions.[1] Always use freshly purified reagents. The purity of the 1,4-dicarbonyl is especially crucial, as impurities can generate undesired byproducts that complicate purification and lower yields.[2]

  • Stoichiometry of Reactants: An incorrect ratio of reactants is a common pitfall that leads to the incomplete conversion of the limiting reagent.[1] Ensure precise measurement of all components.

  • Solvent Quality and Moisture Control: Many pyrrole syntheses are sensitive to moisture. The final dehydration step to form the aromatic pyrrole ring can be inhibited by excess water.[3] Using dry, anhydrous solvents and maintaining an inert atmosphere (e.g., Argon or Nitrogen) is critical.[4]

  • Reaction Monitoring: "Set it and forget it" is not a reliable strategy. A reaction that runs for too long can lead to product degradation or the formation of byproducts.[2][5] Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]

Below is a logical workflow to diagnose general issues with your synthesis.

G start Low Yield (<30%) or Complex Mixture reagents 1. Verify Reagent Quality start->reagents conditions 2. Assess Reaction Conditions reagents->conditions Reagents OK sub_reagents1 Purity Check (NMR, GC/MS) Purify if necessary reagents->sub_reagents1 sub_reagents2 Check Stoichiometry Recalculate & re-weigh reagents->sub_reagents2 sub_reagents3 Use Anhydrous Solvents Maintain Inert Atmosphere reagents->sub_reagents3 workup 3. Evaluate Work-up & Purification conditions->workup Conditions OK sub_conditions1 Optimize Temperature (Too high/low?) conditions->sub_conditions1 sub_conditions2 Monitor with TLC Optimize Reaction Time conditions->sub_conditions2 sub_conditions3 Check Catalyst/Acid Conc. (pH control is key) conditions->sub_conditions3 success Yield Improved workup->success Analysis Complete sub_workup1 Analyze Crude Mixture (NMR) Identify byproducts workup->sub_workup1 sub_workup2 Optimize Purification (Column chromatography, recrystallization) workup->sub_workup2

Caption: A general workflow for troubleshooting low-yield reactions.

Section 2: Method-Specific Troubleshooting (FAQs)

Different synthetic routes have unique sensitivities. The Paal-Knorr synthesis is a common and powerful method for creating substituted pyrroles, but it presents specific challenges, especially with electron-deficient amines like 4-fluoroaniline.

Paal-Knorr Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[6] The electron-withdrawing nature of the fluorine atom in 4-fluoroaniline decreases the nucleophilicity of the amine, which can significantly slow the reaction rate compared to more electron-rich anilines.[3][5]

Q2: I am attempting a Paal-Knorr synthesis with 4-fluoroaniline and 2,5-hexanedione, but the yield is very low and I observe a significant byproduct. What is happening?

A2: This is a classic challenge. The low yield is likely due to two interconnected factors: the reduced reactivity of your amine and the formation of a furan byproduct.

  • Reduced Amine Nucleophilicity: The fluorine atom on the phenyl ring is strongly electron-withdrawing, making the nitrogen lone pair less available to attack the carbonyl carbons of the dione. This slows down the desired pyrrole formation pathway.[3] Less basic aromatic amines often require longer reaction times or more forcing conditions to achieve good yields.[5]

  • Furan Byproduct Formation: The most common side reaction in a Paal-Knorr synthesis is the acid-catalyzed self-condensation of the 1,4-dicarbonyl to form a furan.[1][3] This reaction pathway competes directly with pyrrole formation. If the amine is slow to react, the dicarbonyl has more opportunity to cyclize on its own, especially under strongly acidic conditions (pH < 3).[2][5]

G cluster_desired Desired Pathway (Favored at pH > 4) cluster_side Side Reaction (Favored at pH < 3) compound_A 1,4-Dicarbonyl protonated_carbonyl Protonated Carbonyl compound_A->protonated_carbonyl + H+ enol Enol Intermediate compound_A->enol + H+ (enolization) compound_B Fluorophenyl Amine (Weak Nucleophile) hemiaminal Hemiaminal Intermediate compound_B->hemiaminal protonated_carbonyl->hemiaminal + Amine (Rate-Limiting) dihydroxypyrrolidine 2,5-Dihydroxytetrahydropyrrolidine hemiaminal->dihydroxypyrrolidine Intramolecular Attack pyrrole Desired Fluorophenyl Pyrrole dihydroxypyrrolidine->pyrrole - 2H₂O furan Furan Byproduct enol->furan Intramolecular Attack & -H₂O

Caption: Competing reaction pathways in the Paal-Knorr synthesis.
Q3: How can I optimize my Paal-Knorr reaction conditions to favor pyrrole formation over the furan byproduct?

A3: Optimization requires balancing the need to activate the carbonyls without promoting the dione's self-condensation.

  • pH Control: This is the most critical parameter. The reaction should be conducted under neutral or weakly acidic conditions.[2][6] The addition of a weak acid like acetic acid is often sufficient to catalyze the reaction without causing significant furan formation.[2] Avoid strong acids or conditions where the pH drops below 3.[5]

  • Catalyst Choice: While a simple Brønsted acid like acetic acid works, Lewis acids can also be effective and may offer milder conditions. Experimenting with catalysts is a key optimization step.[1][2] Modern approaches have demonstrated high yields using catalysts under solvent-free conditions or with microwave assistance.[5][7]

  • Temperature and Time: For a less reactive amine like 4-fluoroaniline, a moderate increase in temperature (e.g., 60-80 °C) and longer reaction times may be necessary.[2][5] However, prolonged heating can also lead to degradation, so it is essential to monitor the reaction by TLC to find the sweet spot.[2]

Table 1: Effect of Various Catalysts on Paal-Knorr Synthesis

This table summarizes the reported performance of different catalysts for the synthesis of N-substituted pyrroles, providing a comparative overview.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Acetic AcidGlacial Acetic AcidRefluxVariesModerate-Good[4][6]
Sc(OTf)₃Ethanol60-801-3 hGood-Excellent[2]
Iron(III) ChlorideWaterRoom TempVariesGood-Excellent[8]
Iodine (I₂)Solvent-freeRoom Temp< 30 minExcellent[5]
Citric AcidBall Mill (Solvent-free)Room Temp15 minExcellent[7]
Barton-Zard Synthesis

This method involves the reaction of a nitroalkene with an α-isocyanoacetate, catalyzed by a base, and is particularly useful for accessing pyrroles with substitutions at the 3 and 4 positions.[9]

Q4: I am attempting a Barton-Zard synthesis and experiencing low yields and multiple side products. What are the common pitfalls?

A4: The Barton-Zard synthesis is powerful but sensitive to the choice of base and the stability of the nitroalkene starting material.[4]

  • Base Selection is Critical: The base must be strong enough to deprotonate the α-isocyanoacetate but not so strong or nucleophilic that it promotes polymerization or side reactions of the nitroalkene.[4] A hindered, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) is often the preferred choice.[4][9]

  • Nitroalkene Instability: Nitroalkenes can be unstable and are prone to polymerization, especially under strongly basic conditions or when heated. It is highly recommended to use freshly prepared or purified nitroalkenes for the best results.[4]

  • Reaction Temperature: The reaction is typically exothermic and should be run at or below room temperature to minimize side reactions. Slow addition of the base can help control the temperature.[4][9]

Section 3: Experimental Protocols

Protocol 1: General Optimization of a Paal-Knorr Synthesis

This protocol provides a robust starting point for optimizing the synthesis of a 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole.

1. Reactant Preparation:

  • Ensure the 2,5-hexanedione is pure. If necessary, purify by distillation.

  • Use high-purity 4-fluoroaniline.

2. Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2,5-hexanedione (1.0 eq).

  • Add the chosen solvent (e.g., ethanol or glacial acetic acid).

  • Add the 4-fluoroaniline (1.1 - 1.2 eq).

  • Add the selected catalyst (e.g., a catalytic amount of acetic acid or 5 mol% I₂).[2][5]

3. Reaction Conditions:

  • Stir the reaction mixture at a starting temperature of 60 °C.

  • Monitor the reaction progress every 30 minutes by TLC, checking for the consumption of starting materials and the formation of the product spot.

  • If the reaction is slow, incrementally increase the temperature, but do not exceed 100 °C to avoid degradation. Note the optimal time and temperature for future runs.

4. Work-up and Purification:

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure.[4]

  • Follow the general purification protocol below.

Protocol 2: General Work-up and Purification

Purification can be challenging due to the nature of byproducts. Careful extraction and chromatography are usually required.[4]

1. Initial Extraction:

  • Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally, brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

2. Purification:

  • Purify the crude product by column chromatography on silica gel.[2]

  • Use a solvent system with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing). The less polar nature of the pyrrole product usually means it will elute before more polar impurities.

  • If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be an effective final purification step.[3]

References

Technical Support Center: Navigating Greener Synthetic Routes to Avoid Corrosive Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in their transition towards safer, more sustainable, and efficient chemical syntheses. This guide is designed to provide practical, field-proven insights into alternative synthetic methodologies that circumvent the use of corrosive and hazardous reagents. By embracing the principles of green chemistry, we can not only enhance laboratory safety and minimize environmental impact but also often discover more elegant and effective synthetic pathways.

This center is structured as a dynamic resource, addressing common questions and troubleshooting challenges encountered during the implementation of these modern techniques. We will delve into the "why" behind experimental choices, offering a foundation of trustworthiness through scientifically sound and validated approaches.

Frequently Asked Questions (FAQs): General Principles

Q1: What are the primary motivations for seeking alternatives to corrosive reagents like strong acids and bases in organic synthesis?

A1: The drive to replace corrosive reagents stems from several key principles of green chemistry and practical laboratory considerations. Firstly, safety is a paramount concern; strong acids and bases are highly hazardous, posing risks of chemical burns and respiratory damage. Secondly, these reagents often generate significant amounts of waste that require neutralization and disposal, contributing to a poor atom economy and a higher environmental footprint (E-factor).[1][2] Corrosive reagents can also lead to undesired side reactions, such as decomposition of sensitive functional groups, necessitating complex protection and deprotection steps, which further reduces overall efficiency.[1] By exploring milder, more selective alternatives, we can often simplify synthetic routes, reduce waste, and create inherently safer processes.[1][3]

Q2: What are the main categories of alternative synthetic methods that avoid corrosive reagents?

A2: Several innovative strategies have emerged as powerful alternatives to traditional synthesis. These can be broadly categorized as:

  • Biocatalysis: Utilizing enzymes or whole-cell systems to catalyze reactions with high specificity and under mild conditions.[1][4][5]

  • Electrochemistry: Employing electricity to drive redox reactions, replacing hazardous oxidizing and reducing agents.[6][7][8]

  • Photochemistry: Using light to initiate and control chemical transformations, often enabling unique reaction pathways not accessible through thermal methods.[9][10][11]

  • Solvent-Free and Solid-State Reactions: Conducting reactions without a solvent or in the solid phase, which can enhance reaction rates and simplify purification.[12][13][14]

  • Use of Solid-Supported Reagents: Immobilizing reagents on a solid support to facilitate easy removal after the reaction, thus simplifying workup and minimizing waste.[15][16]

  • Microwave-Assisted Synthesis: Using microwave irradiation to rapidly heat reactions, often leading to shorter reaction times and higher yields.[3][12][17]

Each of these methodologies offers a unique set of advantages and is suited for different types of chemical transformations.

Troubleshooting Guide: Biocatalysis

Q1: My enzymatic reaction is showing low or no activity. What are the common causes and how can I troubleshoot this?

A1: Low or no enzyme activity is a frequent issue that can often be resolved with a systematic approach. Here are the primary factors to investigate:

  • Enzyme Denaturation: Enzymes are sensitive to temperature and pH. Ensure your reaction buffer is at the optimal pH for the specific enzyme and that the reaction temperature has not exceeded its stability range.[18][19] Repeated freeze-thaw cycles can also denature enzymes, so it's best to aliquot your enzyme stock upon receipt.[19]

  • Incorrect Cofactor Concentration: Many enzymes require cofactors (e.g., NAD+/NADH, metal ions) for activity. Verify that the correct cofactor is present at the recommended concentration.

  • Substrate or Product Inhibition: High concentrations of the substrate or the accumulation of the product can inhibit enzyme activity.[20] Try running the reaction with a lower initial substrate concentration or implementing in-situ product removal.

  • Presence of Inhibitors in the Sample: Impurities from upstream steps or certain solvents can act as enzyme inhibitors.[18] Consider purifying your substrate or performing a buffer exchange.

  • Improper Reagent Preparation: Ensure all components, especially the enzyme and any cofactors, were properly thawed and are in a homogenous solution before adding them to the reaction mixture.[18]

Experimental Protocol: Quick Enzyme Activity Check

  • Prepare a positive control reaction with a known, highly reactive substrate for your enzyme to confirm its basal activity.

  • Set up a "no-enzyme" control to check for any background reaction.

  • Prepare a small-scale analytical reaction and monitor its progress at several early time points to determine the initial reaction velocity. A flat line indicates a complete lack of activity.

Q2: I'm observing poor stereoselectivity in my enzymatic reaction. What can I do to improve it?

A2: While enzymes are known for their high selectivity, several factors can influence the stereochemical outcome of a reaction.

  • Sub-optimal Reaction Conditions: Temperature and pH can sometimes affect the conformational flexibility of the enzyme's active site, leading to a decrease in stereoselectivity. Experiment with a range of temperatures and pH values around the reported optimum.

  • Organic Co-solvents: The presence of organic solvents, often used to solubilize hydrophobic substrates, can impact enzyme structure and selectivity.[21] Screen a variety of green co-solvents (e.g., 2-MeTHF, CPME) or consider using a biphasic system to minimize the solvent's interaction with the enzyme.

  • Enzyme Immobilization: Immobilizing the enzyme on a solid support can sometimes rigidify its structure, leading to enhanced stereoselectivity.

  • Protein Engineering: If other methods fail, consider using a different isoform of the enzyme or a commercially available engineered variant with improved selectivity for your substrate. The pharmaceutical industry has successfully employed engineered enzymes for the synthesis of complex chiral molecules.[5]

Troubleshooting Guide: Electrochemical Synthesis

Q1: My electrochemical reaction is giving a low yield of the desired product. What are the key parameters to optimize?

A1: Low yields in electro-organic synthesis can often be traced back to several key experimental parameters.

  • Electrode Material: The choice of electrode material is critical as it influences the electron transfer process and can affect the reaction pathway.[6] For example, carbon-based electrodes like boron-doped diamond (BDD) are often preferred for their wide potential window and resistance to fouling.[22] Experiment with different anode and cathode materials (e.g., platinum, glassy carbon, nickel).

  • Current Density/Potential: Operating at too high a current density or potential can lead to side reactions and decomposition of the starting material or product.[23] It is often beneficial to run the reaction galvanostatically (constant current) for simplicity, but for more sensitive substrates, a potentiostatic (constant potential) setup provides greater selectivity.[8][22]

  • Supporting Electrolyte and Solvent: The choice of solvent and supporting electrolyte is crucial for ensuring sufficient ionic conductivity.[6] The electrolyte can also participate in the reaction, so its compatibility must be considered. Common choices include tetraalkylammonium salts in polar aprotic solvents like acetonitrile or DMF.

  • Cell Design: The distance between the electrodes and the use of a divided or undivided cell can significantly impact the reaction outcome. In an undivided cell, both anodic and cathodic reactions occur in the same compartment, which can be advantageous for paired electrolysis but may also lead to undesired reactions.[22]

Experimental Protocol: Cyclovoltammetry (CV) for Preliminary Analysis

Before running a preparative-scale electrolysis, performing cyclic voltammetry can provide valuable information about the redox potentials of your starting material and help you choose an appropriate operating potential to maximize selectivity.[8]

Q2: I'm experiencing electrode fouling during my electrochemical synthesis. How can I prevent or mitigate this?

A2: Electrode fouling, the deposition of an insulating layer on the electrode surface, is a common problem that can halt the reaction.

  • Pulse Electrolysis: Instead of applying a constant current or potential, using a pulsed waveform can help to periodically clean the electrode surface.

  • Change Solvent or Supporting Electrolyte: The solubility of intermediates or byproducts can be a factor. Switching to a different solvent system may prevent precipitation on the electrode.

  • Mechanical Cleaning: In some cases, periodic mechanical cleaning of the electrode surface may be necessary. Sonication during the electrolysis can also help to prevent fouling.

  • Electrode Material Selection: Some electrode materials are more resistant to fouling than others. BDD electrodes are known for their self-cleaning properties.[22]

Troubleshooting Guide: Photochemical Reactions

Q1: My photochemical reaction is not proceeding to completion or is giving a complex mixture of products. What should I check?

A1: The success of a photochemical reaction depends on a delicate balance of factors.

  • Wavelength of Light: The light source must emit at a wavelength that is absorbed by the photocatalyst or the substrate.[9][10] Using a light source with a different emission spectrum (e.g., switching from a broad-spectrum UV lamp to a specific wavelength LED) can dramatically change the outcome.

  • Photocatalyst Loading: The concentration of the photocatalyst is crucial. Too little catalyst will result in a slow reaction, while too much can lead to light scattering and decreased efficiency.

  • Solvent Degassing: The presence of oxygen can quench the excited state of the photocatalyst or participate in side reactions. It is essential to thoroughly degas the solvent before starting the reaction, typically by sparging with an inert gas like argon or nitrogen.

  • Reaction Concentration: The concentration of the reactants can affect the efficiency of light absorption and the rates of competing processes. Very high concentrations can lead to the formation of excimers or other aggregates that may react differently.

Experimental Protocol: Quantum Yield Determination

To quantitatively assess the efficiency of your photochemical reaction, you can determine the quantum yield. This involves measuring the number of moles of product formed per mole of photons absorbed by the system. Actinometry can be used to measure the photon flux of your light source.[24]

Q2: How can I scale up a photochemical reaction from the lab to a larger scale?

A2: Scaling up photochemical reactions presents unique challenges due to the "photon transport" problem.

  • Flow Chemistry: Continuous flow reactors are often the preferred method for scaling up photochemical reactions.[25] They offer a high surface-area-to-volume ratio, ensuring uniform irradiation of the reaction mixture and efficient heat dissipation.

  • Reactor Design: The design of the photoreactor is critical. For larger batch reactions, reactors with internal light sources or multiple external lamps are used to maximize light penetration.

  • Light Source Efficiency: For industrial applications, the energy efficiency of the light source is a major consideration. High-intensity LEDs are becoming increasingly popular due to their narrow emission spectra, long lifetime, and lower energy consumption compared to traditional mercury lamps.

Data Summary and Comparison of Alternative Methods

MethodKey AdvantagesCommon ChallengesIdeal Applications
Biocatalysis High chemo-, regio-, and enantioselectivity; Mild reaction conditions (aqueous, ambient temp/pressure); Biodegradable catalysts.[1][4]Narrow substrate scope; Enzyme instability; Need for cofactors; Product inhibition.[20]Synthesis of chiral pharmaceuticals, fine chemicals, and food ingredients.[4][5]
Electrochemistry Avoids stoichiometric redox reagents; High functional group tolerance; Tunable reactivity via potential control; Scalable.[7][8]Electrode fouling; Mass transport limitations; Need for supporting electrolytes; Specialized equipment.[6][26][27]C-H functionalization, cross-coupling reactions, and redox transformations.[6]
Photochemistry Access to unique reactive intermediates; Mild reaction conditions; High selectivity.[9][10][28]Light penetration issues on scale-up; Quantum yield can be low; Potential for side reactions.Late-stage functionalization, C-C and C-X bond formation, and synthesis of complex molecular architectures.[9][24][25]
Solvent-Free Reduced waste; Simplified work-up; Often faster reaction rates; Lower cost.[13]Limited to solid or liquid reactants; Potential for poor mixing and heat transfer.[29]Condensation reactions, Michael additions, and rearrangements.[12][14]
Solid-Supported Simplified product purification (filtration); Ability to use excess reagents; Potential for reagent recycling.[15]Lower reactivity compared to solution-phase; Potential for leaching of the reagent; Stability of the support.[30]Multi-step synthesis in parallel formats and automated synthesis.[31]

Visualizing Workflows and Concepts

Diagram 1: Decision Tree for Selecting an Alternative Synthetic Route

G start Is the target transformation a redox reaction? electrochemistry Consider Electrochemistry start->electrochemistry Yes chiral_center Does the synthesis involve creating a chiral center? start->chiral_center No biocatalysis Consider Biocatalysis (e.g., oxidoreductases) photochemistry Consider Photochemistry (photoredox catalysis) biocatalysis2 Biocatalysis is a strong candidate (high enantioselectivity) chiral_center->biocatalysis2 Yes thermal_rearrangement Is the reaction a thermal rearrangement or condensation? chiral_center->thermal_rearrangement No solvent_free Consider Solvent-Free or Microwave conditions thermal_rearrangement->solvent_free Yes purification_issue Is purification by chromatography problematic? thermal_rearrangement->purification_issue No solid_support Consider Solid-Supported Reagents/Scavengers purification_issue->solid_support Yes

Caption: A decision-making workflow for selecting a suitable green chemistry approach.

Diagram 2: Generalized Workflow for an Electrochemical Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis a Select Electrodes (e.g., C, Pt, Ni) b Prepare Electrolyte Solution (Substrate, Solvent, Salt) a->b c Assemble Cell (Divided or Undivided) b->c d Apply Current/Potential (Galvanostatic/Potentiostatic) c->d e Monitor Reaction (e.g., TLC, LC-MS) d->e f Extract Product e->f g Purify Product (e.g., Chromatography) f->g h Characterize Product g->h

Caption: A typical experimental workflow for performing an electrochemical synthesis.

References

Reducing reaction time and temperature in pyrrole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes by reducing reaction times and lowering temperatures. Here, we move beyond conventional protocols to explore modern techniques and troubleshoot common challenges, providing not just the "how," but the fundamental "why" behind each strategic choice.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental hurdles in a direct question-and-answer format.

Q1: My Paal-Knorr synthesis is sluggish and requires prolonged heating at high temperatures, leading to substrate degradation. How can I accelerate the reaction under milder conditions?

Answer: This is a classic challenge in Paal-Knorr synthesis, which traditionally required harsh acidic conditions and high heat.[1][2] The key to optimization lies in enhancing the electrophilicity of the carbonyl carbons and facilitating the final dehydration step without degrading your materials.

  • Re-evaluate Your Catalyst: While weak acids like acetic acid are traditional, modern catalysts can dramatically improve performance at lower temperatures.[1]

    • Lewis Acids: Catalysts like Scandium(III) triflate (Sc(OTf)₃), Iron(III) chloride (FeCl₃), or Bismuth(III) chloride (BiCl₃/SiO₂) can activate the carbonyl group, making it more susceptible to nucleophilic attack under milder conditions.[1][3][4]

    • Organocatalysts: Environmentally benign catalysts such as Vitamin B₁ or urea have been shown to effectively promote the reaction at or near room temperature.[5]

    • Solid Acids: Reusable solid catalysts like montmorillonite clays or aluminas offer high activity and simplify workup, avoiding corrosive aqueous acids.[4]

  • Embrace Enabling Technologies: The most significant reductions in time and temperature come from specialized energy input methods.

    • Microwave (MW) Irradiation: Microwave energy provides rapid, uniform heating of the reaction mixture, often reducing reaction times from hours to mere minutes.[6][7] This efficiency minimizes the formation of degradation byproducts.[8]

    • Ultrasound (Sonication): Acoustic cavitation creates localized high-pressure and high-temperature spots, accelerating mass transfer and reaction rates at a low overall bulk temperature.[9][10]

  • Solvent Choice: While classic syntheses use solvents like ethanol or acetic acid, consider solvent-free conditions, especially when paired with microwave irradiation or a solid catalyst.[11] This can increase reactant concentration and accelerate the reaction.

Q2: I am observing significant byproduct formation in my Hantzsch pyrrole synthesis. How can I improve chemoselectivity and reduce reaction time?

Answer: The Hantzsch synthesis, being a multi-component reaction, is prone to side reactions if not properly controlled.[12] The primary challenge is managing the reactivity of the β-ketoester, α-haloketone, and the amine.[13]

  • Control Reagent Addition: A common error is mixing all components at once. The preferred pathway involves the pre-formation of the enamine from the β-ketoester and the amine before introducing the α-haloketone.[12] Slow, controlled addition of the α-haloketone minimizes its self-condensation or direct reaction with the amine.[12]

  • Modernize the Reaction Environment:

    • Continuous Flow Chemistry: This is an exceptionally powerful technique for controlling Hantzsch reactions. By pumping reagents through heated microreactors, you achieve superior control over temperature, mixing, and reaction time (residence time).[13][14] The high surface-area-to-volume ratio prevents hotspots and dramatically improves safety and reproducibility, often reducing reaction times to minutes.[14][15]

    • Mechanochemical Synthesis: Using a high-speed ball mill offers a solvent-free alternative that can lead to improved yields and a broader substrate scope by activating reactants through mechanical force.[16]

Q3: My Barton-Zard reaction to form a 3,4-disubstituted pyrrole is inefficient. What are the critical parameters to optimize?

Answer: The Barton-Zard synthesis is a robust method, but its success hinges on the careful management of the base-catalyzed condensation between a nitroalkene and an α-isocyanoacetate.[17]

  • Base Selection is Crucial: The base must be strong enough to deprotonate the α-isocyanoacetate but non-nucleophilic to avoid unwanted side reactions with the nitroalkene.[12] Hindered bases like 1,8-Diazabicycloundec-7-ene (DBU) or potassium tert-butoxide (t-BuOK) are often preferred.[12][17]

  • Manage Nitroalkene Stability: Nitroalkenes can be unstable and prone to polymerization, especially under strongly basic conditions or upon heating.[12] Using freshly prepared nitroalkenes and maintaining moderate reaction temperatures (e.g., 20-40 °C) is critical to prevent this competing pathway.[17][18]

  • Solvent and Temperature: Aprotic polar solvents like THF, DMF, or DMSO are typically used.[12] Optimizing the temperature is a balancing act; it must be high enough for the reaction to proceed but low enough to prevent nitroalkene degradation.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common issues in pyrrole synthesis.

G start Problem: Slow Reaction / High Temp / Low Yield q1 Which Synthesis Method? start->q1 pk Paal-Knorr q1->pk hantzsch Hantzsch q1->hantzsch bz Barton-Zard q1->bz sol_pk 1. Switch to Modern Catalyst (Lewis Acid, Organocatalyst) 2. Use Microwave or Ultrasound 3. Consider Solvent-Free Conditions pk->sol_pk sol_hantzsch 1. Pre-form Enamine (Slow Addition) 2. Implement Continuous Flow 3. Explore Mechanochemistry hantzsch->sol_hantzsch sol_bz 1. Optimize Base (DBU, t-BuOK) 2. Use Fresh Nitroalkene 3. Maintain Moderate Temperature bz->sol_bz end_node Optimized Synthesis: Reduced Time & Temperature sol_pk->end_node sol_hantzsch->end_node sol_bz->end_node

Caption: A decision tree for troubleshooting common pyrrole synthesis issues.

Advanced Methodologies: Protocols & Data

Harnessing modern chemical technologies is the most effective way to reduce reaction times and temperatures.

1. Microwave-Assisted Paal-Knorr Synthesis

Microwave irradiation accelerates reactions by directly and efficiently heating the polar molecules in the mixture, leading to a dramatic reduction in reaction time compared to conventional oil-bath heating.[19][20]

Data Presentation: Conventional vs. Microwave Synthesis

The table below compares the synthesis of various pyrroles via Paal-Knorr condensation, demonstrating the clear advantages of microwave assistance.[6][8]

EntryAmineMethodTemperature (°C)TimeYield (%)
1AnilineConventional117 (Toluene Reflux)12 h~60-70%
2AnilineMicrowave12010 min 85% [6]
3BenzylamineConventional804 h~75%
4BenzylamineMicrowave1202 min 89% [6]
5VariousConventionalN/AHoursLower
6VariousMicrowave120-1502-10 min 65-89% [8]

Experimental Protocol: General Microwave-Assisted Paal-Knorr Synthesis

  • Reactant Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq), the primary amine (1.1 eq), and a catalytic amount of acetic acid (0.1 eq).

  • Solvent (Optional): If a solvent is used, add 2-3 mL of ethanol or operate under solvent-free conditions.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 2-15 minutes. Monitor pressure to ensure it remains within safe limits.

  • Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

2. Ultrasound-Assisted (Sonochemical) Synthesis

Ultrasound promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hotspots and intense shockwaves, enhancing mass transfer and accelerating chemical reactions at a low overall temperature.[21][22] This method is considered a green chemistry technique.[10]

Experimental Protocol: Ultrasound-Assisted Multicomponent Pyrrole Synthesis

  • Reactant Setup: In a thick-walled flask, combine the aldehyde (1.0 eq), nitroalkane (1.0 eq), amine (1.1 eq), and an active C-H compound (e.g., a β-ketoester, 1.0 eq).

  • Catalyst & Conditions: Add a reusable solid acid catalyst, such as Phosphosulfonic acid (PSA).[21] The reaction is often performed under solvent-free conditions.

  • Sonication: Place the flask in an ultrasonic cleaning bath (e.g., 40 kHz, 250W output power).[22] Irradiate the mixture at a controlled bath temperature (e.g., 40-60 °C) for 30-60 minutes.

  • Work-up & Purification: After the reaction, add an organic solvent to dissolve the product, filter to recover the solid catalyst, and then proceed with standard aqueous workup and purification.

3. Continuous Flow Synthesis

Flow chemistry offers unparalleled control over reaction parameters, enhancing safety, efficiency, and scalability.[15][23] Reagents are pumped through a heated, narrow-bore tubing (a microreactor), where the high surface-area-to-volume ratio allows for extremely efficient heat transfer and precise temperature control.[23]

G cluster_0 Reagent Pumps pumpA Pump A (β-Ketoester + Amine) mixer T-Mixer pumpA->mixer pumpB Pump B (α-Haloketone) pumpB->mixer reactor Heated Microreactor Coil (e.g., 100-140°C) mixer->reactor Residence Time ~8-15 min bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: A simplified workflow for a continuous flow Hantzsch pyrrole synthesis.

Key Advantages of Flow Synthesis:

  • Safety: Small reaction volumes minimize the risk associated with exothermic events or hazardous intermediates.[23]

  • Efficiency: Residence times are often in the range of minutes, drastically shortening the overall process.[14]

  • Scalability: To produce more material, the system is simply run for a longer duration, avoiding the challenges of batch scale-up.[15]

Frequently Asked Questions (FAQs)

Q1: Can I use water as a solvent to make my pyrrole synthesis greener? A1: Yes, in many cases. The Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with amines, for example, can be performed efficiently in water using a catalyst like iron(III) chloride, making the process more economical and environmentally friendly.[3] Ultrasound-assisted syntheses have also been successfully performed in water.[22]

Q2: What is the most common cause of low yields in Paal-Knorr synthesis? A2: Aside from substrate degradation, a very common issue is incorrect pH. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts over the desired pyrrole.[1][2] It is crucial to maintain neutral or weakly acidic conditions for optimal results.

Q3: Are there any enzymatic methods for pyrrole synthesis at low temperatures? A3: Yes, biocatalysis is an emerging field for pyrrole synthesis. For instance, lipase has been used to catalyze the synthesis of pyrrole disulfides in ethanol at a mild 40 °C, achieving high yields and offering an environmentally friendly alternative.[24]

Q4: For the Hantzsch synthesis, does the choice of amine affect reaction conditions? A4: Absolutely. Less nucleophilic amines, such as those with strong electron-withdrawing groups, may require longer reaction times or slightly higher temperatures to form the initial enamine intermediate efficiently.[2] Conversely, highly basic aliphatic amines react more readily.

References

Stability and degradation pathways of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound (CAS 881674-56-2). As a key intermediate in the synthesis of vital pharmaceuticals like Vonoprazan, its stability and purity are paramount to successful research and development.[1][2] This guide, structured in a responsive question-and-answer format, is designed to help you navigate the common challenges encountered during the handling, storage, and application of this compound. We will delve into the causality behind experimental observations and provide robust protocols to ensure the integrity of your work.

Part 1: Frequently Asked Questions - Handling and Storage

This section addresses the most common initial inquiries regarding the fundamental stability and proper management of the compound.

Question 1: My solid this compound has darkened from a light brown powder to a dark, tar-like substance. What happened, and can I still use it?

Answer: This is a classic sign of degradation. Pyrrole aldehydes are notoriously susceptible to oxidation and polymerization upon exposure to air (oxygen) and light.[3] The color change indicates the formation of complex, likely polymeric, impurities.

  • Causality: The pyrrole ring is an electron-rich aromatic system, making it prone to oxidation.[4] This process can be initiated by atmospheric oxygen and accelerated by light and heat, leading to the formation of colored, high-molecular-weight byproducts.[3][5]

  • Recommendation: Do not use the darkened material directly in your reactions. The presence of these impurities will lead to inconsistent results, low yields, and complex purification challenges. The material must be purified prior to use. We recommend purification by recrystallization (see Protocol 2). For critical applications, it is always best to use a fresh, pure sample.

Question 2: What are the definitive storage conditions to maximize the shelf-life of this compound?

Answer: To prevent the degradation described above, stringent storage conditions are necessary. The goal is to minimize exposure to oxygen, light, moisture, and heat.

Parameter Condition Rationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and polymerization initiated by atmospheric oxygen.[3]
Temperature 2-8°C (Refrigerated)Slows the rate of potential degradation reactions. For long-term storage of solutions, -20°C is advisable.[3]
Light Protect from LightUse an amber glass vial or wrap the container in aluminum foil to prevent photodegradation.[3][6]
Container Tightly SealedPrevents exposure to both air and atmospheric moisture, which can facilitate hydrolytic degradation.[3]

Part 2: Troubleshooting Guide - Synthesis & Reactions

This section tackles specific problems that may arise during the synthesis of the title compound or its subsequent use in chemical reactions.

Question 3: I am synthesizing this compound and my final product is contaminated with a defluorinated impurity. How can I prevent this?

Answer: The loss of the fluorine atom from the phenyl ring is a known challenge in synthetic routes involving this and similar compounds, particularly when using certain catalysts or harsh reaction conditions.[1]

  • Causality: Defluorination can occur during cross-coupling reactions (like Suzuki couplings) if the reaction conditions are not optimized.[1] Reductive conditions, high temperatures, or prolonged reaction times with certain palladium catalysts can facilitate the cleavage of the C-F bond.

  • Troubleshooting Steps:

    • Catalyst Choice: Screen different palladium catalysts and ligands. Some ligand systems are better at preventing side reactions like dehalogenation.

    • Temperature Control: Maintain the lowest effective temperature for the reaction. Use a carefully controlled heating mantle and monitor the internal reaction temperature.

    • Reaction Time: Monitor the reaction progress closely using TLC or HPLC (see Protocol 1). Stop the reaction as soon as the starting material is consumed to avoid over-exposure to potentially harsh conditions.

    • Purification: If the impurity does form, meticulous purification by column chromatography or recrystallization is essential to achieve the required >99% purity for pharmaceutical applications.[1]

Question 4: My reaction yield using this compound is significantly lower than expected and inconsistent between batches. What is the likely cause?

Answer: This common issue almost always points back to the stability of the pyrrole aldehyde starting material or its degradation during the reaction itself.[3]

  • Causality: The aldehyde can degrade during the reaction, especially under basic or acidic conditions, at elevated temperatures, or over long reaction times.[3][6][7] This reduces the amount of active starting material available to form the desired product.

  • Troubleshooting Workflow: The following workflow can help diagnose the root cause.

G start Low / Inconsistent Yield check_sm Step 1: Verify Starting Material (SM) Purity start->check_sm sm_ok SM Purity >99%? check_sm->sm_ok purify_sm Purify SM (See Protocol 2) sm_ok->purify_sm No check_conditions Step 2: Evaluate Reaction Conditions sm_ok->check_conditions Yes purify_sm->check_sm conditions_ok Is pH neutral? Is Temp < 50°C? check_conditions->conditions_ok optimize Optimize Conditions: - Lower Temperature - Buffer to Neutral pH - Reduce Reaction Time conditions_ok->optimize No run_control Step 3: Run Control Experiment conditions_ok->run_control Yes optimize->check_conditions control_result SM degrades without other reactants? run_control->control_result control_result->check_conditions No, suspect other reagents conclusion Conclusion: Inherent SM Instability Under Reaction Conditions control_result->conclusion Yes

Caption: Troubleshooting workflow for low reaction yields.

Part 3: In-Depth Analysis - Degradation Pathways

Understanding the potential degradation pathways is critical for developing stable formulations and robust analytical methods. Forced degradation studies, conducted according to ICH guidelines, are the primary tool for this investigation.[6][8][9]

Question 5: What are the primary degradation pathways for this compound under stress conditions?

Answer: Based on the known chemistry of pyrroles and aldehydes, the compound is susceptible to degradation via hydrolysis, oxidation, and photolysis.[4][6][10] A forced degradation study (see Protocol 3) is the definitive way to confirm these pathways for your specific material and formulation.

The diagram below illustrates the most probable degradation routes:

G cluster_main Core Compound cluster_products Potential Degradation Products A This compound B Oxidation Product: 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid A->B [O] (e.g., H₂O₂, Air) C Hydrolysis Products: (Ring Cleavage under harsh acid/base) A->C H⁺ / OH⁻, H₂O (Extreme pH) D Photolytic Products: (Radical-mediated polymerization/rearrangement) A->D UV Light (hν) E Polymeric Impurities A->E Air, Light, Heat D->E

Caption: Potential degradation pathways under stress conditions.

  • Oxidative Degradation: The aldehyde group is a primary target for oxidation, readily converting to the corresponding carboxylic acid.[11] This is a very common pathway for aldehydes exposed to oxidizing agents or even atmospheric oxygen over time.[4]

  • Hydrolytic Degradation: Pyrrole derivatives can be unstable in strongly acidic or alkaline media.[6][7] While the pyrrole ring itself is relatively stable to hydrolysis, extreme pH conditions can catalyze ring-opening or polymerization. The compound is expected to be most stable in a neutral medium.[7]

  • Photodegradation: Aromatic and heterocyclic compounds are often susceptible to photodegradation. Upon absorbing UV radiation, the molecule can enter an excited state, leading to bond cleavage (such as N-H dissociation), radical formation, and subsequent polymerization or rearrangement.[10]

Part 4: Experimental Protocols

This section provides actionable, step-by-step protocols for key quality control and analytical procedures.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a baseline method for assessing the purity of the title compound and detecting degradants. It should be validated for your specific system.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 0.5 mg/mL stock solution. Dilute as necessary.

  • Analysis: Inject 10 µL. The purity is determined by the area percentage of the main peak. Degradation is indicated by the appearance of new peaks or a decrease in the main peak area over time.

Protocol 2: Purification by Recrystallization

This method can be used to purify the compound that has partially degraded or contains synthesis-related impurities.[1]

  • Solvent Selection: Identify a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Toluene or an Ethyl Acetate/Heptane mixture are good starting points.[12][13]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Verification: Confirm the purity of the recrystallized material using the HPLC method in Protocol 1 and other analytical techniques like NMR or MS.[1]

Protocol 3: Forced Degradation (Stress Testing) Workflow

This protocol outlines how to intentionally degrade the compound under controlled conditions to identify potential degradants and establish degradation pathways, as per ICH guidelines.[6][8]

G cluster_stress Stress Conditions (in separate vials) cluster_results Data Interpretation start Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acid Hydrolysis: Add 0.1 M HCl, Heat at 60°C start->acid base Base Hydrolysis: Add 0.1 M NaOH, Heat at 60°C start->base oxid Oxidative: Add 3% H₂O₂, Keep at RT start->oxid therm Thermal (Solid): Heat solid at 80°C photo Photolytic (Solution): Expose to UV light (ICH Q1B) start->photo analysis Analyze Samples by HPLC-MS (Protocol 1) at t=0, 2, 6, 24 hrs acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis path Identify Degradation Products analysis->path mass Establish Mass Balance analysis->mass peak Demonstrate Peak Purity of Main Analyte analysis->peak

Caption: Workflow for a forced degradation study.

  • Prepare Samples: For each condition, prepare a sample of the compound (e.g., at 1 mg/mL). Include a control sample protected from stress.

  • Apply Stress:

    • Acidic: Add 0.1 M HCl. Heat if necessary.

    • Alkaline: Add 0.1 M NaOH. Heat if necessary.

    • Oxidative: Add 3% hydrogen peroxide. Keep at room temperature.

    • Thermal: Expose the solid compound to dry heat (e.g., 80°C).

    • Photolytic: Expose a solution to a calibrated light source as specified in ICH Q1B guidelines.

  • Time Points: Sample and analyze at appropriate time points (e.g., 0, 2, 6, 24 hours) aiming for 5-20% degradation.

  • Analysis: Use a stability-indicating method (like HPLC, see Protocol 1), preferably coupled with a mass spectrometer (LC-MS), to separate and identify the parent drug from any formed degradants.

  • Evaluation: Characterize the degradation products and establish the primary degradation pathways. This data is invaluable for formulation development and defining storage requirements.[8]

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of synthetic intermediates is a cornerstone of quality, safety, and efficacy. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde, a key intermediate in the synthesis of Vonoprazan Fumarate, a potassium-competitive acid blocker (P-CAB), demands a multi-faceted analytical approach to ensure its identity, purity, and stability.[1][2] This guide provides an in-depth comparison of the essential analytical methods for the comprehensive characterization of this critical molecule.

The Analytical Imperative: Beyond a Simple Checkmark

The characterization of this compound is not merely a procedural formality. Each analytical technique provides a unique lens through which to view the molecule, and their combined application creates a holistic and robust quality profile. The choice of methods is driven by the need to unambiguously confirm the chemical structure, quantify the main component, and identify and quantify any process-related impurities or degradants. Potential impurities can arise from starting materials, side reactions during synthesis (such as defluorination), or degradation upon storage.[1]

This guide will explore the utility and comparative advantages of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (TGA/DSC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful technique for the unambiguous identification and structural confirmation of organic molecules. It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C) within the molecule.

Causality in Experimental Choices

For this compound, both ¹H and ¹³C NMR are indispensable. ¹H NMR provides a rapid assessment of the proton framework, confirming the presence of the pyrrole, phenyl, and aldehyde protons and their respective connectivities through spin-spin coupling. ¹³C NMR complements this by providing a count of the unique carbon atoms and information about their hybridization and electronic environment. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to the compound's solubility.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, significantly more scans than ¹H NMR are required for adequate signal-to-noise (e.g., 1024 or more), relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Data Presentation: Expected NMR Data
¹H NMR (DMSO-d₆, 600 MHz) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Pyrrole-H6.90dd1.8, 2.4H-4
Phenyl-H7.27-7.35m-3H
Phenyl-H7.77td7.8, 1.81H
Pyrrole-H7.82d1.8H-2
Aldehyde-H9.76s-CHO
NH12.14br s-NH

Note: The above ¹H NMR data is based on a published patent.

¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
Aromatic/Pyrrole C110-140C-2, C-4, C-5, Phenyl C's
Fluorinated Phenyl C~160 (d, J_CF)C-2' (ipso-F)
Aldehyde C=O~185CHO
Comparative Insights
  • Strengths: Unparalleled for structural confirmation and identification of impurities with different chemical structures. qNMR (quantitative NMR) can provide highly accurate purity assessment without the need for a reference standard of the analyte.

  • Weaknesses: Lower sensitivity compared to HPLC, making it less suitable for detecting trace impurities. The presence of overlapping signals in complex mixtures can complicate interpretation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern.

Causality in Experimental Choices

For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight. Electron Ionization (EI) is a higher-energy technique that induces more extensive fragmentation, providing a characteristic "fingerprint" of the molecule. Coupling MS with a chromatographic technique like GC or LC (GC-MS or LC-MS) is essential for analyzing complex mixtures and identifying impurities.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-mass spectrometer.

  • Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.

Data Presentation: Expected MS Data
Technique Expected Ion m/z
ESI-MS[M+H]⁺190.06
High-Resolution MS[M+H]⁺190.0666 (Calculated for C₁₁H₉FNO⁺)
Proposed Fragmentation Pathway (EI-MS)

A plausible fragmentation pathway under EI conditions would involve initial cleavages around the functional groups and the phenyl-pyrrole linkage.

G M [M]⁺˙ m/z 189 F1 [M-CHO]⁺ m/z 160 M->F1 -CHO F2 [M-H]⁺ m/z 188 M->F2 -H F3 [C₇H₄F]⁺ m/z 109 M->F3 -C₄H₃NCHO

Caption: Proposed EI-MS fragmentation of this compound.

Comparative Insights
  • Strengths: High sensitivity and specificity, excellent for confirming molecular weight and identifying known impurities when coupled with chromatography.

  • Weaknesses: Isomers can be difficult to distinguish by MS alone. Fragmentation patterns can be complex and may require expertise to interpret.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is the most widely used technique in the pharmaceutical industry for the separation, quantification, and purity assessment of drug substances and intermediates.

Causality in Experimental Choices

A reversed-phase HPLC (RP-HPLC) method is the logical choice for a moderately polar compound like this compound. A C18 column provides a versatile stationary phase for retaining the analyte. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer allows for the fine-tuning of the separation. UV detection is suitable as the molecule contains a chromophore.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 40% acetonitrile and increasing to 80% over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

Data Presentation: HPLC Purity Analysis
Parameter Typical Result
Retention TimeDependent on specific method conditions
Purity (Area %)> 99.0%
Impurity ProfileIdentification and quantification of any impurities
Comparative Insights
  • Strengths: High resolution and sensitivity, excellent for separating and quantifying closely related impurities. Well-established and validated methods are readily available for many pharmaceutical compounds.

  • Weaknesses: Requires a reference standard for quantification. Co-eluting impurities may not be detected. Does not provide structural information on its own.

Thermal Analysis (TGA/DSC): Assessing Thermal Stability and Physicochemical Properties

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide crucial information about the thermal stability, melting point, and solid-state properties of a material.

Causality in Experimental Choices

TGA is used to determine the temperature at which the compound begins to decompose, which is a critical parameter for handling and storage. DSC is employed to determine the melting point and to detect any polymorphic transitions. These data are vital for understanding the material's physical properties and for process development.

Experimental Protocol: TGA/DSC
  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Preparation: Place a small amount of the sample (5-10 mg) in an aluminum pan.

  • TGA Method: Heat the sample from ambient temperature to a sufficiently high temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • DSC Method: Heat the sample at a controlled rate (e.g., 10 °C/min) to determine the melting endotherm.

Data Presentation: Expected Thermal Analysis Data
Technique Parameter Expected Result
TGAOnset of DecompositionData not available in searched literature, but would indicate thermal stability
DSCMelting PointData not available in searched literature, but would provide a sharp endotherm for a pure crystalline solid
Comparative Insights
  • Strengths: Provides critical information on thermal stability and solid-state properties that are not accessible by other techniques.

  • Weaknesses: Does not provide structural information. The results can be influenced by experimental parameters such as heating rate and sample preparation.

Integrated Analytical Workflow

A comprehensive characterization of this compound necessitates an integrated workflow that leverages the strengths of each analytical technique.

G cluster_0 Characterization Workflow Start Sample of this compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (ESI and EI) Start->MS HPLC HPLC (RP-HPLC with UV) Start->HPLC Thermal Thermal Analysis (TGA/DSC) Start->Thermal Data_Analysis Data Integration and Analysis NMR->Data_Analysis Structural Confirmation MS->Data_Analysis Molecular Weight & Fragmentation HPLC->Data_Analysis Purity & Impurity Profile Thermal->Data_Analysis Thermal Stability & Physical Properties Report Comprehensive Certificate of Analysis Data_Analysis->Report

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The analytical characterization of this compound is a critical step in ensuring the quality and consistency of the final active pharmaceutical ingredient, Vonoprazan Fumarate. A combination of NMR spectroscopy for definitive structural elucidation, mass spectrometry for molecular weight confirmation, HPLC for purity and impurity profiling, and thermal analysis for assessing stability and physical properties provides a robust and comprehensive understanding of this key intermediate. By employing these techniques in a complementary fashion, researchers and drug development professionals can confidently advance their synthetic programs with a well-characterized and high-quality starting material.

References

A Comparative Guide to HPLC and GC-MS for the Purity Assessment of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is a critical intermediate in the synthesis of advanced pharmaceutical compounds, most notably Vonoprazan, a potassium-competitive acid blocker used for treating acid-related diseases.[1][2] In the landscape of drug development and manufacturing, the purity of such a starting material is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous analytical characterization to identify and quantify any impurities.[3][4][5]

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer data-driven insights to guide researchers, scientists, and drug development professionals in selecting the optimal technique for their specific needs.

Physicochemical Profile of the Analyte

Before designing an analytical method, a thorough understanding of the analyte's properties is essential.

PropertyValueSignificance for Analysis
Molecular Formula C₁₁H₈FNOProvides the exact mass for mass spectrometry confirmation.[6][7]
Molecular Weight 189.19 g/mol Basic property for calculations and MS identification.[6][7]
Melting Point 133 °CIndicates the compound is a solid at room temperature.[1]
Predicted Boiling Point 370.6 ± 32.0 °CThe high boiling point presents a challenge for GC analysis, suggesting HPLC may be more straightforward.[1]
Polarity LogP: 2.63; PSA: 32.86 ŲModerately polar, making it suitable for Reverse-Phase HPLC.[6] Polarity may cause peak tailing in GC without a suitable column or derivatization.

The compound's structure, featuring aromatic rings and a conjugated aldehyde system, imparts strong UV absorbance, making HPLC with UV detection a viable and straightforward option. Its high predicted boiling point and moderate polarity suggest that direct GC analysis could be challenging, potentially requiring high temperatures that risk thermal degradation or derivatization to enhance volatility.[8][9]

High-Performance Liquid Chromatography (HPLC) for Routine Purity Analysis

HPLC is a powerful technique for separating non-volatile or thermally sensitive compounds.[10][11] For this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical choice, where a non-polar stationary phase is used with a polar mobile phase to separate compounds based on their hydrophobicity.[12][13]

Causality of Method Design
  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the industry standard for its versatility and strong retentive capabilities for moderately polar compounds like our analyte.[14][15] The hydrophobic C18 chains will interact with the fluorophenyl and pyrrole rings, while the polar mobile phase will facilitate elution.

  • Mobile Phase Selection: A gradient elution using water and a miscible organic solvent like acetonitrile is chosen. This allows for the effective elution of the main compound while also providing sufficient resolution to separate it from potentially more polar (e.g., synthesis precursors) or less polar (e.g., dimerization by-products) impurities. A small amount of acid (e.g., formic or phosphoric acid) is added to suppress the ionization of any residual silanol groups on the stationary phase, thereby improving peak shape.

  • Detection: Given the analyte's conjugated aromatic system, a UV detector set at a wavelength of maximum absorbance (determined via a preliminary scan) provides excellent sensitivity and linearity for quantification.

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 40% B

      • 20-25 min: 40% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weighing Weigh Sample Dissolving Dissolve in Diluent Weighing->Dissolving Filtering Filter (0.45 µm) Dissolving->Filtering Injector Autosampler/Injector Filtering->Injector Inject 10 µL Column C18 Column (30°C) Injector->Column Pump Quaternary Pump Pump->Injector Detector UV-Vis Detector (254 nm) Column->Detector DataSystem Chromatography Data System (CDS) Detector->DataSystem Signal Report Purity Report (% Area) DataSystem->Report

Caption: Standard workflow for HPLC-based purity analysis.

Hypothetical HPLC Data

This table represents typical data from an HPLC analysis of a 99.5% pure sample, showing minor impurities.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
13.515000.10Unknown Impurity 1 (more polar)
29.8149250099.50This compound
314.245000.30Unknown Impurity 2 (less polar)
416.115000.10Unknown Impurity 3 (less polar)

Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmatory Analysis

GC-MS combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[16][17] It is the gold standard for identifying unknown volatile compounds.[10] However, for our analyte, its high boiling point and moderate polarity require careful method development.

Causality of Method Design
  • Overcoming Volatility Issues: A direct injection without derivatization is chosen for this guide to provide a direct comparison to HPLC. This necessitates a high-temperature program and a robust column. The inlet temperature must be high enough to ensure complete volatilization without causing thermal degradation.

  • Stationary Phase Selection: A mid-polarity column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-5ms), is a suitable starting point.[18] This phase offers good thermal stability and provides some interaction with the aromatic rings of the analyte, balancing volatility with separation.

  • Mass Spectrometry: Electron Ionization (EI) is the standard ionization technique for GC-MS.[16] It generates reproducible fragmentation patterns that can be compared against spectral libraries for identification. The fragmentation of pyrrole derivatives often involves characteristic losses from the parent ion, aiding in structural elucidation of unknown impurities.[19][20]

Experimental Protocol: GC-MS
  • Instrumentation:

    • GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Split (50:1).

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 1 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • Transfer Line Temperature: 290 °C.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-400 m/z.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in a volatile solvent such as Dichloromethane or Ethyl Acetate.

    • Further dilute to approximately 50 µg/mL for injection.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Prep Dissolve in Volatile Solvent Injector GC Injector (280°C) Prep->Injector Inject 1 µL Column Capillary Column (Temp Programmed) Injector->Column MS Mass Spectrometer (EI, 70 eV) Column->MS DataSystem Data System MS->DataSystem Ion Signal Report Purity Report (% Area) DataSystem->Report Library Spectral ID & Fragmentation Analysis DataSystem->Library

Caption: Workflow for GC-MS based purity and impurity identification.

Hypothetical GC-MS Data

This table shows data from a GC-MS analysis, where MS provides definitive identification.

Peak No.Retention Time (min)Area %IdentificationKey m/z Fragments
112.599.65This compound 189 (M+), 160, 133, 114
213.80.355-(2-Fluorophenyl)-1H-pyrrole (tentative)159 (M+), 133, 103

Objective Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is dictated by the analytical goal, sample properties, and available resources.[11][21]

ParameterHPLC with UV DetectionGC-MSRationale for this compound
Specificity High. Potential for interference from co-eluting impurities without mass detection.Very High. Mass spectral data provides definitive identification.[22]GC-MS is superior for identifying unknown impurities. HPLC relies solely on retention time for identification against a known standard.
Sensitivity Good to excellent (ng level).Excellent (pg to fg level).GC-MS is generally more sensitive, which is crucial for trace impurity analysis.[23][24]
Analyte Suitability Excellent. Ideal for non-volatile and thermally labile compounds.Challenging. Requires high temperatures due to low volatility, risking degradation.The compound's properties are inherently better suited to HPLC analysis.[10][11]
Method Development Straightforward. Based on well-established RP-HPLC principles.More complex. Requires careful optimization of temperature programs and potential evaluation of derivatization.[25]HPLC offers a more robust and faster path to a validated method for routine QC.
Sample Throughput Moderate to High. Typical run times are 15-30 minutes.Moderate. Run times can be similar, but sample preparation (if derivatization is needed) adds time.HPLC is generally faster for routine screening of multiple samples.
Cost (Instrument) LowerHigherHPLC systems are more accessible for standard QC labs.
Cost (Operational) Higher (solvent consumption)Lower (gas consumption)The cost of high-purity solvents for HPLC can be significant over time.[11]

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques capable of assessing the purity of this compound. However, their optimal applications differ significantly.

High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended primary technique for routine quality control and purity assessment. Its suitability for the analyte's non-volatile and moderately polar nature ensures a robust, reliable, and high-throughput method that aligns well with the validation requirements of regulatory bodies like the ICH.[3][26]

Gas Chromatography-Mass Spectrometry (GC-MS) serves as an indispensable complementary and confirmatory tool. While direct analysis is challenging due to the compound's properties, GC-MS provides unparalleled specificity for the definitive identification of unknown impurities or for investigating process-related volatile contaminants. Its superior sensitivity is invaluable for trace-level analysis during process development and in-depth stability studies.

For a comprehensive analytical strategy, HPLC should be employed for routine batch release and stability testing, while GC-MS should be utilized for reference standard characterization, impurity structure elucidation, and troubleshooting out-of-spec or atypical results.

References

A Comparative Guide to the Synthetic Pathways of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde: A Key Intermediate for Vonoprazan

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Pyrrole Core

In the landscape of modern pharmaceuticals, the strategic synthesis of heterocyclic intermediates is a cornerstone of drug discovery and development. Among these, 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS 881674-56-2) has emerged as a molecule of critical importance.[1] It serves as a fundamental building block in the manufacture of Vonoprazan (TAK-438), a potent potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders such as gastric ulcers and reflux esophagitis.[1][2][3] The efficacy and novelty of Vonoprazan, which offers a more rapid and sustained action compared to traditional proton pump inhibitors, places a high demand on the efficient and scalable production of its key intermediates.[1][3]

This guide provides an in-depth comparison of the primary synthetic pathways developed for this compound. We will dissect each route, evaluating them on metrics of efficiency, scalability, safety, and atom economy. By explaining the causality behind experimental choices and grounding our analysis in published data, this document aims to equip researchers, process chemists, and drug development professionals with the critical insights needed to select and optimize the synthesis of this vital pharmaceutical precursor.

Synthetic Strategy 1: Linear Assembly on a Pre-formed Pyrrole Ring

This classical and widely documented approach constructs the target molecule by sequentially functionalizing a starting pyrrole ring. The core logic is to install the required substituents—the carbaldehyde and the 2-fluorophenyl group—at the C3 and C5 positions, respectively. This route relies on a series of well-established organometallic and electrophilic substitution reactions.

The overall workflow involves protection of the pyrrole nitrogen, regioselective formylation, subsequent halogenation, and a final cross-coupling reaction to introduce the aryl moiety.

Pyrrole Pyrrole ProtectedPyrrole N-Protected Pyrrole (e.g., N-TIPS-Pyrrole) Pyrrole->ProtectedPyrrole N-Protection (e.g., TIPS-Cl) FormylatedPyrrole N-Protected-1H-pyrrole- 3-carbaldehyde ProtectedPyrrole->FormylatedPyrrole Vilsmeier-Haack Formylation (POCl₃, DMF) HalogenatedPyrrole 5-Bromo-N-protected-1H- pyrrole-3-carbaldehyde FormylatedPyrrole->HalogenatedPyrrole Bromination (NBS) CoupledProduct 5-(2-Fluorophenyl)-N-protected- 1H-pyrrole-3-carbaldehyde HalogenatedPyrrole->CoupledProduct Suzuki Coupling (2-Fluorophenylboronic acid, Pd catalyst) FinalProduct 5-(2-Fluorophenyl)-1H- pyrrole-3-carbaldehyde CoupledProduct->FinalProduct Deprotection

Caption: Linear synthesis from a pyrrole starting material.

Causality and Mechanistic Insights
  • Nitrogen Protection: The pyrrole nitrogen is first protected, typically with a sterically bulky group like triisopropylsilyl (TIPS).[2][4] This step is crucial for two reasons: it prevents N-functionalization in subsequent steps and, more importantly, its steric hindrance directs the incoming electrophile in the Vilsmeier-Haack reaction preferentially to the C3 position over the more electronically favored C2 position.[5]

  • Vilsmeier-Haack Formylation: This reaction introduces the aldehyde group using a Vilsmeier reagent, an electrophilic iminium salt generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7][8] The electron-rich pyrrole ring attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate which is subsequently hydrolyzed during workup to yield the carbaldehyde.[9][10]

  • Regioselective Bromination: With the C3 position occupied, the next electrophilic substitution is directed to the C5 position. N-Bromosuccinimide (NBS) is a common and effective reagent for this bromination step.[2][4]

  • Suzuki Cross-Coupling: The final carbon-carbon bond formation is achieved via a palladium-catalyzed Suzuki coupling reaction.[11] The 5-bromo-pyrrole derivative is coupled with 2-fluorophenylboronic acid to install the desired aryl group.[2][4] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and reliability.

Experimental Protocol: Linear Synthesis

Step 1: N-Protection of Pyrrole

  • To a solution of pyrrole in an anhydrous solvent (e.g., THF), add an equimolar amount of a strong base (e.g., NaH) at 0 °C.

  • After stirring for 30 minutes, slowly add triisopropylsilyl chloride (TIPS-Cl).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

Step 2: Vilsmeier-Haack Formylation

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ to anhydrous DMF at 0 °C.

  • Add the N-TIPS-pyrrole solution dropwise to the Vilsmeier reagent.

  • Heat the mixture (e.g., to 60-80 °C) for several hours.

  • Cool the reaction, pour it onto ice, and neutralize with an aqueous base (e.g., NaOH solution).

  • Extract the product and purify.

Step 3: Bromination

  • Dissolve the formylated pyrrole in a suitable solvent (e.g., THF or CCl₄).

  • Add N-Bromosuccinimide (NBS) portion-wise at 0 °C.

  • Stir the reaction in the dark until the starting material is consumed.

  • Wash the reaction mixture with aqueous sodium thiosulfate solution to remove excess bromine, extract, and purify.

Step 4: Suzuki Coupling and Deprotection

  • To a degassed mixture of the 5-bromo-pyrrole derivative, 2-fluorophenylboronic acid, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent system (e.g., Toluene/Ethanol), add an aqueous solution of a base (e.g., Na₂CO₃).

  • Heat the mixture under an inert atmosphere (e.g., Argon) until the reaction is complete.

  • During workup, the TIPS group is often cleaved under the reaction or workup conditions. If not, treat with a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Extract the final product and purify by recrystallization from a solvent like toluene to yield this compound as a light brown powder.[1][2]

Synthetic Strategy 2: Convergent Synthesis via Cyclization

Convergent strategies build the pyrrole ring from acyclic precursors that already contain some of the required structural elements. These methods can be more efficient by reducing the number of linear steps and are often amenable to large-scale production. A prominent example is a Paal-Knorr type synthesis.[12][13][14]

A patented industrial route starts from 2-fluoro-alpha-bromoacetophenone and constructs a key 1,4-dicarbonyl equivalent, which then undergoes a reductive cyclization.[15]

cluster_0 Precursor Synthesis cluster_1 Cyclization Bromoacetophenone 2-Fluoro-α-bromoacetophenone Dicarbonyl 4-(2-Fluorophenyl)-2-formyl- 4-oxobutyronitrile Bromoacetophenone->Dicarbonyl Oxopropionitrile 3-Oxo-propionitrile Oxopropionitrile->Dicarbonyl Substitution Reaction (Base catalyst) FinalProduct 5-(2-Fluorophenyl)-1H- pyrrole-3-carbaldehyde Dicarbonyl->FinalProduct Hydrogenation & Cyclization (HZSM-5, Pd/C, H₂)

Caption: Convergent synthesis via a cyclization pathway.

Causality and Mechanistic Insights
  • Precursor Synthesis: The synthesis begins by reacting 2-fluoro-alpha-bromoacetophenone with 3-oxo-propionitrile.[15] This substitution reaction, typically base-catalyzed, assembles the carbon backbone of the eventual pyrrole ring, creating the key intermediate 4-(2-fluorophenyl)-2-formyl-4-oxobutyronitrile. This intermediate is a functionalized 1,4-dicarbonyl equivalent.

  • Reductive Cyclization (Paal-Knorr type): The crucial step is the hydrogenation and cyclization of the butyronitrile intermediate.[15] This transformation is analogous to the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound condenses with an amine (here, ammonia is formed in situ or the nitrile itself participates) to form the pyrrole ring. The reaction is performed under a hydrogen atmosphere with a dual catalyst system: a palladium on carbon (Pd/C) catalyst for the hydrogenation and an HZSM-5 molecular sieve, which likely acts as a solid acid catalyst and template to facilitate the cyclization and dehydration steps.[15] This one-pot conversion from the acyclic precursor to the final heterocyclic product is highly efficient.

Experimental Protocol: Convergent Synthesis

Step 1: Synthesis of 4-(2-fluorophenyl)-2-formyl-4-oxobutyronitrile

  • Charge a reactor with 3-oxo-propionitrile, an alkaline catalyst (e.g., potassium carbonate), and an organic solvent (e.g., ethyl acetate).[15]

  • Start stirring and add a solution of 2-fluoro-alpha-bromoacetophenone in the same solvent dropwise.

  • Heat the reaction to 40-60 °C for 3-6 hours.[15]

  • After completion, cool the reaction and quench with a dilute acid (e.g., 5% HCl).

  • Extract the organic layer, wash, dry, and concentrate to obtain the intermediate.

Step 2: Hydrogenation and Cyclization

  • In a pressure vessel, charge the intermediate from Step 1, HZSM-5 molecular sieve, 10% Palladium on Carbon (Pd/C), and a solvent like 1,4-dioxane.[15]

  • Seal the vessel, replace the atmosphere with nitrogen, and then with hydrogen (1 atm).

  • Heat the mixture to 60-90 °C and stir vigorously for 15-20 hours.[15]

  • After the reaction, filter off the catalysts, and concentrate the filtrate.

  • Purify the crude product by recrystallization to obtain this compound.

Synthetic Strategy 3: Modern Multi-Component and Tandem Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient and "green" approach to complex molecules.[16][17][18] While a specific MCR for the title compound is not as widely commercialized, related strategies for synthesizing polysubstituted pyrrole-3-carbaldehydes have been developed, highlighting the potential of this approach.

One such advanced strategy involves a one-pot, three-component tandem reaction using a 1,2,3-triazine as a synthetic linchpin.[19][20][21]

cluster_0 One-Pot Tandem Reaction Triazine 5-Bromo-1,2,3-triazine Intermediate 5-Alkynyl-1,2,3-triazine Triazine->Intermediate Pd-catalyzed Sonogashira Coupling Alkyne Terminal Alkyne (e.g., 1-ethynyl-2-fluorobenzene) Alkyne->Intermediate Amine Primary Amine FinalProduct 1,5-Substituted pyrrole-3-carbaldehyde Amine->FinalProduct Intermediate->FinalProduct Ag-mediated Annulation

Caption: Tandem multi-component synthesis of pyrrole-3-carbaldehydes.

Causality and Mechanistic Insights

This elegant strategy builds the pyrrole core through a sequence of catalytic reactions in a single vessel.[21]

  • Sonogashira Coupling: The process begins with a palladium-catalyzed Sonogashira coupling between 5-bromo-1,2,3-triazine and a terminal alkyne (in this case, 1-ethynyl-2-fluorobenzene).[20] This step forges the C-C bond that will become the C5-aryl connection in the final product.

  • Silver-Mediated Annulation: The resulting 5-alkynyl-1,2,3-triazine intermediate then undergoes a silver-mediated reaction with a primary amine.[20][21] The amine adds to the alkyne, and the triazine ring acts as a masked synthon that undergoes ring-opening and intramolecular heteroannulation, ultimately extruding nitrogen gas (N₂) and forming the stable pyrrole aromatic ring system. This method exhibits broad functional group tolerance and provides a highly flexible route to diverse pyrrole scaffolds.[19]

Comparative Analysis

To provide a clear, objective comparison, the key performance indicators for each synthetic strategy are summarized below. The data represents typical outcomes reported in the literature and should be considered as a guide for process development.

ParameterStrategy 1: Linear SynthesisStrategy 2: Convergent CyclizationStrategy 3: Tandem MCR
Overall Yield Moderate (Reported ~35-40%)[2]High (Described as high yield)[15]Moderate to Good
Number of Steps 4-5 (excluding protection/deprotection)21 (One-pot, multi-step)
Scalability Moderate; requires multiple isolations and purifications.High; fewer steps and simpler workups make it suitable for industrial production.[15]Potentially high, but may require more specialized catalytic systems.
Reagent Cost Moderate to High (Pd catalysts, boronic acids, TIPS-Cl).Low to Moderate (Commodity starting materials, cheaper catalysts).[15]High (Specialized triazine starting material, Ag/Pd catalysts).
Safety & Hazards Use of pyrophoric NaH, toxic POCl₃, and flammable solvents.Use of flammable solvents and hydrogenation (requires specialized equipment).Use of toxic/expensive metal catalysts. Potential for N₂ gas evolution.
Atom Economy Low; multiple steps with stoichiometric byproducts (e.g., from protection/deprotection, bromination).High; convergent approach incorporates most atoms into the final product.High; characteristic of MCRs.
Flexibility High; allows for easy modification of the aryl group via different boronic acids.Lower; requires synthesis of a specific acyclic precursor for each desired analogue.Very High; allows for variation of both N1 and C5 substituents by changing the amine and alkyne.[19]

Conclusion and Outlook

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges.

  • Strategy 1 (Linear Synthesis) offers high flexibility for analogue synthesis in a research setting but is hampered by its length, moderate yields, and low atom economy, making it less ideal for large-scale manufacturing.

  • Strategy 2 (Convergent Cyclization) stands out as a robust and efficient method for industrial production.[15] Its short route, use of cost-effective materials, and high reported yields make it the most economically viable option for the bulk synthesis of this specific Vonoprazan intermediate.

  • Strategy 3 (Tandem MCR) represents the cutting edge of synthetic efficiency and elegance. While it offers unparalleled flexibility for creating diverse libraries of pyrroles, its reliance on more specialized and costly starting materials and catalysts may currently limit its application for the dedicated, large-scale synthesis of a single target like this compound.

For professionals in drug development, the choice of synthetic route will ultimately depend on the desired scale, cost considerations, and available resources. For bulk manufacturing of Vonoprazan, the convergent cyclization pathway appears to be the most field-proven and practical approach. However, for exploratory chemistry and the development of next-generation P-CABs, the principles of the linear and multi-component routes provide powerful tools for rapid analogue generation.

References

A Comparative Guide to Alternative Chemical Intermediates for the Synthesis of Potassium-Competitive Acid Blockers (P-CABs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The advent of Potassium-Competitive Acid Blockers (P-CABs) has marked a significant advancement in the management of acid-related gastrointestinal disorders. The intricate molecular architectures of leading P-CABs such as Tegoprazan, Vonoprazan, and Revaprazan necessitate robust and efficient synthetic strategies. A critical determinant of the overall efficiency, cost-effectiveness, and scalability of P-CAB synthesis lies in the selection and synthesis of key chemical intermediates. This guide provides an in-depth, objective comparison of alternative intermediates and synthetic routes for these next-generation pharmaceuticals, supported by experimental data to inform strategic decisions in drug development and manufacturing.

Tegoprazan: Navigating Chiral Complexity in the Chromanol Moiety

The synthesis of Tegoprazan is distinguished by the presence of a stereogenic center in its 5,7-difluorochroman-4-ol moiety. The precise control of this chirality is paramount for its therapeutic efficacy. The primary intermediate for this crucial fragment is (R)-5,7-Difluorochroman-4-ol . The choice of synthetic route to this chiral alcohol significantly impacts the overall process.

Alternative Synthetic Routes to (R)-5,7-Difluorochroman-4-ol

Two prominent strategies for the asymmetric synthesis of (R)-5,7-Difluorochroman-4-ol from the prochiral ketone, 5,7-difluorochroman-4-one, are Asymmetric Transfer Hydrogenation (ATH) and Enzymatic Kinetic Resolution.

  • Asymmetric Transfer Hydrogenation (Noyori-type): This well-established method utilizes a chiral ruthenium catalyst to achieve high enantioselectivity.[1]

  • Enzymatic Kinetic Resolution: This "green chemistry" approach employs lipases to selectively acylate one enantiomer of a racemic mixture of 5,7-difluorochroman-4-ol, allowing for the separation of the desired (R)-enantiomer.[2][3]

Parameter Asymmetric Transfer Hydrogenation (Noyori-type) Enzymatic Kinetic Resolution (Lipase-catalyzed)
Typical Yield HighTheoretically limited to 50% for the desired enantiomer
Enantiomeric Excess (ee) >99%>99% for the unreacted alcohol
Key Reagents Ruthenium catalyst (e.g., RuCl2--INVALID-LINK--), Formic acid/triethylamineImmobilized lipase (e.g., Novozym 435), Acyl donor (e.g., vinyl acetate)
Advantages High yield and enantioselectivity in a single step.Mild reaction conditions, environmentally friendly.
Disadvantages Expensive ruthenium catalyst and chiral ligands.Maximum 50% yield for the desired enantiomer, requires separation of the esterified and unreacted alcohol.
The Benzimidazole Core: Synthesis of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide

The second key fragment of Tegoprazan is the substituted benzimidazole core. A common intermediate for this is 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide .[4][5][6][7][8] The synthesis of this intermediate is a multi-step process that requires careful control of reaction conditions.

Coupling the Intermediates: The Mitsunobu Reaction

The final key step in the assembly of Tegoprazan involves the coupling of (R)-5,7-Difluorochroman-4-ol with the benzimidazole core. The Mitsunobu reaction is a highly effective method for this etherification, proceeding with a clean inversion of stereochemistry at the chiral center of the alcohol.[9][10] This ensures the formation of the desired (S)-configuration in the final Tegoprazan molecule.

Vonoprazan: Strategies for Constructing the Pyrrole Core

Vonoprazan's central scaffold is a 1,3,5-trisubstituted pyrrole ring. The efficient construction of this core is a primary focus of its synthesis. Two main approaches have emerged, each with distinct advantages and challenges.

Route A: Synthesis via 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate

This linear synthesis builds the pyrrole ring and then sequentially introduces the other substituents. A key intermediate in this pathway is ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate .[11]

Key Synthetic Transformations:

  • Paal-Knorr Pyrrole Synthesis: Construction of the pyrrole ring.

  • Sulfonylation: Introduction of the pyridin-3-ylsulfonyl group at the N-1 position.

  • Amide Formation and Reduction: Conversion of the ester to a methylaminomethyl side chain at the C-3 position.

Route B: Atom Transfer Radical Cyclization (ATRC)

A more convergent and potentially more scalable approach involves the use of an Atom Transfer Radical Cyclization (ATRC) to construct the pyrrole ring system.[12] This method has been demonstrated to be effective for the large-scale synthesis of Vonoprazan without the isolation of intermediates.[13]

Parameter Route A: Via 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate Route B: Atom Transfer Radical Cyclization (ATRC)
Starting Materials 2-fluoro-alpha-bromoacetophenone, ethyl 2-cyanoacetate2'-fluoroacetophenone
Overall Yield Not explicitly stated in comparative terms, but a four-step process is described.[14]23% overall yield (telescoped synthesis)
Key Intermediates 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrileDinitrile intermediate, 3,5-disubstituted pyrrole
Advantages More traditional and potentially easier to implement on a smaller scale.Telescoped process (no isolation of intermediates), potentially more scalable and cost-effective.[13]
Disadvantages Longer linear sequence.May require more specialized equipment and expertise for the radical cyclization step.

Revaprazan: Assembly of the Pyrimidine and Tetrahydroisoquinoline Moieties

The synthesis of Revaprazan involves the coupling of two key heterocyclic intermediates: a substituted pyrimidine and a tetrahydroisoquinoline.

Key Intermediates and their Synthesis
  • 4-chloro-2-(4-fluoroaniline)-5,6-dimethylpyrimidine: This intermediate provides the core pyrimidine structure of Revaprazan.

  • 1-methyl-1,2,3,4-tetrahydroisoquinoline: This chiral intermediate introduces the fused heterocyclic system.[15]

The synthesis of these intermediates involves multi-step sequences that require careful optimization to ensure high yields and purity.

Coupling Strategy

The final step in the synthesis of Revaprazan is a nucleophilic aromatic substitution reaction, where the secondary amine of 1-methyl-1,2,3,4-tetrahydroisoquinoline displaces the chlorine atom on the pyrimidine ring.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-5,7-Difluorochroman-4-ol[2]
  • To a solution of racemic (±)-5,7-difluorochroman-4-ol in an anhydrous organic solvent (e.g., toluene), add an immobilized lipase (e.g., Novozym 435, 10-50% w/w).

  • Add an acyl donor (e.g., vinyl acetate, 0.5-1.0 equivalents).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.

  • Once approximately 50% conversion is reached, filter off the immobilized lipase.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting (R)-5,7-difluorochroman-4-ol and the acylated (S)-enantiomer by column chromatography.

Protocol 2: Mitsunobu Coupling for Tegoprazan Synthesis[3][9]
  • Dissolve (R)-5,7-Difluorochroman-4-ol, 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide, and triphenylphosphine in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to yield the desired coupled product with inverted stereochemistry.

Protocol 3: Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile[16]
  • To a solution of 2-bromo-2'-fluoroacetophenone in a suitable solvent, add a source of cyanide (e.g., TMSCN) and a catalyst.

  • React with an appropriate three-carbon building block to form the pyrrole ring.

  • Purify the resulting 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile by crystallization or chromatography.

Visualizing the Synthetic Pathways

Tegoprazan_Synthesis cluster_coupling Mitsunobu Reaction ketone 5,7-Difluorochroman-4-one racemic_alcohol (±)-5,7-Difluorochroman-4-ol ketone->racemic_alcohol Reduction r_alcohol (R)-5,7-Difluorochroman-4-ol racemic_alcohol->r_alcohol Enzymatic Resolution tegoprazan Tegoprazan r_alcohol->tegoprazan benzimidazole 4-Hydroxy-N,N,2-trimethyl- 1-tosyl-1H-benzo[d]imidazole- 6-carboxamide benzimidazole->tegoprazan

Vonoprazan_Synthesis cluster_A Route A cluster_B Route B (ATRC) start_A 2-Fluoro-α-bromo- acetophenone pyrrole_ester 5-(2-fluorophenyl)-1H- pyrrole-3-carboxylate start_A->pyrrole_ester Paal-Knorr vonoprazan_A Vonoprazan pyrrole_ester->vonoprazan_A Multi-step start_B 2'-Fluoroacetophenone dinitrile Dinitrile Intermediate start_B->dinitrile pyrrole_B 3,5-Disubstituted Pyrrole dinitrile->pyrrole_B ATRC vonoprazan_B Vonoprazan pyrrole_B->vonoprazan_B Multi-step

Conclusion

The selection of chemical intermediates and synthetic routes for P-CABs is a multifaceted decision that requires a careful balance of factors including yield, purity, cost, scalability, and environmental impact. For Tegoprazan, the choice between asymmetric hydrogenation and enzymatic resolution for the synthesis of the chiral chromanol intermediate will depend on the specific manufacturing capabilities and cost considerations. For Vonoprazan, the atom transfer radical cyclization route presents a promising scalable alternative to more traditional linear syntheses. As the demand for P-CABs continues to grow, the development of innovative and efficient synthetic strategies centered on optimized intermediates will be crucial for ensuring broad patient access to these important medicines.

References

A Researcher's Guide to the Structure-Activity Relationship (SAR) of 5-Aryl-1H-Pyrrole-3-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 5-aryl-1H-pyrrole-3-carbaldehyde scaffold is a privileged heterocyclic motif that forms the backbone of numerous compounds with significant pharmacological activities.[1] Its structural versatility allows for targeted modifications, making it a cornerstone in the discovery of novel therapeutic agents, including anticancer, antibacterial, and enzyme inhibitors.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, synthesizing data from key studies to offer field-proven insights for researchers and drug development professionals. Our focus is on elucidating the causal relationships between structural modifications and resulting biological outcomes, thereby empowering more strategic and efficient drug design.

The Core Scaffold: A Platform for Chemical Exploration

The foundational structure of a 5-aryl-1H-pyrrole-3-carbaldehyde consists of a central pyrrole ring, an aryl group at the C5 position, and a carbaldehyde (formyl) group at the C3 position. The key to its utility in drug discovery lies in the accessibility of several positions for chemical modification, each offering a distinct opportunity to modulate the compound's physicochemical properties and biological activity.

Core_Scaffold cluster_0 5-Aryl-1H-pyrrole-3-carbaldehyde Core cluster_1 Key Modification Points mol N1 N1-Position (Pyrrole H) mol->N1 R1 C5_Aryl 5-Aryl Ring mol->C5_Aryl R2 C3_Aldehyde 3-Carbaldehyde Group mol->C3_Aldehyde R3 C2_C4 C2/C4-Positions mol->C2_C4 R4/R5

Caption: Core structure and key positions for SAR studies.

Synthetic Pathways: Building the Scaffold

The synthesis of these derivatives is often achieved through efficient and versatile methods, such as one-pot multicomponent reactions. A prominent strategy involves a proline-catalyzed Mannich reaction-cyclization sequence, followed by an oxidation step. This approach is favored for its operational simplicity and ability to generate a diverse library of compounds from readily available starting materials.[4]

Synthesis_Workflow start_materials Aromatic Aldehyde + Aromatic Amine + Succinaldehyde imine_formation In situ Imine Formation start_materials->imine_formation [Catalyst] mannich_reaction Proline-Catalyzed Mannich Reaction imine_formation->mannich_reaction cyclization Intramolecular Cyclization mannich_reaction->cyclization oxidation IBX-mediated Oxidative Aromatization cyclization->oxidation [IBX] product N-Aryl-pyrrole- 3-carbaldehyde oxidation->product

Caption: Generalized workflow for multicomponent synthesis.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from methodologies described for the efficient synthesis of N-aryl-pyrrole-3-carbaldehydes.[4][5]

  • Imine Formation: To a solution of an aromatic aldehyde (1.0 mmol) and an aromatic amine (1.0 mmol) in DMSO (5 mL), add L-proline (10 mol%). Stir the mixture at room temperature for 30 minutes to facilitate the in situ generation of the corresponding imine.

  • Mannich Reaction & Cyclization: Add succinaldehyde (1.2 mmol) to the reaction mixture. Continue stirring at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Oxidation: Once the formation of the pyrrolidine intermediate is complete, add 2-iodoxybenzoic acid (IBX) (1.5 mmol) to the mixture in one portion.

  • Aromatization: Stir the reaction mixture at room temperature for an additional 2-4 hours to allow for the oxidative aromatization to the final pyrrole product.

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-1H-pyrrole-3-carbaldehyde derivative.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of this scaffold can be finely tuned by strategic substitutions at various positions. The following sections compare the effects of these modifications based on published experimental data.

Influence of Substituents on the 5-Aryl Ring

The nature and position of substituents on the C5-aryl ring are critical determinants of biological potency, particularly for anticancer and antitubercular activities.

  • Electron-Withdrawing Groups (EWGs): Halogen substitutions often enhance activity. For instance, derivatives with a 4-chlorophenyl or a 2,4-dichlorophenyl group at the C5 position have demonstrated significant antitubercular activity, acting as inhibitors of the enoyl-ACP reductase (ENR) enzyme.[6] The presence of chloro and dichloro substituents on the phenyl ring is a common feature in potent derivatives.[5]

  • Electron-Donating Groups (EDGs): The introduction of EDGs like methoxy (-OCH3) or methyl (-CH3) groups can also yield highly active compounds. A 4-methoxyphenyl substituent at the N1-position is frequently used in synthetic schemes, suggesting its favorable contribution to the overall activity profile.[5]

  • Steric Hindrance: The position of the substituent matters. Ortho-substituted analogues have shown excellent α-amylase inhibition, suggesting that steric factors can influence binding to specific enzyme active sites.[7]

Modifications at the Pyrrole N1-Position

The nitrogen atom of the pyrrole ring provides a crucial handle for modification.

  • N-Aryl Substitution: The introduction of an aryl group, such as a 4-methoxyphenyl ring, is a common strategy that often leads to potent compounds.[5] This large, lipophilic group can engage in additional hydrophobic or π-stacking interactions within a biological target, enhancing binding affinity.

  • N-Alkylation: In contrast, for some activities like antifungal action, N-alkylation has been shown to reduce the biological potency compared to the parent N-H pyrrole.[1] This highlights that the N-H moiety may act as a critical hydrogen bond donor for interaction with certain targets.

Transformations of the 3-Carbaldehyde Group

The aldehyde at the C3 position is a versatile functional group that can be readily converted into other moieties, such as Schiff bases or hydrazones, to explore new interactions and biological activities.

  • Formation of Pyrazolines: Reaction of the aldehyde with hydrazine hydrate can form a pyrazoline ring. Pyrrolyl-pyrazoline carbaldehydes have been synthesized and identified as potent antitubercular agents.[6]

  • Schiff Base Derivatives: Condensation with various amines or hydrazides to form Schiff bases (imines) is a widely used strategy to generate derivatives with a broad spectrum of activities, including antibacterial, antifungal, and anthelmintic properties.[8] The extended conjugation and additional hydrogen bonding capabilities of these derivatives often lead to enhanced biological effects.

Comparative Performance Data

The following table summarizes the biological activities of representative 5-aryl-1H-pyrrole-3-carbaldehyde derivatives, providing a direct comparison of how structural modifications impact their performance.

Compound Class/ModificationTarget/ActivityKey Structural FeaturesExperimental Data (Example)Reference
Pyrrolyl Pyrazoline CarbaldehydesAntitubercular (ENR Inhibition)5-(4-Chlorophenyl) or 5-(2,4-Dichlorophenyl) groupMIC values in the low µg/mL range against M. tuberculosis[6]
N-Aryl-Pyrrole-3-CarbaldehydesAntibacterial2-(pyridin-3-yl) and 5-phenyl substituentsMIC value of 16 µg/mL against Pseudomonas putida[3]
Pyrrole-Indolin-2-OnesAnticancer (Kinase Inhibition)Pyrrole-3-carboxamide linked to an oxindole corePotent inhibitors of VEGFR and PDGFR tyrosine kinases[9]
3-Aroyl-1H-Pyrrole DerivativesAnticancer3-(4-bromobenzoyl) and 4-(3,4,5-trimethoxyphenyl)IC50 = 8.2 – 31.7 µM against various cancer cell lines[10]
N-Arylpyrrole DerivativesAntibiofilm / AntivirulenceN-phenyl-2,5-dimethylpyrrole-3-carbaldehydeBroad-spectrum biofilm inhibition against ESKAPE pathogens[11]

Key Biological Activities and Mechanisms

Anticancer Activity

Many derivatives of this scaffold exhibit potent antiproliferative effects by inhibiting key signaling pathways involved in cancer progression.[2] A major mechanism of action is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis.[9] The pyrrole ring acts as a bioisostere for other aromatic systems, effectively fitting into the ATP-binding pocket of these enzymes.

Anticancer_Mechanism compound Pyrrole Derivative (e.g., Pyrrole-Indolin-2-One) atp_binding Binds to ATP-Binding Pocket compound->atp_binding rtk Receptor Tyrosine Kinase (VEGFR, PDGFR) rtk->atp_binding phosphorylation Inhibits Kinase Phosphorylation atp_binding->phosphorylation downstream Blocks Downstream Signaling Pathways phosphorylation->downstream angiogenesis Inhibition of Angiogenesis downstream->angiogenesis proliferation Inhibition of Tumor Cell Proliferation downstream->proliferation result Anticancer Effect angiogenesis->result proliferation->result

Caption: Mechanism of action for kinase inhibitor derivatives.

Antimicrobial and Antitubercular Activity

The scaffold is also a promising platform for developing new antimicrobial agents to combat drug resistance.[3][11] As mentioned, specific derivatives are effective against Mycobacterium tuberculosis by inhibiting the InhA enzyme (ENR), a critical component of the bacterial cell wall synthesis pathway.[6] The SAR for this activity strongly suggests that electron-withdrawing groups on the 5-aryl ring are beneficial for potency.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the antiproliferative activity of compounds against cancer cell lines.

  • Cell Seeding: Seed human cancer cells (e.g., LoVo, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for another 48 or 72 hours under the same conditions.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Conclusion and Future Directions

The 5-aryl-1H-pyrrole-3-carbaldehyde scaffold is a highly adaptable and pharmacologically significant core. The structure-activity relationship studies consistently demonstrate that:

  • The 5-Aryl Ring is a primary driver of potency. Halogen substitutions are particularly effective for enhancing anticancer and antitubercular activities.

  • The N1- and C3-positions are key for modulating selectivity and physicochemical properties. Derivatization at these sites allows for the exploration of new chemical space and the fine-tuning of activity against specific targets.

Future research should focus on expanding the diversity of substituents at the C2 and C4 positions of the pyrrole ring, an area that remains relatively underexplored. Furthermore, combining this scaffold with other known pharmacophores could lead to the development of hybrid molecules with dual-action mechanisms, offering a promising strategy to overcome drug resistance and improve therapeutic outcomes.

References

A Senior Application Scientist's Guide to Validating Product Structure with Spectroscopic Data from Literature

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Validation in Scientific Advancement

In the realms of research, and particularly within the exacting discipline of drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An assumed structure is a liability that can invalidate extensive research, compromise patient safety, and lead to significant financial loss. Therefore, the rigorous validation of a product's chemical structure is not merely a quality control step but a fundamental prerequisite for scientific integrity.

This guide provides a comprehensive framework for validating the structure of a chemical entity by comparing experimentally acquired spectroscopic data with established literature and database records. As your Senior Application Scientist, I will not just outline the steps but also delve into the causality behind experimental choices, ensuring that the protocols described herein are self-validating systems. This approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), providing you with a robust methodology for confident structural confirmation. Adherence to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) is a key aspect of this process, ensuring that the structural elucidation is thorough and well-documented.[1][2]

The Foundational Spectroscopic Trio: A Comparative Overview

No single spectroscopic technique provides a complete structural picture. Instead, a synergistic approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for unambiguous structure elucidation.[1][2] Each technique probes different aspects of the molecule, and their combined data provides a multi-faceted confirmation of the proposed structure.

Spectroscopic Technique Primary Information Provided Strengths Limitations
Nuclear Magnetic Resonance (NMR) Detailed map of the carbon-hydrogen framework, connectivity, and stereochemistry.Unparalleled for detailed structural elucidation of molecules in solution.Requires larger sample amounts, deuterated solvents, and longer acquisition times.[3]
Mass Spectrometry (MS) Precise molecular weight and elemental composition; fragmentation patterns offer structural clues.High sensitivity, requires minimal sample, and provides exact mass.[4]Does not typically distinguish between isomers.[5]
Infrared (IR) Spectroscopy Presence or absence of specific functional groups.Fast, easy to use, and provides a "molecular fingerprint".[6]Provides limited information on the overall molecular skeleton; complex spectra can be difficult to interpret fully.[3]

Deep Dive 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the detailed structure of a molecule in solution.[7] By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together the molecular puzzle with high confidence.

Expertise & Experience: The "Why" Behind the Data

The core parameters in a ¹H NMR spectrum are chemical shift (δ), integration, and multiplicity (splitting pattern).

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[8][9] Protons near electronegative atoms or unsaturated groups are "deshielded" and appear at higher chemical shifts (downfield).[9][10] Comparing the observed chemical shifts to literature values for the target compound is the first critical step in validation.

  • Integration: The area under an NMR signal is proportional to the number of protons it represents.[11] This provides a ratio of the different types of protons in the molecule, which must match the proposed structure.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the influence of neighboring, non-equivalent protons.[11] The 'n+1 rule' is a fundamental concept here, where a proton with 'n' neighbors is split into 'n+1' peaks.[8] This provides direct evidence of connectivity within the molecule.

¹³C NMR spectra are typically simpler, showing a single peak for each chemically distinct carbon atom. The chemical shift range is much wider than in ¹H NMR, leading to better resolution.[10]

Trustworthiness: A Self-Validating Protocol for NMR Data Acquisition

To ensure your experimental data is reliable and comparable to literature values, a stringent and well-documented protocol is essential.

Step-by-Step Protocol for ¹H NMR Sample Preparation and Acquisition:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the product.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[12] The choice of solvent is critical and should match the solvent used in the literature data you are comparing against, as solvent effects can cause slight variations in chemical shifts.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0 ppm and serves as a universal reference point.[9]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • "Lock" the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • "Shim" the magnetic field to optimize its homogeneity, which ensures sharp, well-resolved peaks.[13]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard pulse sequences. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the raw data (Free Induction Decay) to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are upright and on a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate all signals and normalize the values to a known number of protons.

Data Presentation: Comparing Experimental and Literature NMR Data

A systematic comparison is best presented in a tabular format. Minor deviations in chemical shifts (typically ±0.02 ppm for ¹H and ±0.2 ppm for ¹³C) are generally acceptable and can arise from differences in concentration, temperature, or minor pH variations.

Table for ¹H NMR Data Comparison:

Proposed Assignment Literature δ (ppm), Multiplicity, J (Hz) Experimental δ (ppm), Multiplicity, J (Hz) Integration (Expected) Integration (Observed) Δδ (ppm)
H-17.85 (d, 8.2)7.84 (d, 8.2)1H1.02-0.01
H-27.50 (t, 7.5)7.49 (t, 7.5)1H0.99-0.01
..................

Deep Dive 2: Mass Spectrometry (MS) - Confirming Molecular Weight and Elemental Composition

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing two crucial pieces of information for structure validation: the molecular weight of the compound and, with high-resolution instruments, its elemental formula.[14]

Expertise & Experience: The Power of High Resolution

While nominal mass spectrometry provides the integer molecular weight, High-Resolution Mass Spectrometry (HRMS) is the gold standard for structural confirmation.[5] HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values to four or more decimal places.[15] This high accuracy allows for the unambiguous determination of the elemental composition of the molecule, as very few combinations of atoms will have the same exact mass.[15][16] For example, CO (27.9949 Da), N₂ (28.0061 Da), and C₂H₄ (28.0313 Da) all have a nominal mass of 28, but are easily distinguished by HRMS.

The fragmentation pattern observed in a mass spectrum can also provide valuable structural information, acting as a fingerprint that can be compared to literature or database spectra.[4][17]

Trustworthiness: A Self-Validating Protocol for HRMS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent like methanol or acetonitrile.

  • Instrument Calibration:

    • Before running the sample, calibrate the mass spectrometer using a known standard. This ensures the high mass accuracy required for elemental composition determination.

  • Data Acquisition:

    • Infuse the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source for polar molecules common in drug development.

    • Acquire the spectrum in a high-resolution mode.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

    • Use the instrument's software to calculate the elemental composition based on the measured accurate mass. The software will generate a list of possible formulas within a specified mass tolerance (e.g., ±5 ppm).

    • Compare the isotopic pattern of the experimental data with the theoretical pattern for the proposed formula. The relative abundance of isotopes (e.g., ¹³C) must match.

Data Presentation: Comparing Experimental and Literature MS Data
Ion Proposed Formula Calculated Exact Mass Observed Exact Mass Mass Error (ppm)
[M+H]⁺C₁₇H₁₄FN₃O₃328.1092328.1095+0.9

Deep Dive 3: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule.[18] Since different types of bonds (e.g., C=O, O-H, N-H) vibrate at characteristic frequencies, the IR spectrum provides a rapid and effective way to identify the functional groups present in a sample.[18][19]

Expertise & Experience: Interpreting the Spectrum

An IR spectrum is typically divided into two regions:

  • Functional Group Region (4000-1500 cm⁻¹): Peaks in this region are generally diagnostic for specific functional groups.[20] For example, a strong, sharp peak around 1700 cm⁻¹ is indicative of a carbonyl (C=O) group, while a broad peak between 3200-3600 cm⁻¹ suggests an alcohol or amine (O-H or N-H) group.[21]

  • Fingerprint Region (1500-400 cm⁻¹): This region contains complex vibrations involving the entire molecule.[3][20] The pattern of peaks here is unique to a specific compound, serving as its "molecular fingerprint".[6] Direct comparison of the fingerprint region of your sample with that of a reference spectrum from the literature is a powerful method for confirming identity.[20][22]

Trustworthiness: A Self-Validating Protocol for FTIR Data Acquisition

Modern Fourier Transform Infrared (FTIR) spectrometers, often equipped with an Attenuated Total Reflectance (ATR) accessory, make data acquisition straightforward.

  • Sample Preparation:

    • For ATR-FTIR, place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact.

  • Background Collection:

    • Collect a background spectrum of the empty ATR crystal. This is automatically subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.

  • Sample Spectrum Acquisition:

    • Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Label the major absorption peaks (in cm⁻¹) and compare them to literature values for the target compound.

Data Presentation: Comparing Experimental and Literature IR Data
Literature ν (cm⁻¹) Experimental ν (cm⁻¹) Intensity Assignment
33503348BroadO-H stretch
30603062MediumAromatic C-H stretch
17101708Strong, SharpC=O stretch (acid)
16151612StrongC=C stretch (aromatic)
............

Slight shifts of a few wavenumbers (cm⁻¹) are common and can be attributed to differences in the physical state of the sample (e.g., solid vs. liquid) or the specific sampling technique used.[23]

Synthesizing the Data: A Holistic Approach to Validation

The true power of this methodology lies in the integration of all three spectroscopic techniques. NMR provides the structural framework, HRMS confirms the elemental composition and molecular weight, and IR verifies the presence of key functional groups. A proposed structure is considered validated only when the experimental data from all three techniques are in full agreement with the literature and with each other.

Integrated Validation Workflow

The following diagram illustrates the logical workflow for a comprehensive structural validation.

G cluster_0 Data Acquisition cluster_1 Literature & Database Search cluster_2 Data Comparison & Analysis Acquire_H_NMR Acquire ¹H & ¹³C NMR Compare_NMR Compare NMR Data (δ, J, Integration) Acquire_H_NMR->Compare_NMR Acquire_HRMS Acquire HRMS Compare_MS Compare MS Data (Accurate Mass, Isotopes) Acquire_HRMS->Compare_MS Acquire_IR Acquire IR Compare_IR Compare IR Data (Functional Groups, Fingerprint) Acquire_IR->Compare_IR Search_Lit Find Reference Spectra (e.g., SDBS, SciFinder) Search_Lit->Compare_NMR Search_Lit->Compare_MS Search_Lit->Compare_IR Decision Structure Validated? Compare_NMR->Decision Compare_MS->Decision Compare_IR->Decision Conclusion Structure Confirmed Decision->Conclusion Yes Revise Revise Proposed Structure / Re-evaluate Data Decision->Revise No

Caption: Workflow for integrated spectroscopic data analysis.

Navigating the Literature: Best Practices for Source Selection

The validity of your comparison hinges on the quality of the reference data. Always prioritize sources from the following hierarchy:

  • Peer-Reviewed Scientific Journals: Publications in reputable chemistry journals are the gold standard.

  • Comprehensive Spectral Databases: Curated databases provide easy access to a vast amount of spectral data.

    • Spectral Database for Organic Compounds (SDBS): A free and highly reliable resource from Japan's AIST.[24]

    • Commercial Databases (e.g., Wiley's KnowItAll, CCDC): These offer extensive, high-quality, and well-vetted libraries.[24][25][26]

  • Pharmacopeias (e.g., USP, EP): For pharmaceutical substances, these provide official reference standards and data.

When using literature data, always note the experimental conditions reported (e.g., NMR solvent, MS ionization method) to ensure a valid comparison.

Conclusion: Achieving Full Molecular Confidence

Validating a product's structure by comparing experimental spectroscopic data with literature values is a cornerstone of rigorous scientific practice. By synergistically applying NMR, MS, and IR spectroscopy and following self-validating protocols, researchers can achieve a high degree of confidence in their molecular structures. This meticulous approach not only ensures data integrity but also upholds the standards of quality and safety essential in research and drug development.

References

Benchmarking purity standards for pharmaceutical intermediates like 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of active pharmaceutical ingredients (APIs), the quality of pharmaceutical intermediates is paramount.[1][2][3] Even minute impurities can cascade through subsequent reaction steps, potentially compromising the safety and efficacy of the final drug product.[1][2] This guide provides an in-depth technical comparison of purity standards and analytical methodologies for a critical intermediate, 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS 881674-56-2). This compound is a key building block in the synthesis of Vonoprazan fumarate, a potassium-competitive acid blocker used for treating acid-related gastrointestinal diseases.[4][5]

This document is intended for researchers, scientists, and drug development professionals, offering a framework for establishing robust purity criteria and selecting appropriate analytical techniques. We will delve into the causality behind experimental choices, emphasizing self-validating protocols grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[6][7][8][9]

The Imperative of Purity in Pharmaceutical Intermediates

The synthesis of this compound is a multi-step process that can introduce various impurities.[4][10] These can be broadly categorized as organic impurities (starting materials, by-products, intermediates, and degradation products), inorganic impurities (reagents, catalysts, heavy metals), and residual solvents.[11][12] Controlling these impurities is not merely a matter of achieving a high percentage purity; it is about understanding the impurity profile and ensuring that potentially harmful substances are absent or are present at levels that pose no risk.[13][14][15] A purity of >98% is often cited for this intermediate, but the nature of the remaining <2% is of critical importance.[5][16]

Common challenges in the synthesis of this pyrrole derivative include defluorination and the formation of side-products from reactions involving the pyrrole ring or the aldehyde group.[4] Therefore, a comprehensive analytical strategy is essential to ensure batch-to-batch consistency and the safety of the final API.[3][4]

Comparative Analysis of Analytical Methodologies

A multi-faceted approach is necessary for the comprehensive analysis of this compound. The choice of analytical technique is dictated by the specific information required, such as identity, purity, impurity profile, and residual solvent content.[4] The following table compares the primary analytical methods and their applications in this context.

Analytical Technique Primary Application Strengths Limitations Typical Acceptance Criteria (as per ICH Q2(R2))
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of known and unknown impurities.[4]High resolution, sensitivity, and quantitative accuracy.May require reference standards for impurity identification.Assay: 98.0% - 102.0%; Individual unknown impurity: ≤ 0.10%; Total impurities: ≤ 1.0%
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile organic impurities and residual solvents.[17][18][19][20]High sensitivity and specificity for volatile compounds; provides structural information for identification.[20]Not suitable for non-volatile or thermally labile compounds.Residual Solvents: As per ICH Q3C guidelines (e.g., Class 2 solvents < specified ppm limits).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the intermediate and its impurities.[13][14][15][21]Provides unequivocal structural information without the need for reference standards for every impurity.[13][14][15]Lower sensitivity compared to chromatographic techniques.Conforms to the reference spectrum; absence of signals from significant impurities.
Mass Spectrometry (MS) Molecular weight determination and structural confirmation.[4]High sensitivity and provides molecular weight information.May not distinguish between isomers without fragmentation analysis.Molecular ion peak corresponds to the theoretical mass.

Experimental Protocols: A Self-Validating System

The trustworthiness of analytical data hinges on the validation of the methods used.[6][7] According to ICH Q2(R2) guidelines, analytical procedures must be validated for parameters such as specificity, linearity, accuracy, precision, and robustness.[6][7]

Workflow for Purity and Impurity Profiling

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound, ensuring a thorough characterization of the intermediate.

Purity_Analysis_Workflow cluster_0 Initial Characterization cluster_1 Quantitative Analysis cluster_2 Impurity Identification & Characterization cluster_3 Forced Degradation Studies A Sample Receipt & Visual Inspection B Identity Confirmation (NMR, MS) A->B Initial ID C Purity Assay & Impurity Profiling (HPLC-UV) B->C Purity Check G Stress Testing (Acid, Base, Oxidation, Heat, Light) B->G Stability Indicating Method Development D Residual Solvent Analysis (HS-GC-MS) C->D Parallel Analysis E Isolate Unknown Impurities (Prep-HPLC) C->E If unknown impurities > 0.1% F Structural Elucidation (LC-MS/MS, NMR) E->F Structure ID H Analyze Degradants (HPLC, LC-MS) G->H Degradation Profile

Caption: A comprehensive workflow for the analysis of pharmaceutical intermediates.

Detailed Protocol: HPLC Method for Purity and Impurity Determination

This protocol outlines a validated HPLC method for the determination of purity and impurities of this compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid.

  • Reference standard of this compound.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., Acetonitrile/Water 50:50) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample in the same diluent to a final concentration of 1.0 mg/mL.

4. Data Analysis:

  • Calculate the percentage purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the reference standard.

  • Identify and quantify impurities based on their relative retention times and response factors (if known). For unknown impurities, use area normalization.

Causality behind Experimental Choices: A gradient elution is chosen to effectively separate impurities with a wide range of polarities from the main compound. The use of a C18 column is standard for reverse-phase chromatography of moderately polar organic molecules. Formic acid is added to the mobile phase to improve peak shape and resolution by suppressing the ionization of acidic and basic functional groups. The detection wavelength of 254 nm is selected based on the UV absorbance spectrum of the analyte.

Forced Degradation Studies: Predicting Stability

Forced degradation studies are essential to establish the intrinsic stability of the intermediate and to develop stability-indicating analytical methods.[22][23][24][25][26] These studies involve subjecting the intermediate to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[23][24][25] The analytical method is then challenged to demonstrate its ability to separate these degradants from the main compound and other impurities.[22][23]

Forced Degradation Workflow

The following diagram illustrates the workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis & Evaluation A Acid Hydrolysis (e.g., 0.1N HCl) F Analyze Stressed Samples (HPLC, LC-MS) A->F B Base Hydrolysis (e.g., 0.1N NaOH) B->F C Oxidation (e.g., 3% H2O2) C->F D Thermal Stress (e.g., 80°C) D->F E Photolytic Stress (ICH Q1B) E->F G Evaluate Peak Purity of Main Peak F->G Specificity H Identify Major Degradants G->H Characterization

Caption: Workflow for forced degradation studies of a pharmaceutical intermediate.

Conclusion

Establishing and adhering to stringent purity standards for pharmaceutical intermediates like this compound is a critical, non-negotiable aspect of drug development. A comprehensive analytical strategy, employing a combination of chromatographic and spectroscopic techniques, is essential for a complete understanding of the intermediate's quality. The validation of these analytical methods in accordance with ICH guidelines ensures the reliability and accuracy of the data generated. Furthermore, forced degradation studies play a crucial role in developing stability-indicating methods and predicting the long-term stability of the intermediate. By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of their pharmaceutical intermediates, ultimately contributing to the safety and efficacy of the final drug product.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS No. 881674-56-2). As a compound with acute toxicity and irritant properties, adherence to hazardous waste protocols is mandatory. The primary disposal route for this solid chemical is collection in a designated, properly labeled hazardous waste container for subsequent removal and destruction by a licensed chemical waste disposal company, typically via incineration. Under no circumstances should this compound be disposed of in regular trash or flushed down the drain. This guide outlines the necessary personal protective equipment (PPE), waste segregation, containment, labeling, and emergency spill procedures to ensure the safety of laboratory personnel and maintain environmental and regulatory compliance.

Compound Identification and Hazard Profile

Understanding the specific hazards of this compound is the foundation of its safe management. This compound is a solid organic chemical that presents multiple health risks upon exposure.[1][2][3]

PropertyValueSource(s)
CAS Number 881674-56-2[4]
Molecular Formula C₁₁H₈FNO[2][4]
Molecular Weight 189.19 g/mol [2]
Physical State Solid (Light Brown to Brown)[5]
Melting Point ~201°C[5]

Globally Harmonized System (GHS) Hazard Classification: [1][2][6]

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation.

  • Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.

The causality behind these classifications dictates the stringent handling protocols. The compound's ability to cause irritation necessitates the use of robust PPE, while its acute toxicity underscores the importance of preventing any release into the environment or exposure to personnel.

The Principle of Compliant Disposal: Safety and Regulation

The disposal of any laboratory chemical is governed by strict regulations to protect human health and the environment. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[7][8] Because this compound meets the criteria for toxicity, it is classified as a hazardous waste.[7][9]

This classification prohibits disposal via standard routes like sinks or regular trash.[7][9] Improper disposal can lead to environmental contamination, significant fines, and potential legal action.[7] The procedures outlined below are designed to comply with these regulations and ensure a self-validating system of safety and accountability.

Procedural Guide to Disposal

This section provides a step-by-step methodology for managing this compound from the point of generation to its final collection.

Required Personal Protective Equipment (PPE)

Before handling the waste compound in any form, ensure the following PPE is worn to mitigate exposure risks identified in its hazard profile:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[5]

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat. Ensure no skin is exposed. For larger quantities or spill cleanup, consider additional protective clothing.[1]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhaling dust.[5][10]

Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Identify the Waste: This guide pertains to solid this compound and materials contaminated with it (e.g., weighing paper, gloves, paper towels).

  • Segregate as Solid Organic Waste: This compound must be collected in a container designated for solid, non-halogenated or halogenated (depending on your institution's specific waste streams) organic hazardous waste.

  • Maintain Incompatibility Separation: Store this waste away from strong oxidizing agents, acids, and bases to prevent potential reactions.[11][12]

Containment and Labeling Protocol

All hazardous waste must be accumulated in appropriate, clearly identified containers.[13]

  • Select a Compatible Container: Use the original manufacturer's container if possible.[13][14] If not, use a clean, dry, sturdy container made of a compatible material (e.g., glass or polyethylene) with a leak-proof, screw-on cap.[14] Do not use containers with corks or parafilm as primary closures.[14]

  • Attach a Hazardous Waste Tag: As soon as the first particle of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EH&S) department.

  • Complete the Label: Fill out the label completely and legibly, including:

    • The full chemical name: "this compound". Do not use abbreviations.

    • The approximate quantity of waste.

    • The accumulation start date (the date the first waste was added).[15]

    • All associated hazard warnings (e.g., "Toxic," "Irritant").

  • Keep the Container Closed: The waste container must remain securely capped at all times, except when actively adding waste.[11][14]

On-Site Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending collection.

  • Designate a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[7][11]

  • Utilize Secondary Containment: Place the primary waste container inside a secondary container, such as a lab tray or bin, that is chemically compatible and large enough to hold 110% of the primary container's contents.[14] This prevents the spread of material in case of a leak.

  • Inspect Regularly: The SAA should be inspected weekly for any signs of container deterioration, leaks, or label degradation.[7]

Final Disposal Arrangement
  • Do Not Treat the Waste: Do not attempt to neutralize or chemically treat the waste unless you are following a specific, validated, and approved protocol from your institution's EH&S department.

  • Request a Pickup: Once the waste container is nearly full (e.g., 75-90% capacity) or reaches the time limit specified by regulations (often 90 days to one year depending on generator status), arrange for its collection by your institution's EH&S department or a licensed hazardous waste contractor.[13][14][16]

  • Maintain Records: Keep a detailed record of the waste generated and disposed of, as this is a key component of regulatory compliance.[15]

Emergency Procedures for Spills

Accidental spills must be managed promptly and safely.[1]

  • Minor Spill (Contained within a fume hood):

    • Ensure appropriate PPE is worn.

    • Prevent the generation of dust. Do not use a dry brush.[1]

    • Gently cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and place the cloth in the hazardous waste container.

    • Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.

  • Major Spill (Outside of a fume hood or a large quantity):

    • Evacuate personnel from the immediate area and restrict access.

    • Alert your colleagues and supervisor.

    • If safe to do so, eliminate ignition sources.

    • Contact your institution's EH&S or emergency response team immediately. Do not attempt to clean it up yourself.

Decontamination of Empty Containers

Empty containers that once held this compound must be managed properly.

  • Triple Rinsing: An empty container that held this toxic chemical must be triple-rinsed with an appropriate solvent (e.g., acetone or ethanol) capable of removing the residue.[17]

  • Collect the Rinsate: The solvent rinsate from this procedure is considered hazardous waste and must be collected in a designated container for liquid hazardous waste.[17]

  • Container Disposal: After triple-rinsing and air-drying, deface the original label. The container may then be disposed of in the regular trash or recycled, according to your institution's specific policies.[17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.

G start Waste Generation (5-(2-Fluorophenyl)-1H- pyrrole-3-carbaldehyde) ppe_check Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) start->ppe_check waste_type Step 2: Characterize Waste ppe_check->waste_type solid_waste Pure Solid or Contaminated Labware (Gloves, Wipes, etc.) waste_type->solid_waste Solid liquid_waste Contaminated Solvent (e.g., from Rinsing) waste_type->liquid_waste Liquid container_solid Step 3: Place in Labeled 'Solid Hazardous Waste' Container solid_waste->container_solid container_liquid Step 3: Place in Labeled 'Liquid Hazardous Waste' Container liquid_waste->container_liquid segregate Step 4: Ensure Segregation (Away from Incompatibles) container_solid->segregate container_liquid->segregate store Step 5: Store in SAA with Secondary Containment segregate->store pickup Step 6: Request Pickup (When full or time limit reached) store->pickup

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Laboratory Operations

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No. 881674-56-2). As a key reagent in the synthesis of therapeutic agents like vonoprazan, a potassium-competitive acid blocker, its safe handling is paramount to ensuring both personnel safety and research integrity[1]. This guide moves beyond a simple checklist, explaining the causality behind each procedural step to build a culture of safety and confidence in your laboratory.

Hazard Assessment: Understanding the Compound

A thorough risk assessment is the foundation of any laboratory safety protocol.[2] this compound is a solid, light brown to brown powder with a melting point of approximately 201°C.[3] While GHS classification data has shown some inconsistency across different suppliers, a conservative approach is always recommended.[4][5] The primary hazards identified are:

  • Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][6]

  • Skin and Eye Irritation: It is known to be a skin and eye irritant, causing serious eye irritation.[1][4][6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6]

As a halogenated aromatic compound, it also requires specific disposal procedures to prevent environmental contamination.[7][8] The aldehyde functional group suggests a potential for reactivity and sensitivity to air and light, necessitating careful storage.[9][10]

Summary of Hazards and Required Protection
Hazard IDRoute of ExposurePotential EffectsPrimary Engineering ControlMinimum Personal Protective Equipment (PPE)
Acute Toxicity Inhalation, Dermal, IngestionHarmful if inhaled, absorbed through skin, or swallowed.[4][6]Chemical Fume HoodChemical Splash Goggles, Nitrile Gloves, Lab Coat
Irritation Dermal, Eye ContactCauses skin irritation and serious eye irritation.[4][6]Chemical Fume HoodChemical Splash Goggles, Nitrile Gloves, Lab Coat
Respiratory InhalationMay cause respiratory tract irritation.[6]Chemical Fume HoodN95 Respirator (if dust is possible outside hood)
Environmental Improper DisposalClassified as an environmentally hazardous substance.[11]N/ASegregated Halogenated Waste Containers

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls like a certified chemical fume hood are the primary means of protection, a robust PPE protocol is essential for minimizing direct exposure.[12][13]

Core PPE Requirements
  • Body Protection: A standard flame-resistant lab coat should be worn and kept fully fastened to protect clothing and skin from potential splashes.[12]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[14] Given the compound's classification as harmful in contact with skin, consider double-gloving for enhanced protection, especially during weighing and transfer operations.[15] Always inspect gloves for tears or holes before use and remove them immediately after contact with the chemical, washing hands thoroughly before putting on a new pair.

  • Eye and Face Protection: Due to the risk of serious eye irritation, chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[14] Safety glasses with side shields are not sufficient to protect against splashes. When handling larger quantities (>10g) or when a significant splash hazard exists, a face shield should be worn in addition to chemical splash goggles.[12][14]

Task-Specific Respiratory Protection

All handling of the solid compound that could generate dust must be performed within a chemical fume hood.[7] If, for any reason, there is a risk of inhaling dust particles (e.g., during a large spill cleanup outside of a hood), a NIOSH-approved respirator is required. The specific type will depend on the potential exposure concentration, but an N95 dust mask is a minimum precaution.[12]

Operational and Disposal Plans

A self-validating protocol ensures safety at every stage, from preparation to disposal.

Workflow for Safe Handling and Disposal

G Workflow: Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Decontamination & Waste Collection cluster_disposal Disposal prep1 Verify Fume Hood Certification prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Work Area: Clean, Uncluttered prep2->prep3 handle1 Weigh Solid Compound (Use anti-static weigh boat) prep3->handle1 Begin Work handle2 Transfer to Reaction Vessel handle1->handle2 clean1 Rinse Contaminated Glassware with Appropriate Solvent handle2->clean1 Post-Reaction clean3 Collect Solid Waste (weigh boats, contaminated wipes) handle2->clean3 clean2 Collect Rinsate clean1->clean2 waste_container Halogenated Organic Waste clean2->waste_container clean3->waste_container dispose1 Arrange Pickup via Institution's EHS Office waste_container->dispose1

Caption: Safe handling, decontamination, and disposal workflow.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure your chemical fume hood has been certified within the last year. Prepare the work area by removing clutter and ensuring all necessary equipment is present.[7]

  • Donning PPE:

    • First, put on your lab coat and fasten it completely.

    • Next, put on your chemical splash goggles.

    • Finally, put on your nitrile gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the first pair, then the second.

  • Handling the Chemical:

    • Perform all manipulations within the fume hood with the sash at the lowest practical height.[7]

    • Carefully weigh the required amount of the solid. Use an anti-static weigh boat or grounding strap to prevent static discharge, which can cause the fine powder to become airborne.

    • Transfer the compound to the reaction vessel.

  • Doffing PPE (to prevent contamination):

    • Remove gloves first, peeling them off without touching the outside surface with your bare hands.

    • Remove your lab coat, turning it inside out as you remove it.

    • Remove your goggles last.

    • Wash your hands thoroughly with soap and water.

Emergency Procedures
  • Skin Contact: Immediately flush the affected skin with plenty of soap and water.[3] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill and Disposal Plan
  • Spill Management: In the event of a small spill inside a fume hood, carefully sweep up the solid material, avoiding dust generation.[6] Place it in a sealed, labeled container for disposal. Clean the area with a suitable solvent, and collect the cleaning materials and rinsate as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Waste Disposal: As a halogenated organic compound, all waste containing this compound must be segregated from non-halogenated waste streams.[7][8]

    • Labeling: Use a designated waste container clearly labeled "Hazardous Waste: Halogenated Organic Solids" or "Halogenated Organic Liquids."

    • Collection: Collect all contaminated materials, including residual powder, weigh boats, contaminated gloves, and solvent rinsates from glassware, in this container.[7]

    • Disposal: The waste must be disposed of through your institution's EHS office, typically via high-temperature incineration.[16] Do not pour any waste down the drain.[3]

By adhering to these rigorous protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier as the ultimate source of information.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.